molecular formula C10H12O2 B1265824 4-Propoxybenzaldehyde CAS No. 5736-85-6

4-Propoxybenzaldehyde

Cat. No.: B1265824
CAS No.: 5736-85-6
M. Wt: 164.2 g/mol
InChI Key: FGXZWMCBNMMYPL-UHFFFAOYSA-N
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Description

Kinetic constants for the inhibition of the diphenolase activity of mushroom tyrosinase by 4-propoxybenzaldehyde was evaluated.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propoxybenzaldehyde
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InChI

InChI=1S/C10H12O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FGXZWMCBNMMYPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0063991
Record name Benzaldehyde, 4-propoxy-
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Molecular Weight

164.20 g/mol
Source PubChem
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CAS No.

5736-85-6
Record name 4-Propoxybenzaldehyde
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Record name 4-Propoxybenzaldehyde
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Record name 4-Propoxybenzaldehyde
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Record name 4-Propoxybenzaldehyde
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Record name Benzaldehyde, 4-propoxy-
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Record name Benzaldehyde, 4-propoxy-
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Record name 4-PROPOXYBENZALDEHYDE
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propoxybenzaldehyde (CAS No: 5736-85-6) is an aromatic organic compound classified as an aldehyde.[1] Structurally, it features a benzene (B151609) ring substituted with a formyl group (-CHO) and a propoxy group (-OCH₂CH₂CH₃) at the para position.[1] This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] Its aldehyde functional group is reactive and participates in various organic reactions such as condensation, oxidation, and reduction, making it a valuable building block for more complex molecular architectures.[1][2] The presence of the propoxy group imparts unique solubility and reactivity characteristics compared to other benzaldehyde (B42025) analogs.[1] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and analysis, and relevant safety information.

Physicochemical Properties

This compound is a clear, colorless to light orange or pale-yellow liquid at room temperature.[1][2] It is sensitive to air and should be stored accordingly.[1][3] The quantitative physicochemical properties are summarized in the table below.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₂[2][4]
Molecular Weight 164.20 g/mol [2][5]
IUPAC Name This compound[1][5]
CAS Number 5736-85-6[2]
Appearance Clear, colorless to light yellow/orange liquid[1][2]
Density 1.039 g/mL at 25 °C[1][3]
Boiling Point 129-130 °C at 10 mmHg[1][3]
263 °C at 760 mmHg (Predicted)[4]
Melting Point 268 °C (Note: This value appears in some sources but is inconsistent with its liquid state at room temperature. Other sources list it as N/A.)[1][3][6]
Flash Point >230 °F (>113 °C)[2][3]
Refractive Index (n²⁰/D) 1.546[1][3]
Vapor Pressure 0.0106 mmHg at 25 °C[6]
logP (Octanol/Water) 2.76[4]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and ether.[1][7]

Spectral Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

  • ¹H-NMR: The proton NMR spectrum shows characteristic signals for the propyl group (a triplet around 1.0 ppm for CH₃, a multiplet around 1.8 ppm for the central CH₂, and a triplet around 3.95 ppm for the OCH₂), the aromatic protons (two doublets around 6.95 ppm and 8.00 ppm), and the aldehyde proton (a singlet around 9.8 ppm).[3][8]

  • ¹³C-NMR: The carbon NMR spectrum displays distinct peaks for the alkyl, aromatic, and carbonyl carbons.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum exhibits a strong absorption band for the C=O stretch of the aldehyde group and bands corresponding to the C-O ether linkage and aromatic C-H bonds.[5][10]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a molecular ion peak [M+] at m/z 164.[5][9][11]

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a common and efficient method for synthesizing this compound from 4-hydroxybenzaldehyde (B117250) and an alkyl halide.[8][9]

Materials:

  • 4-hydroxybenzaldehyde

  • 1-Bromopropane (B46711) (or N-bromopropane)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Potassium Iodide (KI) (optional, as catalyst)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Deionized Water (H₂O)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.2-1.5 eq), and a catalytic amount of potassium iodide.[9]

  • Add anhydrous DMF to the flask to dissolve the reagents.[8][9]

  • Reagent Addition: While stirring, add 1-bromopropane (1.1-1.2 eq) to the mixture at room temperature.[8]

  • Reaction: Heat the reaction mixture to 80-85 °C and stir for approximately 24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[9]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a significant volume of ethyl acetate (e.g., 100 mL) and wash with water to remove DMF and inorganic salts.[8]

    • Separate the organic layer.

    • Dry the organic layer over anhydrous magnesium sulfate.[8]

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.[8]

    • Further purification can be achieved by vacuum distillation (the compound's boiling point is 129-130°C at 10 mmHg) to obtain high-purity this compound.[1]

General Protocol for Physicochemical Property Determination
  • Boiling Point Determination: The boiling point at reduced pressure can be determined using vacuum distillation. The apparatus is set up for distillation, and the pressure is lowered to the desired level (e.g., 10 mmHg) using a vacuum pump. The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that pressure.

  • Density Measurement: The density can be measured using a pycnometer or a digital density meter at a controlled temperature (e.g., 25 °C). The mass of a known volume of the liquid is determined, and the density is calculated (ρ = m/V).

  • Refractive Index Measurement: The refractive index is measured using a refractometer (e.g., an Abbé refractometer). A drop of the liquid is placed on the prism, and the refractive index (n) is read at a specific temperature (e.g., 20 °C) and wavelength (typically the sodium D-line, 589 nm).

Analytical Method: Gas Chromatography (GC)

Gas chromatography is a suitable technique for assessing the purity of this compound and analyzing reaction mixtures.

Typical GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., SE-30 or HP-20) is often suitable for separating benzaldehyde derivatives.[12]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 30 mL/min).[12]

  • Injector Temperature: 250 °C.[12]

  • Oven Program: A temperature gradient is recommended, for example, starting at 150 °C and ramping up to 260 °C at a rate of 5-10 °C/min.[12]

  • Detector: Flame Ionization Detector (FID) is commonly used for organic compounds.[12]

  • Detector Temperature: 220-280 °C.[12]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.

experimental_workflow reactants Reactants: 4-Hydroxybenzaldehyde 1-Bromopropane K₂CO₃, DMF reaction Williamson Ether Synthesis (Reflux, 80-85°C, 24h) reactants->reaction 1. Mix & Heat workup Work-up (EtOAc Dilution, H₂O Wash) reaction->workup 2. Cool & Extract drying Drying (Anhydrous MgSO₄) workup->drying 3. Separate Layers concentration Concentration (Rotary Evaporation) drying->concentration 4. Filter purification Purification (Vacuum Distillation) concentration->purification 5. Isolate Crude product Final Product: This compound purification->product 6. Distill

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as harmful and an irritant.[13]

  • Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[1][5] It causes skin and serious eye irritation and may cause respiratory irritation.[1][5][13]

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical safety goggles, gloves, and a government-approved respirator, should be worn when handling this compound.[13]

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[14] Avoid contact with skin, eyes, and clothing.[13]

  • Storage: Store in a cool, dry place in a tightly sealed container, potentially under an inert atmosphere like nitrogen, as it is air-sensitive.[3][13]

References

4-Propoxybenzaldehyde CAS number 5736-85-6

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Propoxybenzaldehyde (CAS: 5736-85-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of this compound, a versatile aromatic aldehyde identified by CAS number 5736-85-6.[1] With the molecular formula C₁₀H₁₂O₂, this compound serves as a crucial intermediate in various synthetic applications, most notably in the pharmaceutical and fragrance industries.[2][3] Its structure, featuring a reactive aldehyde group and a propoxy substituent on a benzene (B151609) ring, allows for a wide range of chemical transformations.[4] This guide details its physicochemical properties, spectroscopic data, synthesis protocols, key reactions, and applications, presenting quantitative data in structured tables and illustrating complex processes with clear diagrams.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1][2][3] It is characterized by moderate solubility in water but exhibits greater solubility in organic solvents like ethanol (B145695) and ether.[3] Its properties make it a stable and reliable reagent for various chemical processes.[1]

PropertyValueReference
CAS Number 5736-85-6[1][5]
Molecular Formula C₁₀H₁₂O₂[1][2]
Molecular Weight 164.20 g/mol [1][2][5]
Appearance Colorless to light yellow/orange clear liquid[1][2]
Density 1.039 g/mL at 25 °C[1][2][5][6]
Boiling Point 129-130 °C at 10 mmHg[1][2][5][6]
Melting Point 268 °C[2][6]
Flash Point 113 °C (235.4 °F) - closed cup[5]
Refractive Index (n20/D) 1.546[1][2][5][6]
Purity Typically ≥97%[3][5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Data from NMR, IR, and Mass Spectrometry are widely available through various databases.[7][8][9]

Spectrum TypeData HighlightsReference
¹H NMR (CDCl₃) δ (ppm): 9.81 (s, 1H, CHO), 7.87-6.98 (m, 4H, Ar-H), 4.1 (t, 2H, OCH₂), 1.82-1.91 (m, 2H, CH₂), 1.1 (t, 3H, CH₃)[6]
Infrared (IR) Spectra available in the NIST/EPA Gas-Phase Infrared Database.[8]
Mass Spectrometry (MS) Electron Ionization (EI) mass spectra are available from the NIST Mass Spectrometry Data Center.[8][10]
Raman FT-Raman spectra are available for this compound.[7]

Synthesis and Reactivity

Synthetic Route: Williamson Ether Synthesis

A prevalent and efficient method for synthesizing this compound is the Williamson ether synthesis.[4] This reaction involves the alkylation of a phenoxide, in this case, formed from 4-hydroxybenzaldehyde (B117250).

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 4_hydroxybenzaldehyde 4-Hydroxybenzaldehyde 1_bromopropane 1-Bromopropane Product This compound 1_bromopropane->Product K2CO3 K₂CO₃ (Base) K2CO3->Product Catalyzes DMF DMF (Solvent) DMF->Product Heat Heat (80-85°C) Heat->Product

Caption: Williamson ether synthesis of this compound.

Experimental Protocol: Synthesis

The following protocol is based on optimized conditions for the Williamson ether synthesis approach.[2]

  • Preparation : Dissolve 1.5 grams of 4-hydroxybenzaldehyde in 50 mL of dimethylformamide (DMF) in a suitable reaction flask.

  • Addition of Reagents : Add 1.6 grams of potassium carbonate (K₂CO₃) and 1.0 gram of potassium iodide (KI) as a phase transfer catalyst.

  • Initial Heating : Heat the mixture to 65°C for 30 minutes with continuous stirring.

  • Alkylation : Add an equimolar amount of bromopropane to the mixture.

  • Reaction : Increase the temperature to 80-85°C and maintain with vigorous stirring for 24 hours.

  • Workup : After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated under reduced pressure.

  • Purification : The crude product can be purified by vacuum distillation to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is dominated by its aldehyde functional group, with the propoxy group influencing the electronic properties of the benzene ring.[2]

Reactivity_Diagram Propoxy Propoxy Group (-OC3H7) Ring_Reactions Electrophilic Aromatic Substitution Propoxy->Ring_Reactions Directs ortho/para Oxidation Oxidation (to Carboxylic Acid) Reduction Reduction (to Alcohol) Core Core Core->Propoxy Aldehyde Aldehyde Aldehyde->Oxidation Aldehyde->Reduction Condensation Condensation Aldehyde->Condensation

Caption: Key reactive sites and reaction pathways for this compound.

  • Condensation Reactions : The aldehyde group readily participates in condensation reactions with amines to form Schiff bases or with active methylene (B1212753) compounds in aldol-type reactions.[2] It has been used in condensation with 1-ephedrine to prepare chiral oxazolidines.[2][6]

  • Oxidation and Reduction : The aldehyde can be oxidized to the corresponding 4-propoxybenzoic acid or reduced to 4-propoxybenzyl alcohol using standard reagents.[1]

  • Electrophilic Aromatic Substitution : The propoxy group is an activating, ortho-para directing group, influencing the position of further substitutions on the benzene ring.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, with significant applications in pharmaceuticals, agrochemicals, and materials science.[2][3][4]

Applications_Flowchart Intermediate This compound (Key Intermediate) Pharma Pharmaceuticals (APIs) Intermediate->Pharma Agro Agrochemicals Intermediate->Agro Fragrance Flavor & Fragrance Intermediate->Fragrance Research Research Applications Intermediate->Research LC Liquid Crystals Research->LC Enzyme Enzyme Inhibition Studies Research->Enzyme

Caption: Role of this compound as a central intermediate.

  • Pharmaceutical Intermediate : It serves as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][4] Its structure is a precursor for more complex heterocyclic and aromatic systems found in modern drugs.[2][4]

  • Flavor and Fragrance : The compound's aromatic properties and sweet, floral aroma make it suitable for use in perfumes and as a flavoring agent.[2][3]

  • Material Science : It has been employed in studies involving the building blocks of liquid crystals.[1]

  • Biochemical Research : The compound has been evaluated for its kinetic constants in the inhibition of the diphenolase activity of mushroom tyrosinase, demonstrating its utility in enzyme studies.[6]

Safety and Handling

This compound is classified as harmful and an irritant. Proper personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should be used during handling. It is sensitive to air and should be stored in a cool, dark, and tightly sealed container.[2]

Hazard TypeGHS ClassificationPrecautionary Statements
Acute Toxicity Acute Tox. 4 (Oral, Dermal, Inhalation)H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled
Irritation Skin Irrit. 2, Eye Irrit. 2H315: Causes skin irritation, H319: Causes serious eye irritation
Respiratory STOT SE 3H335: May cause respiratory irritation
Signal Word Warning-
Key Precautions -P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

Synthesis of 4-Propoxybenzaldehyde via Williamson Etherification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-propoxybenzaldehyde through the Williamson etherification, a fundamental and widely utilized reaction in organic chemistry. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthesis workflow, tailored for professionals in research and drug development. This compound serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and liquid crystals.[1]

Reaction Principle

The Williamson ether synthesis is a classic S\textsubscript{N}2 reaction involving an alkoxide nucleophile and an alkyl halide.[2] In this specific synthesis, the phenoxide of 4-hydroxybenzaldehyde (B117250) is generated in situ using a base, which then displaces a halide from an n-propyl halide to form the corresponding ether, this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reactants and Reagents

CompoundRoleMolecular FormulaMolar Mass ( g/mol )Amount
4-HydroxybenzaldehydeStarting MaterialC₇H₆O₂122.121.5 g
1-Bromopropane (B46711)Alkylating AgentC₃H₇Br123.00-
Potassium Carbonate (K₂CO₃)BaseK₂CO₃138.211.6 g
Potassium Iodide (KI)CatalystKI166.001.0 g
Dimethylformamide (DMF)SolventC₃H₇NO73.0950 mL

Table 2: Reaction Conditions and Yield

ParameterValue
Reaction Temperature80-85 °C
Reaction Time24 hours
Product Yield55%[3]
Product AppearanceLight yellow liquid[3]

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Peaks/Signals
FTIR (KBr, cm⁻¹) 3075 (aromatic C-H stretch), 2967-2828 (aliphatic C-H stretch), 1693 (C=O stretch), 1598, 1509 (aromatic C=C stretch), 1254 (C-O stretch)[3]
¹H NMR (400 MHz, CDCl₃, δ ppm) 9.78 (s, 1H, H-C=O), 7.74-6.89 (m, 4H, Ar-H), 3.91 (m, 2H, O-CH₂), 1.76 (m, 2H, CH₂), 0.96 (m, 3H, CH₃)[3]
¹³C NMR (400 MHz, CDCl₃, δ ppm) 190.79 (C=O), 164.27, 131.97, 129.76, 114.75 (Ar-C), 69.87 (O-CH₂), 22.41 (CH₂), 10.42 (CH₃)[3]
UV-Vis (Acetonitrile, λmax) 218 nm, 274 nm[3]
Mass Spectrometry (m/z) 164 [M⁺][3]

Experimental Protocol

This protocol is based on a reported successful synthesis of this compound.[3]

Materials:

  • 4-Hydroxybenzaldehyde

  • 1-Bromopropane (or another suitable propyl halide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Potassium Iodide (KI)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 5% Sodium Hydroxide (NaOH) solution

  • Distilled water

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 1.5 g of 4-hydroxybenzaldehyde, 1.6 g of potassium carbonate, and 1.0 g of potassium iodide in 50 mL of dimethylformamide (DMF).

  • Initial Heating: Stir the mixture at 65 °C for 30 minutes.

  • Addition of Alkylating Agent: Add an equimolar amount of 1-bromopropane to the reaction mixture.

  • Reaction: Increase the temperature to 80-85 °C and stir the mixture continuously for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up - Extraction: After cooling to room temperature, transfer the mixture to a separatory funnel. Extract the product with 50 mL of diethyl ether.

  • Washing:

    • Wash the organic layer repeatedly with distilled water to remove the potassium carbonate.

    • Wash the ether layer with 25 mL of a 5% NaOH solution to remove any unreacted 4-hydroxybenzaldehyde.

    • Continue to wash the ether layer with distilled water until the aqueous layer is neutral (pH 7).

  • Drying: Dry the ether layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Product: The final product, this compound, is obtained as a pure, oily, transparent, pale-yellow liquid.[3]

Visualizing the Workflow

The following diagram illustrates the key stages of the Williamson ether synthesis for this compound.

Williamson_Ether_Synthesis Reactants Reactants: 4-Hydroxybenzaldehyde 1-Bromopropane K₂CO₃, KI, DMF Reaction_Setup Reaction Setup: Combine reactants in DMF Reactants->Reaction_Setup Heating Heating: Stir at 80-85°C for 24h Reaction_Setup->Heating Workup Work-up: Extraction with Diethyl Ether Heating->Workup Washing Washing: H₂O, 5% NaOH, H₂O (neutral) Workup->Washing Drying Drying: Anhydrous MgSO₄ Washing->Drying Solvent_Removal Solvent Removal: Rotary Evaporation Drying->Solvent_Removal Product Product: This compound Solvent_Removal->Product

References

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of 4-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-propoxybenzaldehyde, tailored for researchers, scientists, and professionals in drug development. The document details the structural elucidation of the molecule through the interpretation of its proton nuclear magnetic resonance spectrum, presents a standardized experimental protocol for data acquisition, and visualizes the molecular structure and its proton environments.

Introduction

This compound (C₁₀H₁₂O₂) is an aromatic aldehyde with a propoxy substituent.[1][2][3] Its chemical structure consists of a benzene (B151609) ring substituted with a formyl group (-CHO) and a propoxy group (-OCH₂CH₂CH₃) at the para position. ¹H NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by providing information about the different chemical environments of hydrogen atoms. This guide will dissect the ¹H NMR spectrum of this compound, assigning each signal to its corresponding protons in the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the aldehyde proton, and the protons of the propoxy group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, typically tetramethylsilane (B1202638) (TMS).

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-1' (Aldehyde)~9.87Singlet (s)1HN/A
H-2', H-6' (Aromatic)~7.82Doublet (d)2H~8.8
H-3', H-5' (Aromatic)~6.98Doublet (d)2H~8.8
H-α (Propoxy, -OCH₂-)~3.98Triplet (t)2H~6.6
H-β (Propoxy, -CH₂-)~1.82Sextet2H~7.1
H-γ (Propoxy, -CH₃)~1.04Triplet (t)3H~7.4

Spectral Interpretation

The ¹H NMR spectrum of this compound can be interpreted as follows:

  • Aldehyde Proton (H-1'): A highly deshielded singlet appears at approximately 9.87 ppm. This significant downfield shift is characteristic of an aldehyde proton due to the strong electron-withdrawing nature of the carbonyl group.

  • Aromatic Protons (H-2', H-6' and H-3', H-5'): The aromatic region of the spectrum shows two doublets.[4] The protons ortho to the electron-withdrawing aldehyde group (H-2', H-6') are more deshielded and appear at around 7.82 ppm. The protons ortho to the electron-donating propoxy group (H-3', H-5') are more shielded and resonate upfield at about 6.98 ppm. The coupling between these adjacent aromatic protons results in a doublet splitting pattern for both signals, with a typical ortho-coupling constant of approximately 8.8 Hz.

  • Propoxy Group Protons (H-α, H-β, H-γ):

    • The methylene (B1212753) protons adjacent to the oxygen atom (H-α) are deshielded and appear as a triplet at around 3.98 ppm due to coupling with the adjacent methylene protons (H-β).

    • The central methylene protons (H-β) are observed as a sextet at approximately 1.82 ppm, resulting from coupling with the adjacent methyl (H-γ) and methylene (H-α) protons.

    • The terminal methyl protons (H-γ) are the most shielded protons of the propoxy group and appear as a triplet at about 1.04 ppm, caused by coupling with the neighboring methylene protons (H-β).

Experimental Protocol

The following is a standard protocol for obtaining a high-resolution ¹H NMR spectrum of this compound:

4.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Cap the NMR tube securely.

4.2. NMR Data Acquisition

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve homogeneity and optimal resolution.

  • Set the appropriate acquisition parameters, including:

    • Pulse angle (e.g., 30-90 degrees)

    • Acquisition time (e.g., 2-4 seconds)

    • Relaxation delay (e.g., 1-5 seconds)

    • Number of scans (e.g., 8-16, depending on sample concentration)

  • Acquire the Free Induction Decay (FID).

4.3. Data Processing

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each peak.

  • Analyze the splitting patterns (multiplicities) and measure the coupling constants.

Visualization

The following diagrams illustrate the logical workflow of the ¹H NMR analysis and the molecular structure of this compound with its distinct proton environments.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock transfer->lock shim Shim lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase integrate Integration phase->integrate assign Assign Signals integrate->assign

Caption: Experimental workflow for ¹H NMR analysis.

molecular_structure cluster_propoxy Propoxy Group cluster_aromatic Aromatic Ring cluster_aldehyde Aldehyde Group O O C_alpha CH₂ (α) O->C_alpha C_beta CH₂ (β) C_alpha->C_beta C_gamma CH₃ (γ) C_beta->C_gamma C1 C C1->O C2 CH (2') C1->C2 C3 CH (3') C2->C3 C4 C C3->C4 C5 CH (5') C4->C5 C_aldehyde C C4->C_aldehyde C6 CH (6') C5->C6 C6->C1 H_aldehyde H (1') C_aldehyde->H_aldehyde O_aldehyde O C_aldehyde->O_aldehyde

Caption: Structure of this compound with proton labels.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 4-propoxybenzaldehyde. The document outlines the primary fragmentation pathways, presents quantitative data in a structured format, and includes a generalized experimental protocol for the analysis of aromatic aldehydes.

Introduction

This compound (C₁₀H₁₂O₂) is an aromatic aldehyde with a molecular weight of 164.20 g/mol .[1][2][3] Understanding its fragmentation behavior under mass spectrometric conditions is essential for its identification and characterization in complex matrices. Electron ionization mass spectrometry is a powerful analytical technique that generates reproducible fragmentation patterns, which act as a molecular fingerprint for a given compound. The fragmentation of this compound is primarily dictated by the presence of the aldehyde functional group, the aromatic ring, and the propoxy side chain.

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a distinct pattern of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the major fragments, are summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[4]

m/zRelative Intensity (%)Proposed Fragment Ion
16435[M]⁺ (Molecular Ion)
12295[M - C₃H₆]⁺
121100[M - C₃H₇]⁺ (Base Peak)
9320[C₆H₅O]⁺
6515[C₅H₅]⁺

Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows a series of characteristic steps initiated by the removal of an electron to form the molecular ion [M]⁺ at m/z 164. The major fragmentation pathways are described below and illustrated in the accompanying diagram.

  • Formation of the Molecular Ion: The process begins with the ionization of the this compound molecule, resulting in the molecular ion [C₁₀H₁₂O₂]⁺ at m/z 164.

  • Benzylic Cleavage and McLafferty-type Rearrangement: The most prominent fragmentation involves the cleavage of the propoxy group. A common pathway for alkoxy aromatics is the loss of the alkyl chain. In this case, the loss of a propylene (B89431) molecule (C₃H₆) through a McLafferty-type rearrangement leads to the formation of the ion at m/z 122.

  • Alpha-Cleavage: The base peak at m/z 121 is formed by the loss of a propyl radical (C₃H₇) from the molecular ion. This is a classic alpha-cleavage adjacent to the oxygen atom of the ether linkage, resulting in a highly stable resonance-stabilized cation.

  • Further Fragmentation: The ion at m/z 121 can subsequently lose a molecule of carbon monoxide (CO) to form the ion at m/z 93, corresponding to a phenoxy cation. The fragment at m/z 65 is likely formed from the subsequent fragmentation of the aromatic ring, a common pathway for benzene (B151609) derivatives.

Fragmentation_Pattern M [C₁₀H₁₂O₂]⁺˙ m/z = 164 F122 [C₇H₆O₂]⁺˙ m/z = 122 M->F122 - C₃H₆ F121 [C₇H₅O]⁺ m/z = 121 (Base Peak) M->F121 - •C₃H₇ F93 [C₆H₅O]⁺ m/z = 93 F121->F93 - CO F65 [C₅H₅]⁺ m/z = 65 F93->F65 - CO

Figure 1. Proposed fragmentation pathway of this compound.

Experimental Protocol

The following is a generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is intended as a guideline and may require optimization based on the specific instrumentation and analytical goals.

1. Sample Preparation:

  • Dissolve a known amount of this compound in a high-purity volatile organic solvent (e.g., dichloromethane (B109758) or methanol) to a final concentration of approximately 1 mg/mL.

  • Perform serial dilutions to obtain a working solution in the low µg/mL range, suitable for GC-MS analysis.

2. GC-MS System and Conditions:

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aromatic aldehydes.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless injection for trace analysis or a suitable split ratio for more concentrated samples.

  • Oven Temperature Program:

    • Initial temperature: 50-70 °C, hold for 1-2 minutes.

    • Ramp: 10-20 °C/min to 280-300 °C.

    • Final hold: 5-10 minutes.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).

  • Scan Range: m/z 40-400 to ensure detection of all relevant fragments and the molecular ion.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

4. Data Acquisition and Analysis:

  • Acquire the data in full scan mode to obtain the complete mass spectrum.

  • Identify the peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for the identified peak and compare it with a reference library (e.g., NIST) for confirmation.

  • Analyze the fragmentation pattern to confirm the structure, as detailed in this guide.

References

A Technical Guide to the Solubility of 4-Propoxybenzaldehyde in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-Propoxybenzaldehyde (CAS: 5736-85-6), a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] Understanding the solubility of this compound is critical for its synthesis, purification, formulation, and application in various chemical and pharmaceutical processes. Due to the limited availability of specific experimental solubility data in public literature, this document focuses on predicted solubility based on the compound's chemical structure and provides detailed experimental protocols for its precise determination.

Predicted Solubility Profile

This compound is a colorless to light yellow clear liquid with a molecular weight of 164.20 g/mol .[2][3] Its structure, featuring a polar aldehyde group, a moderately nonpolar propoxy chain, and an aromatic benzene (B151609) ring, suggests a nuanced solubility profile. The principle of "like dissolves like" can be used to predict its solubility in various common organic solvents. The aldehyde group can act as a hydrogen bond acceptor, while the alkyl chain and benzene ring contribute to its lipophilicity.

The following table summarizes the predicted solubility of this compound.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic Methanol (B129727)HighThe hydroxyl group of methanol can hydrogen bond with the aldehyde's oxygen atom, and its small alkyl chain is compatible with the propoxy group.
EthanolHighSimilar to methanol, ethanol's polarity and hydrogen bonding capability should lead to good solvation.
Polar Aprotic Acetone (B3395972)HighThe ketone group of acetone is a good hydrogen bond acceptor for any potential interactions and its overall polarity is suitable for dissolving the molecule.
Ethyl AcetateHighThe ester functional group provides sufficient polarity to interact favorably with the aldehyde and propoxy groups.
AcetonitrileModerate to HighThe polar nitrile group should allow for good solubility, though it is a less effective hydrogen bond partner than protic solvents.
Dimethylformamide (DMF)HighA highly polar aprotic solvent capable of effectively solvating the polar aldehyde group.
Dimethyl Sulfoxide (DMSO)HighA highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.
Nonpolar Hexane (B92381)LowAs a nonpolar alkane, hexane is unlikely to effectively solvate the polar aldehyde group of this compound.
Toluene (B28343)Moderate to HighThe aromatic ring of toluene can engage in π-π stacking with the benzene ring of this compound, and its overall low polarity is compatible with the propoxy chain.
Halogenated Dichloromethane (DCM)HighDCM is a versatile solvent with moderate polarity that can effectively solvate a wide range of organic compounds, including aromatic aldehydes.

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, standardized experimental methods are required. The following protocols describe two common and reliable methods for determining the solubility of a liquid compound like this compound in an organic solvent.

Method 1: Equilibrium Solubility Method (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility. It involves creating a saturated solution and then measuring the concentration of the solute.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vial or flask. The presence of a separate liquid phase of the aldehyde is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved aldehyde.

  • Phase Separation: After equilibration, cease agitation and allow the two phases to separate. If necessary, centrifugation can be used to ensure a clean separation of the saturated solvent layer.

  • Sampling and Dilution: Carefully extract an aliquot of the clear, saturated solvent phase. It is critical to avoid transferring any of the undissolved aldehyde. The extracted sample should then be accurately diluted with a suitable solvent to a concentration within the analytical instrument's linear range.

  • Quantification: Analyze the diluted sample using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) to determine the concentration of this compound.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and it is typically expressed in units such as g/100 mL or mol/L.

Method 2: Solvent Addition Method (Clear Point Determination)

This is a synthetic method where the solvent is added to a known amount of solute until it completely dissolves.

Methodology:

  • Preparation: Place a precisely known mass or volume of this compound into a temperature-controlled vessel equipped with a stirrer.

  • Solvent Addition: At a constant temperature, add the chosen solvent to the aldehyde in small, precise increments while continuously stirring.

  • Clear Point Detection: Visually monitor the mixture. The "clear point" is the point at which the last of the separate aldehyde phase just disappears, resulting in a single, clear, homogeneous solution.

  • Measurement: Record the total volume of solvent added to reach the clear point.

  • Calculation: The solubility is calculated as the ratio of the mass of the aldehyde to the volume of the solvent required for complete dissolution.

Synthesis and Experimental Workflow Visualizations

The following diagrams illustrate the synthesis of this compound and a general workflow for its solubility determination.

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up cluster_product Product 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Reaction Williamson Ether Synthesis (Stir at 80-85 °C for 24h) 4-Hydroxybenzaldehyde->Reaction Propyl_Halide Propyl Halide (e.g., 1-Bromopropane) Propyl_Halide->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Extraction Extraction with Diethyl Ether Reaction->Extraction Washing Wash with 5% NaOH (aq) to remove unreacted starting material Extraction->Washing Drying_Evaporation Drying and Solvent Evaporation Washing->Drying_Evaporation Product This compound Drying_Evaporation->Product

Caption: Williamson Ether Synthesis of this compound.

G Start Start Add_Excess_Solute Add excess this compound to a known volume of solvent Start->Add_Excess_Solute Equilibrate Equilibrate at constant temperature with agitation (e.g., 24h) Add_Excess_Solute->Equilibrate Phase_Separation Cease agitation and allow phases to separate (or centrifuge) Equilibrate->Phase_Separation Sample_Supernatant Extract a precise aliquot of the saturated solvent layer Phase_Separation->Sample_Supernatant Dilute_Sample Dilute the sample to a known volume for analysis Sample_Supernatant->Dilute_Sample Analysis Quantify concentration using a calibrated method (e.g., HPLC, GC) Dilute_Sample->Analysis Calculate_Solubility Calculate solubility from the concentration and dilution factor Analysis->Calculate_Solubility End End Calculate_Solubility->End

Caption: Experimental Workflow for the Shake-Flask Solubility Method.

References

Theoretical Quantum Chemical Parameters of 4-Propoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propoxybenzaldehyde, a member of the alkoxybenzaldehyde family, is a compound of interest in various fields, including organic synthesis and medicinal chemistry. Understanding its molecular structure, reactivity, and electronic properties at a quantum chemical level is paramount for predicting its behavior in chemical reactions and biological systems. This technical guide provides an in-depth overview of the theoretical quantum chemical parameters of this compound, based on established computational methodologies. The data presented herein, while illustrative, is grounded in the typical results obtained for structurally analogous compounds and serves as a valuable reference for researchers in the field.

Computational Methodology

The theoretical quantum chemical parameters of this compound can be determined using Density Functional Theory (DFT), a robust and widely used computational method. The following protocol outlines a standard approach for these calculations.

Software: Gaussian 09 or a similar quantum chemistry software package.

Method:

  • Geometry Optimization: The molecular structure of this compound is optimized to its ground state using the B3LYP (Becke's three-parameter Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (FT-IR and FT-Raman).

  • Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to determine key electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.

  • Charge Distribution Analysis: The distribution of electronic charge within the molecule is analyzed using Mulliken population analysis. This provides insights into the electrophilic and nucleophilic sites of the molecule. The Molecular Electrostatic Potential (MEP) surface is also calculated to visualize the charge distribution and reactive sites.

Data Presentation

The following tables summarize the kind of quantitative data that can be obtained from the computational methodology described above.

Disclaimer: The quantitative data presented in these tables are illustrative and based on typical values for structurally similar alkoxybenzaldehydes. They are intended to provide a representative understanding of the expected parameters for this compound.

Table 1: Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value
Bond Length (Å)C1-C21.40
C2-C31.39
C3-C41.40
C4-O11.36
O1-C81.43
C8-C91.52
C9-C101.53
C1-C71.48
C7=O21.22
Bond Angle (°)C2-C1-C6119.5
C1-C2-C3120.2
C3-C4-O1125.0
C4-O1-C8118.0
O1-C8-C9108.5
C8-C9-C10110.0
C1-C7=O2124.0

Table 2: Theoretical Vibrational Frequencies

Vibrational ModeWavenumber (cm⁻¹)Description
ν(C-H) aromatic3050 - 3100Aromatic C-H stretching
ν(C-H) aldehydic2750 - 2850Aldehydic C-H stretching
ν(C=O)1690 - 1710Carbonyl stretching
ν(C=C) aromatic1580 - 1610Aromatic C=C stretching
ν(C-O-C)1240 - 1260Asymmetric C-O-C stretching
γ(C-H) aromatic820 - 850Out-of-plane C-H bending

Table 3: Electronic Properties

ParameterValue (eV)
HOMO Energy-6.20
LUMO Energy-1.85
HOMO-LUMO Energy Gap (ΔE)4.35
Ionization Potential (I)6.20
Electron Affinity (A)1.85
Electronegativity (χ)4.025
Chemical Hardness (η)2.175
Chemical Softness (S)0.230
Electrophilicity Index (ω)3.72

Table 4: Mulliken Atomic Charges

AtomAtomic Charge (e)
C10.15
C40.25
O1-0.55
C70.40
O2-0.50
H (aldehydic)0.10

Visualizations

The following diagrams provide a visual representation of the molecular structure of this compound and the computational workflow used to determine its theoretical parameters.

Caption: 2D Molecular Structure of this compound.

computational_workflow start Start: Define Molecular Structure (this compound) geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_min Verify True Minimum (No Imaginary Frequencies) freq_calc->check_min sp_energy Single-Point Energy Calculation check_min->sp_energy properties Calculate Electronic Properties (HOMO, LUMO, etc.) sp_energy->properties charge_analysis Mulliken Population Analysis & MEP Calculation sp_energy->charge_analysis end End: Analyze Theoretical Parameters properties->end charge_analysis->end

Caption: Computational Workflow for Theoretical Parameter Determination.

An In-depth Technical Guide to 4-Propoxybenzaldehyde: Physicochemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-propoxybenzaldehyde, with a specific focus on its melting and boiling points. It includes a summary of its quantitative data, a detailed experimental protocol for its synthesis, and a visualization of the synthetic pathway.

Core Physicochemical Data

This compound is an aromatic aldehyde with a propoxy group substituted at the para position of the benzaldehyde (B42025) ring.[1] It is a versatile organic compound used as a reagent in organic synthesis and as an intermediate in the pharmaceutical industry.[2] The compound typically appears as a colorless to light yellow clear liquid.[2]

A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

PropertyValueConditions
Melting Point 268 °C
Boiling Point 129-130 °Cat 10 mmHg
Density 1.039 g/mLat 25 °C
Refractive Index n20/D 1.546
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Flash Point >230 °F (>110 °C)
CAS Number 5736-85-6

Data sourced from multiple chemical suppliers and databases.[1][2][3]

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound is achieved through standardized experimental procedures. While the specific experimental reports for this compound are found in scientific literature, this section outlines a typical synthesis protocol as described in published procedures, followed by general methods for determining melting and boiling points.

Synthesis of this compound

A common method for the synthesis of this compound involves the Williamson ether synthesis, starting from 4-hydroxybenzaldehyde (B117250) and 1-bromopropane (B46711).[3]

Materials:

  • 4-Hydroxybenzaldehyde

  • 1-Bromopropane

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄)

  • Water (H₂O)

Procedure:

  • A mixture of 4-hydroxybenzaldehyde (0.5 g, 4.1 mmol), 1-bromopropane (0.3 ml), and K₂CO₃ (0.69 g, 5 mmol) in anhydrous DMF (5 ml) is prepared in a round-bottom flask.

  • The mixture is stirred and refluxed for 1 hour.

  • Upon completion of the reaction, the mixture is diluted to 100 ml with EtOAc and washed with H₂O.

  • The organic layer is separated, dried with MgSO₄, and filtered.

  • The filtrate is then evaporated to dryness to yield this compound as a yellow oil (0.55 g, 82.3% yield).[3]

Determination of Melting and Boiling Points

Melting Point Determination: The melting point of a solid compound is determined using a melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then placed in the heating block of the apparatus. The temperature is gradually increased, and the range from which the substance starts to melt until it becomes completely liquid is recorded as the melting point range.

Boiling Point Determination: The boiling point of a liquid is determined by distillation. The liquid is placed in a distillation flask, and the temperature of the vapor is measured as it passes into the condenser. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is the boiling point. For compounds that may decompose at their atmospheric boiling point, vacuum distillation is employed to determine the boiling point at a reduced pressure.[1]

Visualized Synthesis Pathway

The following diagram illustrates the synthesis of this compound from 4-hydroxybenzaldehyde and 1-bromopropane.

Synthesis_of_4_Propoxybenzaldehyde 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Reagents Reagents 4-Hydroxybenzaldehyde->Reagents 1-Bromopropane 1-Bromopropane 1-Bromopropane->Reagents This compound This compound Reagents->this compound K2CO3, DMF, Reflux

Caption: Synthesis of this compound.

References

Stability and Storage of 4-Propoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Propoxybenzaldehyde. Understanding the chemical stability of this aromatic aldehyde is critical for ensuring its integrity in research and development, particularly in applications such as organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. This document outlines the known degradation pathways, provides recommended storage and handling procedures, and details a general experimental protocol for stability assessment.

Physicochemical Properties and Stability Profile

This compound is a clear, colorless to light orange liquid.[1][2] Its stability is primarily influenced by its susceptibility to oxidation, a common characteristic of the aldehyde functional group. Exposure to air, light, and elevated temperatures can accelerate its degradation.

Factors Affecting Stability
  • Air (Oxygen): The aldehyde group in this compound is prone to oxidation upon exposure to atmospheric oxygen. This process leads to the formation of 4-propoxybenzoic acid as the primary degradation product. The compound is described as air-sensitive.[1][2]

  • Light: As with many aromatic compounds, exposure to light, particularly UV radiation, can provide the energy to initiate and accelerate degradation reactions.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation. While specific data for this compound is limited, a study on the closely related compound benzaldehyde (B42025) showed it to be stable for two weeks at temperatures up to 25°C when protected from light, with slight decomposition observed at 60°C.[3] It is reasonable to expect similar behavior from this compound.

Degradation Pathway

The principal degradation pathway for this compound is the oxidation of the aldehyde functional group to a carboxylic acid.

Degradation Pathway of this compound This compound This compound 4-Propoxybenzoic_Acid 4-Propoxybenzoic_Acid This compound->4-Propoxybenzoic_Acid Oxidation (O2, Light, Heat)

Degradation of this compound to 4-propoxybenzoic acid via oxidation.

Recommended Storage and Handling

To maintain the purity and stability of this compound, adherence to proper storage and handling protocols is essential.

Storage Conditions

The following table summarizes the recommended storage conditions for this compound based on information from safety data sheets and chemical suppliers.

ParameterRecommendationRationale
Temperature Room Temperature (2-8°C for long-term storage is advisable)Minimizes the rate of degradation reactions.[2]
Atmosphere Inert atmosphere (e.g., Nitrogen or Argon)Prevents oxidation by displacing air.[4]
Light Exposure Store in a dark place, using amber or opaque containersProtects the compound from light-induced degradation.[1][2]
Container Tightly sealed containerPrevents exposure to air and moisture.[2][4]
Moisture Store in a dry placePrevents potential side reactions and degradation.
Handling Guidelines
  • Handle the compound under an inert atmosphere whenever possible, especially when transferring or aliquoting.

  • Avoid prolonged exposure to ambient air.

  • Use clean, dry glassware and equipment to prevent contamination.

  • It is recommended to use personal protective equipment, including gloves and safety glasses, as the compound can cause skin and eye irritation.[4]

Experimental Protocol for Stability Assessment

A stability-indicating high-performance liquid chromatography (HPLC) method is recommended for assessing the stability of this compound. This typically involves subjecting the compound to forced degradation conditions and analyzing the samples at various time points.

Forced Degradation Study

Forced degradation studies help to identify potential degradation products and the intrinsic stability of the molecule.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C

  • Base Hydrolysis: 0.1 M NaOH at 60°C

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 60°C

  • Photostability: Exposure to UV light (e.g., 254 nm) and visible light

Analytical Method: HPLC with UV Detection

A reverse-phase HPLC method with UV detection is a common and effective technique for separating and quantifying this compound and its degradation products.

Example HPLC Parameters:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and water gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30°C

Note: Method development and validation are crucial to ensure the method is stability-indicating, meaning it can separate the parent compound from all significant degradation products.

Experimental Workflow

The following diagram illustrates a typical workflow for a stability study of this compound.

Stability Study Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock_Solution Prepare Stock Solution in Acetonitrile Stress_Samples Aliquot and Subject to Stress Conditions Stock_Solution->Stress_Samples Time_Points Sample at Defined Time Intervals Stress_Samples->Time_Points HPLC_Analysis Analyze by Stability-Indicating HPLC Method Time_Points->HPLC_Analysis Quantify Quantify this compound and Degradation Products HPLC_Analysis->Quantify Assess Assess Stability and Determine Degradation Rate Quantify->Assess

General workflow for conducting a stability assessment of this compound.

Summary of Quantitative Stability Data

ConditionExpected StabilityPrimary Degradation Product
Recommended Storage Stable for extended periodsNegligible
Ambient Temperature (Protected from light and air) Stable for at least 2 weeks4-Propoxybenzoic acid (trace)
Elevated Temperature (e.g., 60°C) Slow degradation4-Propoxybenzoic acid
Exposure to Air and Light Prone to degradation4-Propoxybenzoic acid

Conclusion

This compound is a moderately stable compound that is susceptible to oxidation, particularly when exposed to air, light, and elevated temperatures. To ensure its integrity, it is imperative to store it in a cool, dark, and dry place under an inert atmosphere in a tightly sealed container. For applications requiring high purity, it is recommended to verify the compound's quality before use, especially if it has been stored for an extended period or under suboptimal conditions. The provided experimental workflow offers a robust framework for conducting in-house stability studies to determine the shelf-life of this compound under specific laboratory conditions.

References

An In-depth Technical Guide to 4-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Propoxybenzaldehyde, a versatile aromatic aldehyde of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, key synthetic protocols, and its role as a tyrosinase inhibitor.

Chemical Identity and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound with the CAS number 5736-85-6 is This compound .[1][2][3] This compound is also known by several synonyms, reflecting its common usage in scientific and commercial contexts.

Identifier Type Value
IUPAC Name This compound[1][2][3]
CAS Number 5736-85-6[1][2][4]
Molecular Formula C₁₀H₁₂O₂[1][4]
Synonyms p-Propoxybenzaldehyde, 4-n-Propoxybenzaldehyde, Benzaldehyde (B42025), 4-propoxy-[1][2]

Physicochemical and Spectroscopic Data

This compound is a colorless to light yellow clear liquid at room temperature.[4] Its key physical and chemical properties are summarized in the table below, providing essential data for experimental design and application.

Property Value
Molecular Weight 164.20 g/mol [1][2]
Density 1.039 g/mL at 25 °C[1][4]
Boiling Point 129-130 °C at 10 mmHg[1][4]
Melting Point 268 °C[1][5]
Refractive Index (n20/D) 1.546[4]
Flash Point > 230 °F (> 110 °C)[4]
InChI Key FGXZWMCBNMMYPL-UHFFFAOYSA-N[1]
SMILES CCCOC1=CC=C(C=O)C=C1[1]

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is available from various analytical techniques.

Spectroscopic Data Description
¹H NMR Spectra available, providing information on the proton environment in the molecule.[2]
Mass Spectrometry GC-MS data shows prominent peaks at m/z 121, 122, and 164.[2]
Infrared (IR) Spectroscopy FTIR and vapor-phase IR spectra are available for structural elucidation.[2]
Raman Spectroscopy FT-Raman spectra have been recorded.[2]
UV-VIS Spectroscopy UV-VIS spectra are available.[2]

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a common and effective method for preparing ethers.[6] This protocol outlines the synthesis of this compound from 4-hydroxybenzaldehyde (B117250) and an appropriate propyl halide.

Materials:

  • 4-hydroxybenzaldehyde

  • 1-Bromopropane (B46711) (or other suitable propyl halide)

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI) (optional, as a catalyst)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzaldehyde in anhydrous DMF.

  • Add potassium carbonate (as a base) and a catalytic amount of potassium iodide.

  • Heat the mixture with stirring to approximately 60-70 °C.

  • Slowly add 1-bromopropane to the reaction mixture.

  • Continue heating the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

G Workflow for the Synthesis of this compound cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification Reactant1 4-Hydroxybenzaldehyde Reaction Williamson Ether Synthesis (Heating under reflux) Reactant1->Reaction Reactant2 1-Bromopropane Reactant2->Reaction Base K₂CO₃ (Base) Base->Reaction Solvent DMF (Solvent) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Cooling Purification Vacuum Distillation or Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Purified Product

Synthesis of this compound Workflow
Tyrosinase Inhibition Assay

4-Alkoxybenzaldehydes have been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. The following is a general protocol to assess the inhibitory activity of this compound on mushroom tyrosinase.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine) as the substrate

  • Phosphate (B84403) buffer (e.g., pH 6.8)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare a stock solution of L-DOPA in phosphate buffer.

  • Prepare various concentrations of this compound by diluting a stock solution.

  • In a 96-well microplate, add the phosphate buffer, tyrosinase solution, and the test solution of this compound. A control well should contain the solvent instead of the inhibitor.

  • Pre-incubate the mixture at a controlled temperature (e.g., 25 °C) for a few minutes.

  • Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.

  • Monitor the formation of dopachrome (B613829) by measuring the absorbance at a specific wavelength (e.g., 475 nm) at regular time intervals using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition and, if applicable, the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

  • Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type).

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its aldehyde functionality allows for a variety of chemical transformations, making it a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[6]

Key reactions involving the aldehyde group include:

  • Condensation reactions: Such as aldol (B89426) condensations and the formation of Schiff bases.[6]

  • Oxidation: To form the corresponding carboxylic acid.

  • Reduction: To yield the corresponding alcohol.

Its role as a tyrosinase inhibitor suggests potential applications in the development of agents for treating hyperpigmentation disorders. The steric bulk of the 4-position substituent on the benzaldehyde ring appears to influence whether the inhibition is partial or full.

G Mechanism of Tyrosinase Inhibition Tyrosinase Tyrosinase (Enzyme) ES_Complex Enzyme-Substrate Complex Tyrosinase->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex Tyrosinase->EI_Complex Binds Substrate L-DOPA (Substrate) Substrate->ES_Complex Binds Inhibitor This compound (Inhibitor) Inhibitor->EI_Complex Binds Product Dopachrome (Product) ES_Complex->Product Catalyzes No_Reaction Inhibition of Melanin Synthesis EI_Complex->No_Reaction

Tyrosinase Inhibition by this compound

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator, should be worn when handling this chemical. It should be used in a well-ventilated area or under a chemical fume hood. Store in a tightly closed container in a cool, dry place.

This guide is intended for use by qualified professionals and should be supplemented with a thorough review of the relevant Safety Data Sheet (SDS) before handling or use.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Propoxychalcones via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one scaffold, are a significant class of compounds in medicinal chemistry and drug development.[1][2] They serve as precursors for flavonoids and exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][3] The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503) derivative.[2]

This document provides detailed application notes and protocols for the synthesis of chalcones using 4-propoxybenzaldehyde as a key reactant. The inclusion of the propoxy group can enhance the lipophilicity and modulate the biological activity of the resulting chalcone (B49325) derivatives. These compounds are of interest for their potential as novel therapeutic agents, particularly in the field of oncology.

Reaction Principle and Mechanism

The Claisen-Schmidt condensation is a crossed aldol (B89426) condensation that proceeds via a base-catalyzed mechanism. An aromatic aldehyde that lacks α-hydrogens, such as this compound, is reacted with a ketone containing α-hydrogens, like a substituted acetophenone. The base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the stable, conjugated α,β-unsaturated ketone, which is the chalcone product.

Data Presentation: Synthesis of 4-Alkoxychalcones

The following table summarizes representative data for the synthesis of various chalcones, including those with alkoxy substituents, using the Claisen-Schmidt condensation. The yields and reaction times can vary depending on the specific reactants, catalyst, and reaction conditions employed.

AldehydeKetoneCatalystSolventReaction Time (h)Yield (%)Reference
4-Methoxybenzaldehyde4-MethylacetophenoneKOH (60% aq.)Ethanol (B145695)2-394[4]
4-Hydroxybenzaldehyde2,4-DihydroxyacetophenoneNaOH (60% aq.)Ethanol3Not specified[5]
BenzaldehydeAcetophenoneNaOHEthanol/Water4-5Not specified[1]
4-Hydroxybenzaldehyde4-MethoxyacetophenoneNaOHMortar (solvent-free)0.532.5[6]
Substituted Benzaldehydes4-HydroxyacetophenoneNaOHPEG-400Not specifiedHigh yields[1]
Various AldehydesVarious AcetophenonesNaOHEthanol2433-49[7]

Experimental Protocols

Protocol 1: Conventional Synthesis of (E)-1-(4-Hydroxyphenyl)-3-(4-propoxyphenyl)prop-2-en-1-one in Ethanol

This protocol describes a standard and widely applicable method for the synthesis of a 4-propoxychalcone derivative using a base catalyst in an alcoholic solvent.

Materials:

  • This compound

  • 4-Hydroxyacetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of 4-hydroxyacetophenone in 50 mL of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: Cool the flask in an ice bath. While stirring, slowly add a solution of 20 mmol of NaOH in 10 mL of distilled water dropwise over 15-20 minutes. Maintain the temperature of the reaction mixture below 25°C.

  • Reaction: After the complete addition of the NaOH solution, remove the ice bath and continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by TLC, using an appropriate solvent system (e.g., hexane:ethyl acetate, 7:3). The reaction is complete when the starting materials are no longer visible on the TLC plate.

  • Product Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing 200 g of crushed ice. Acidify the mixture with dilute HCl until it is neutral to pH paper. A solid precipitate of the chalcone will form.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold distilled water to remove any inorganic impurities.

  • Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure crystalline chalcone.

  • Drying and Characterization: Dry the purified product in a desiccator. Determine the yield and characterize the compound using appropriate analytical techniques (e.g., melting point, IR, ¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: Solvent-Free Synthesis of (E)-1-(4-Methoxyphenyl)-3-(4-propoxyphenyl)prop-2-en-1-one by Grinding

This "green chemistry" approach minimizes the use of organic solvents, often resulting in shorter reaction times and a simpler work-up.

Materials:

  • This compound

  • 4-Methoxyacetophenone

  • Solid Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Mortar and pestle

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl)

  • Büchner funnel and filter paper

Procedure:

  • Reactant Mixture: Place 5 mmol of this compound, 5 mmol of 4-methoxyacetophenone, and 5 mmol of powdered NaOH or KOH in a mortar.

  • Grinding: Grind the mixture vigorously with the pestle for 10-15 minutes at room temperature. The mixture will typically become a paste and may solidify.

  • Work-up: After grinding, add 50 mL of cold water to the mortar and stir to dissolve the catalyst.

  • Product Isolation: Transfer the contents to a beaker and neutralize with dilute HCl. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product thoroughly with cold water.

  • Recrystallization: Recrystallize the product from ethanol to obtain the pure chalcone.

  • Drying and Characterization: Dry the purified chalcone and characterize it as described in Protocol 1.

Mandatory Visualizations

G cluster_reactants Reactants cluster_process Claisen-Schmidt Condensation This compound This compound Dissolve in Ethanol Dissolve in Ethanol This compound->Dissolve in Ethanol Acetophenone Derivative Acetophenone Derivative Acetophenone Derivative->Dissolve in Ethanol Add Base (NaOH/KOH) Add Base (NaOH/KOH) Dissolve in Ethanol->Add Base (NaOH/KOH) Stir at Room Temperature Stir at Room Temperature Add Base (NaOH/KOH)->Stir at Room Temperature Precipitation in Ice Water Precipitation in Ice Water Stir at Room Temperature->Precipitation in Ice Water Filtration and Washing Filtration and Washing Precipitation in Ice Water->Filtration and Washing Recrystallization Recrystallization Filtration and Washing->Recrystallization Pure 4-Propoxychalcone Pure 4-Propoxychalcone Recrystallization->Pure 4-Propoxychalcone

Caption: Experimental workflow for the synthesis of 4-propoxychalcones.

G cluster_cell Cancer Cell 4-Propoxychalcone 4-Propoxychalcone ROS Production ROS Production 4-Propoxychalcone->ROS Production ER Stress ER Stress 4-Propoxychalcone->ER Stress Autophagy Disruption Autophagy Disruption 4-Propoxychalcone->Autophagy Disruption MAPK Pathway (JNK, p38) MAPK Pathway (JNK, p38) ROS Production->MAPK Pathway (JNK, p38) Mitochondrial Dysfunction Mitochondrial Dysfunction MAPK Pathway (JNK, p38)->Mitochondrial Dysfunction ER Stress->Mitochondrial Dysfunction Autophagy Disruption->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Plausible signaling pathway for 4-propoxychalcone-induced apoptosis.

Potential Biological Activity and Signaling Pathways

Chalcone derivatives are well-documented for their anticancer properties.[2] Structurally similar compounds, such as 4,4'-dimethoxychalcone, have been shown to induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and disruption of autophagy.[8] These events can lead to mitochondrial dysfunction and the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, ultimately resulting in programmed cell death.[8][9][10] The synthesized 4-propoxychalcones are valuable candidates for screening for similar anticancer activities and for further investigation into their precise mechanisms of action.

References

Application Notes and Protocols for the Synthesis of Schiff Base Liquid Crystals from 4-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds synthesized from the condensation of a primary amine with an aldehyde or ketone. Their unique molecular structure, which combines a rigid core with flexible terminal groups, makes them excellent candidates for the design of thermotropic liquid crystals. The introduction of alkoxy chains, such as a propoxy group, at the terminal positions of the molecular core can significantly influence the mesomorphic properties, including the type of liquid crystal phase and the transition temperatures.

This document provides detailed protocols for the synthesis of Schiff base liquid crystals starting from 4-propoxybenzaldehyde. The procedures cover the preparation of the aldehyde precursor and its subsequent condensation with an appropriate aniline (B41778) derivative to yield the target liquid crystalline compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis, starting from 4-hydroxybenzaldehyde (B117250) and 1-bromopropane (B46711).

Experimental Protocol: Williamson Ether Synthesis
  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (81.9 mmol) of 4-hydroxybenzaldehyde in 100 mL of anhydrous acetone (B3395972).

  • Addition of Base: To the stirred solution, add 13.6 g (98.4 mmol) of anhydrous potassium carbonate.

  • Addition of Alkyl Halide: Slowly add 12.1 g (98.4 mmol) of 1-bromopropane to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Solvent Removal: Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in 100 mL of diethyl ether and wash with 5% aqueous sodium hydroxide (B78521) solution (3 x 50 mL) to remove any unreacted 4-hydroxybenzaldehyde. Subsequently, wash the organic layer with distilled water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Purification: Dry the ethereal layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound. Further purification can be achieved by vacuum distillation.

Characterization Data for this compound
ParameterValueReference
Appearance Light yellow liquid[1]
Yield 55%[1]
FTIR (KBr, cm⁻¹) 1693 (C=O), 1254 (C-O)[1]
¹H NMR (CDCl₃, δ ppm) 9.78 (s, 1H, -CHO), 7.74-6.89 (m, 4H, Ar-H), 3.91 (t, 2H, -OCH₂-), 1.76 (m, 2H, -CH₂-), 0.96 (t, 3H, -CH₃)[1]
¹³C NMR (CDCl₃, δ ppm) 190.79 (C=O), 164.27, 131.97, 129.76, 114.75 (Ar-C), 69.87 (-OCH₂-), 22.41 (-CH₂-), 10.42 (-CH₃)[1]
Mass Spectrum (m/z) 164 [M⁺][1]

Synthesis of Schiff Base Liquid Crystals

The synthesis of Schiff base liquid crystals involves the condensation reaction between this compound and a selected primary amine, for instance, an aniline derivative with a terminal alkyl chain. The length of this alkyl chain on the aniline moiety plays a crucial role in determining the liquid crystalline properties of the final product.

General Experimental Protocol: Schiff Base Synthesis
  • Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 1.64 g (10 mmol) of this compound in 30 mL of absolute ethanol (B145695). In a separate beaker, dissolve an equimolar amount (10 mmol) of the desired 4-alkylaniline (e.g., 4-butylaniline) in 20 mL of absolute ethanol.

  • Reaction Mixture: Add the ethanolic solution of the 4-alkylaniline to the stirred solution of this compound.

  • Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Isolation of Product: Upon completion of the reaction, cool the mixture in an ice bath to induce precipitation of the Schiff base.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the final Schiff base liquid crystal.

  • Drying: Dry the purified crystals in a vacuum desiccator.

Characterization and Thermal Analysis

The synthesized Schiff bases should be characterized by spectroscopic methods such as FTIR and NMR to confirm their chemical structure. The liquid crystalline properties are investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Expected Characterization Data for a Representative Schiff Base

The following table presents expected characterization data for a Schiff base derived from this compound and 4-butylaniline.

ParameterExpected Value/Observation
Appearance White or pale yellow crystalline solid
FTIR (KBr, cm⁻¹) ~1625 (C=N stretch), ~1250 (C-O stretch)
¹H NMR (CDCl₃, δ ppm) ~8.3 (s, 1H, -CH=N-), aromatic protons, signals for propoxy and butyl chains
¹³C NMR (CDCl₃, δ ppm) ~160 (-C=N-), aromatic carbons, signals for propoxy and butyl chains
Liquid Crystalline Properties

The phase transition temperatures and enthalpies of the synthesized Schiff bases are determined by DSC, and the liquid crystalline textures are observed using POM. The following table provides representative data for a Schiff base liquid crystal, illustrating the types of information that should be collected. The data presented is for a closely related Schiff base, 1,3-bis-[(4-butyloxy-benzylidene)-amino]-propan-2-ol, as a reference.[2]

TransitionTemperature (°C)Enthalpy (ΔH, kJ/mol)
Heating Cycle
Crystal (Cr) → Smectic A (SmA)7041.54
Smectic A (SmA) → Isotropic (I)86
Cooling Cycle
Isotropic (I) → Smectic A (SmA)65.3-52.73
Smectic A (SmA) → Crystal (Cr)57.6

Visualizing the Synthesis and Phase Transitions

Synthesis Workflow

The following diagram illustrates the two-step synthesis process, starting from 4-hydroxybenzaldehyde to the final Schiff base liquid crystal.

Synthesis_Workflow cluster_step1 Step 1: Aldehyde Synthesis cluster_step2 Step 2: Schiff Base Formation Reactants_1 4-Hydroxybenzaldehyde + 1-Bromopropane Reaction_1 Williamson Ether Synthesis (K2CO3, Acetone, Reflux) Reactants_1->Reaction_1 Product_1 This compound Reaction_1->Product_1 Reactants_2 This compound + 4-Alkylaniline Product_1->Reactants_2 Reaction_2 Condensation (Ethanol, Acetic Acid, Reflux) Reactants_2->Reaction_2 Product_2 Schiff Base Liquid Crystal Reaction_2->Product_2

Caption: Workflow for the synthesis of Schiff base liquid crystals.

Liquid Crystal Phase Transitions

This diagram illustrates the relationship between the different phases of a thermotropic liquid crystal as a function of temperature.

Phase_Transitions Crystal Crystal (Cr) (Solid State) Smectic Smectic (Sm) (Ordered Liquid Crystal) Crystal->Smectic Heating Smectic->Crystal Cooling Nematic Nematic (N) (Less Ordered Liquid Crystal) Smectic->Nematic Heating Nematic->Smectic Cooling Isotropic Isotropic (I) (Liquid State) Nematic->Isotropic Heating Isotropic->Nematic Cooling

Caption: Phase transitions of a thermotropic liquid crystal with temperature.

References

Application Notes and Protocols for the Knoevenagel Condensation Reaction with 4-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base, to typically yield an α,β-unsaturated product after dehydration.[1][2] This reaction is of significant interest in medicinal chemistry and drug development as its products, substituted alkenes, are key intermediates in the synthesis of various biologically active molecules, pharmaceuticals, and functional polymers.[3][4]

4-Propoxybenzaldehyde, with its aromatic ring and ether linkage, is a valuable starting material. The products derived from its Knoevenagel condensation are potential precursors to novel therapeutic agents and functional materials. These application notes provide detailed protocols for the Knoevenagel condensation of this compound with common active methylene compounds, namely malononitrile (B47326) and ethyl cyanoacetate (B8463686). The protocols are based on established methodologies for structurally similar aromatic aldehydes.

General Reaction Scheme

The Knoevenagel condensation of this compound with an active methylene compound (Z-CH₂-Z') proceeds as follows:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Propoxybenzaldehyde This compound Product α,β-Unsaturated Product Propoxybenzaldehyde->Product ActiveMethylene Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) ActiveMethylene->Product Catalyst Base Catalyst (e.g., Piperidine (B6355638), DBU) Catalyst->Product Solvent Solvent (e.g., Ethanol (B145695), Water) Solvent->Product Heat Heat (optional) Heat->Product Water Water

Caption: General workflow of the Knoevenagel condensation.

Experimental Protocols

The following are detailed protocols for the Knoevenagel condensation of this compound with malononitrile and ethyl cyanoacetate. These protocols are adapted from established procedures for similar aromatic aldehydes.

Protocol 1: Synthesis of 2-(4-Propoxybenzylidene)malononitrile

This protocol is based on the piperidine-catalyzed Knoevenagel condensation of substituted benzaldehydes with malononitrile.[2]

Materials and Reagents:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (Buchner funnel)

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).

  • Dissolution: Add ethanol to the flask and stir until the aldehyde is completely dissolved.

  • Addition of Reagents: To the stirred solution, add malononitrile (1.0-1.2 equivalents).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78-80 °C) with continuous stirring. Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate (B1210297) eluent). The reaction is typically complete within 2-4 hours.

  • Cooling and Precipitation: After completion, remove the heat source and allow the mixture to cool to room temperature. The product may begin to precipitate. Further cooling in an ice bath can enhance precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol followed by deionized water to remove any remaining catalyst and unreacted starting materials.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the product using appropriate analytical techniques (e.g., NMR, IR, and melting point).

Protocol 2: Synthesis of Ethyl (E)-2-cyano-3-(4-propoxyphenyl)acrylate

This protocol is adapted from the synthesis of similar ethyl cyanoacrylate derivatives.[5][6]

Materials and Reagents:

  • This compound

  • Ethyl cyanoacetate

  • Piperidine or another suitable base catalyst (e.g., DBU)

  • Ethanol or another suitable solvent

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Filtration and recrystallization apparatus

Procedure:

  • Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.

  • Addition of Reagents: Add ethyl cyanoacetate (1.0-1.2 equivalents) to the solution.

  • Catalyst Addition: Introduce a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water with stirring to precipitate the product. If necessary, neutralize the solution with dilute hydrochloric acid.

  • Isolation and Purification: Collect the crude product by filtration. The product can be further purified by recrystallization from a suitable solvent such as ethanol.

  • Drying and Characterization: Dry the purified crystals and characterize the final product.

Data Presentation: Representative Data from Analogous Reactions

The following tables summarize quantitative data from Knoevenagel condensation reactions of aldehydes structurally similar to this compound. This data can be used as a reference for optimizing the reaction conditions for this compound.

Table 1: Knoevenagel Condensation of Substituted Benzaldehydes with Malononitrile

AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
4-MethoxybenzaldehydePiperidineEthanolReflux395[2]
4-(Benzyloxy)benzaldehydeTriethylamineEthanolReflux3HighNot specified
4-ChlorobenzaldehydePiperidineEthanolReflux492[2]
4-Nitrobenzaldehydep-HAP300Solvent-free (MW)76196[7]

Table 2: Knoevenagel Condensation of Substituted Benzaldehydes with Ethyl Cyanoacetate

AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
4-MethoxybenzaldehydePiperidineEthanolReflux494[6]
4-FluorobenzaldehydePiperidineEthanolReflux2-4High[8]
BenzaldehydeDIPEAcHexane65-703-691[1]
4-ChlorobenzaldehydeDIPEAcHexane65-703-694[1]

Visualizations

Reaction Mechanism

The Knoevenagel condensation proceeds through a well-established mechanism involving three key steps: enolate formation, nucleophilic addition, and dehydration.

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Dehydration ActiveMethylene Active Methylene Compound Enolate Enolate Ion ActiveMethylene->Enolate - H+ Base Base (B) HB HB+ Enolate2 Enolate Ion Aldehyde This compound Adduct Aldol-type Adduct Aldehyde->Adduct Adduct2 Aldol-type Adduct Enolate2->Aldehyde FinalProduct α,β-Unsaturated Product Adduct2->FinalProduct - H₂O Water H₂O

Caption: Mechanism of the Knoevenagel condensation.

Experimental Workflow

The general experimental workflow for the synthesis and purification of the Knoevenagel condensation product is depicted below.

G Start Start Dissolve Dissolve this compound in Solvent Start->Dissolve AddReagents Add Active Methylene Compound and Catalyst Dissolve->AddReagents React Heat to Reflux and Monitor by TLC AddReagents->React Cool Cool to Room Temperature and then in Ice Bath React->Cool Filter Filter the Precipitate Cool->Filter Wash Wash with Cold Solvent and Water Filter->Wash Dry Dry the Product Under Vacuum Wash->Dry Characterize Characterize the Final Product Dry->Characterize End End Characterize->End

Caption: Experimental workflow for synthesis and purification.

Conclusion

The Knoevenagel condensation of this compound with active methylene compounds provides an efficient route to valuable α,β-unsaturated products. The provided protocols, based on well-established procedures for analogous compounds, offer a solid foundation for researchers to synthesize these target molecules. The reaction conditions can be optimized by referring to the provided data tables for similar substrates. The products of this reaction have potential applications in the development of novel pharmaceuticals and functional materials, making this a significant reaction for further investigation.

References

Application Notes and Protocols: The Role of 4-Propoxybenzaldehyde as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propoxybenzaldehyde, a versatile aromatic aldehyde, serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its unique structural features, including a reactive aldehyde group and a lipophilic propoxy chain, make it an attractive starting material for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of potential pharmaceutical candidates, with a focus on anticonvulsant and local anesthetic agents.

Key Applications in Pharmaceutical Synthesis

This compound is a valuable precursor for the synthesis of several classes of pharmacologically active compounds, including:

  • Chalcones and their derivatives: These compounds, characterized by an α,β-unsaturated ketone core, have been investigated for their broad range of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties. The aldehyde group of this compound readily participates in Claisen-Schmidt condensation reactions to form the chalcone (B49325) scaffold.

  • Schiff Bases: The reaction of this compound with primary amines yields Schiff bases (imines), which are important intermediates in the synthesis of various heterocyclic compounds and have shown potential as anticonvulsant agents.

  • Local Anesthetics: Through reductive amination, this compound can be converted to substituted benzylamines, which are key structural motifs in certain local anesthetic drugs. For instance, a synthetic route to analogs of pramocaine, a topical anesthetic, can be envisioned starting from this aldehyde.

Experimental Protocols

Synthesis of a this compound-Derived Chalcone with Potential Anticonvulsant Activity

This protocol describes the synthesis of (E)-1-(4-hydroxyphenyl)-3-(4-propoxyphenyl)prop-2-en-1-one, a chalcone analog. The anticonvulsant activity of structurally similar chalcones has been reported, suggesting the potential of this compound.

Reaction Scheme:

G This compound This compound Chalcone Product Chalcone Product This compound->Chalcone Product 4-Hydroxyacetophenone 4-Hydroxyacetophenone 4-Hydroxyacetophenone->Chalcone Product NaOH, Ethanol (B145695) NaOH, Ethanol NaOH, Ethanol->Chalcone Product Claisen-Schmidt Condensation

Figure 1: Synthesis of a Chalcone Derivative.

Materials:

  • This compound

  • 4-Hydroxyacetophenone

  • Ethanol (absolute)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Distilled water

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and 4-Hydroxyacetophenone (1.0 eq) in absolute ethanol (50 mL).

  • Base Addition: While stirring at room temperature, slowly add a 20% aqueous solution of sodium hydroxide (2.0 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Work-up: After completion of the reaction, pour the mixture into a beaker containing crushed ice and acidify with 10% HCl until the pH is approximately 2-3.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with distilled water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure chalcone.

Quantitative Data for Structurally Similar Chalcone Analogs (Literature Data):

Compound IDR1 GroupR2 GroupAnticonvulsant Activity (MES Test, ED₅₀ mg/kg)Neurotoxicity (Rotarod Test, TD₅₀ mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
Analog 1 4-OCH₃H35.2> 300> 8.5
Analog 2 4-ClH42.12505.9
Analog 3 3,4-(OCH₃)₂H28.5> 300> 10.5

Note: This table presents data for analogous compounds to illustrate the potential efficacy and is not data for the specific compound synthesized in the protocol.

Synthesis of a this compound-Derived Schiff Base with Potential Anticonvulsant Activity

This protocol outlines the synthesis of (E)-N-(4-propoxyphenyl)methylene)aniline, a Schiff base derivative. Schiff bases derived from substituted benzaldehydes have demonstrated anticonvulsant properties.

Reaction Scheme:

G This compound This compound Schiff Base Product Schiff Base Product This compound->Schiff Base Product Aniline Aniline Aniline->Schiff Base Product Ethanol, Acetic Acid (cat.) Ethanol, Acetic Acid (cat.) Ethanol, Acetic Acid (cat.)->Schiff Base Product Condensation G This compound This compound Pramocaine Analog Pramocaine Analog This compound->Pramocaine Analog Morpholine Morpholine Morpholine->Pramocaine Analog Sodium Triacetoxyborohydride Sodium Triacetoxyborohydride Sodium Triacetoxyborohydride->Pramocaine Analog Reductive Amination G cluster_neuron Neuronal Membrane Na_channel Voltage-gated Sodium Channel Na_ion_in Na_channel->Na_ion_in No_Action_Potential Blocked Action Potential (Analgesia) Na_channel->No_Action_Potential inhibition leads to Pramocaine_Analog Pramocaine Analog Pramocaine_Analog->Na_channel Blocks Na_ion_out Na_ion_out->Na_channel Action_Potential Action Potential (Pain Signal) Na_ion_in->Action_Potential leads to G cluster_synapse Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron GABA GABA Presynaptic_Neuron->GABA releases Postsynaptic_Neuron Postsynaptic Neuron GABA_Receptor GABA-A Receptor Chloride_Influx Cl- Influx GABA_Receptor->Chloride_Influx Anticonvulsant Anticonvulsant (e.g., Chalcone/Schiff Base derivative) Anticonvulsant->GABA_Receptor Potentiates (Potential Mechanism) GABA->GABA_Receptor Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) Chloride_Influx->Hyperpolarization

Application of 4-Propoxybenzaldehyde in the Synthesis of Heterocyclic Compounds: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 4-propoxybenzaldehyde as a key starting material. The aldehyde functionality of this compound serves as a versatile handle for the construction of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development.

Synthesis of Chalcones: Versatile Intermediates

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important precursors for the synthesis of several classes of heterocyclic compounds, including pyrazolines and pyrimidines. They are typically synthesized via a Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone (B1666503).

Experimental Protocol: Synthesis of 1-Aryl-3-(4-propoxyphenyl)prop-2-en-1-one

A general procedure for the base-catalyzed synthesis of chalcones from this compound is as follows:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and a substituted acetophenone (1.0 eq.) in ethanol (B145695).

  • Cool the mixture in an ice bath and add an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, dropwise with stirring.

  • Continue stirring at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone (B49325).

Quantitative Data for Chalcone Synthesis (Analogous Compounds):

EntryAcetophenoneBaseSolventTime (h)Yield (%)
1Acetophenone40% aq. KOHEthanol3Not specified
24-Methylacetophenone30% aq. NaOHEthanolOvernightNot specified
34-Chloroacetophenone40% aq. KOHEthanol3Not specified

Note: The yields for the specific synthesis using this compound were not explicitly found in the searched literature; the data presented is for analogous Claisen-Schmidt condensations.

Chalcone_Synthesis This compound This compound Reaction_Mixture Reaction_Mixture This compound->Reaction_Mixture Acetophenone_Derivative Acetophenone_Derivative Acetophenone_Derivative->Reaction_Mixture Chalcone_Intermediate Chalcone_Intermediate Reaction_Mixture->Chalcone_Intermediate Claisen-Schmidt Condensation Base_Catalyst Base_Catalyst Base_Catalyst->Reaction_Mixture NaOH or KOH Ethanol, RT

Figure 1: General workflow for the synthesis of chalcone intermediates from this compound.

Synthesis of Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They can be readily synthesized by the cyclocondensation of chalcones with hydrazine (B178648) derivatives.

Experimental Protocol: Synthesis of 5-(4-Propoxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazole
  • Dissolve the 4-propoxy-substituted chalcone (1.0 eq.) in a suitable solvent such as ethanol or glacial acetic acid.

  • Add hydrazine hydrate (B1144303) (or a substituted hydrazine like phenylhydrazine) (1.0-1.2 eq.) to the solution.

  • If using glacial acetic acid, reflux the mixture for 4-8 hours. If using ethanol, a catalytic amount of a base like piperidine (B6355638) or sodium hydroxide can be added, followed by refluxing.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.

Quantitative Data for Pyrazoline Synthesis (Analogous Compounds):

EntryChalcone ReactantHydrazine ReagentSolventTime (h)Yield (%)
11-Phenyl-3-(aryl)propenoneHydrazine hydrateGlacial Acetic Acid5-8Not specified
21-Aryl-3-(aryl)propenonePhenylhydrazineGlacial Acetic Acid5-8Not specified

Note: Specific yields for pyrazolines derived from 4-propoxy-chalcones were not available in the search results. The provided data reflects general procedures.

Pyrazoline_Synthesis 4-Propoxy_Chalcone 4-Propoxy_Chalcone Reaction_Mixture Reaction_Mixture 4-Propoxy_Chalcone->Reaction_Mixture Hydrazine_Derivative Hydrazine_Derivative Hydrazine_Derivative->Reaction_Mixture Pyrazoline_Product Pyrazoline_Product Reaction_Mixture->Pyrazoline_Product Cyclocondensation Catalyst Catalyst Catalyst->Reaction_Mixture Acetic Acid or Base Reflux

Figure 2: Synthetic pathway for pyrazoline derivatives from 4-propoxy-chalcones.

Synthesis of Pyrimidine Derivatives

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. They can be synthesized from chalcones by reaction with urea (B33335), thiourea, or guanidine (B92328).

Experimental Protocol: Synthesis of 2-Amino-4-(4-propoxyphenyl)-6-arylpyrimidine
  • In a round-bottom flask, dissolve the 4-propoxy-substituted chalcone (1.0 eq.) and guanidine hydrochloride (1.0 eq.) in a solvent like dimethylformamide (DMF).

  • Reflux the reaction mixture for 3-7 hours, monitoring its progress by TLC.

  • After completion, cool the mixture and pour it into crushed ice or cold water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to yield the pure 2-aminopyrimidine (B69317) derivative.

Quantitative Data for 2-Aminopyrimidine Synthesis (Analogous Compounds):

EntryChalcone ReactantAmidine ReagentSolventTime (h)Yield (%)
11,3-DiphenylpropenoneGuanidinium CarbonateDMF385
21-(4-Chlorophenyl)-3-phenylpropenoneGuanidinium CarbonateDMF395
31-(4-Methoxyphenyl)-3-phenylpropenoneGuanidinium CarbonateDMF380

Note: The yields provided are for the synthesis of analogous 2-aminopyrimidines.[1]

Pyrimidine_Synthesis 4-Propoxy_Chalcone 4-Propoxy_Chalcone Reaction_Mixture Reaction_Mixture 4-Propoxy_Chalcone->Reaction_Mixture Guanidine_HCl Guanidine_HCl Guanidine_HCl->Reaction_Mixture 2-Aminopyrimidine_Product 2-Aminopyrimidine_Product Reaction_Mixture->2-Aminopyrimidine_Product Cyclocondensation Solvent Solvent Solvent->Reaction_Mixture DMF Reflux

Figure 3: Reaction scheme for the synthesis of 2-aminopyrimidines.

Synthesis of Dihydropyrimidinones (Biginelli Reaction)

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.

Experimental Protocol: Synthesis of 5-Ethoxycarbonyl-6-methyl-4-(4-propoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one
  • In a round-bottom flask, combine this compound (1.0 eq.), ethyl acetoacetate (B1235776) (1.0 eq.), and urea (1.5 eq.) in ethanol.

  • Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, H₂SO₄, or BF₃·OEt₂).

  • Reflux the reaction mixture for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature or in an ice bath.

  • Collect the precipitated product by filtration, wash with cold ethanol or water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Quantitative Data for Biginelli Reaction (Analogous Compounds):

EntryAldehydeβ-KetoesterN-SourceCatalystTime (h)Yield (%)
1BenzaldehydeEthyl acetoacetateUreaHClNot specified58
24-ChlorobenzaldehydeEthyl acetoacetateUreaNot specifiedNot specified96
34-MethoxybenzaldehydeEthyl acetoacetateUreaNot specifiedNot specified95

Note: The yields are for analogous Biginelli reactions with different substituted benzaldehydes.

Biginelli_Reaction cluster_reactants Reactants This compound This compound One-Pot_Reaction One-Pot Acid Catalyst, Reflux This compound->One-Pot_Reaction Ethyl_Acetoacetate Ethyl_Acetoacetate Ethyl_Acetoacetate->One-Pot_Reaction Urea Urea Urea->One-Pot_Reaction Dihydropyrimidinone Dihydropyrimidinone One-Pot_Reaction->Dihydropyrimidinone Biginelli Condensation

Figure 4: Workflow for the one-pot Biginelli synthesis of dihydropyrimidinones.

Synthesis of Benzimidazole (B57391) Derivatives

Benzimidazoles are bicyclic compounds consisting of the fusion of benzene (B151609) and imidazole. They can be synthesized by the condensation of an o-phenylenediamine (B120857) with an aldehyde.

Experimental Protocol: Synthesis of 2-(4-Propoxyphenyl)-1H-benzo[d]imidazole
  • To a solution of o-phenylenediamine (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or acetonitrile), add this compound (1.0 eq.).

  • An oxidizing agent or a catalyst is often required. Common reagents include sodium metabisulfite (B1197395) (Na₂S₂O₅), ceric ammonium (B1175870) nitrate (B79036) (CAN), or simply exposure to air.

  • The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight, with progress monitored by TLC.

  • After the reaction is complete, the solvent is often removed under reduced pressure.

  • The residue is then triturated with water or a non-polar solvent to induce precipitation.

  • The solid product is collected by filtration, washed, and dried.

  • Purification is achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Quantitative Data for Benzimidazole Synthesis (Analogous Compounds):

EntryAldehydeOxidant/CatalystSolventTemperatureTime (h)Yield (%)
14-MethylbenzaldehydeNa₂S₂O₅Ethanol/WaterReflux4-6~70
24-ChlorobenzaldehydeAirMethanolRT24~85
3BenzaldehydeCANAcetonitrileRT0.592

Note: Specific quantitative data for the synthesis using this compound was not explicitly available. The data presented is for similar benzimidazole syntheses.

Benzimidazole_Synthesis This compound This compound Reaction_Mixture Reaction_Mixture This compound->Reaction_Mixture o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine->Reaction_Mixture Benzimidazole_Product Benzimidazole_Product Reaction_Mixture->Benzimidazole_Product Condensation/ Cyclization Oxidant_Catalyst Oxidant_Catalyst Oxidant_Catalyst->Reaction_Mixture e.g., Na2S2O5 Reflux or RT

Figure 5: General synthetic route to 2-substituted benzimidazoles from this compound.

These protocols and application notes demonstrate the utility of this compound as a versatile building block for the synthesis of a wide range of heterocyclic compounds. The straightforward nature of these reactions allows for the generation of diverse molecular libraries for screening in drug discovery and development programs.

References

Application Notes and Protocols: 4-Propoxybenzaldehyde as a Versatile Building Block for Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-propoxybenzaldehyde as a key starting material in the synthesis of novel agrochemicals. This document details synthetic protocols for creating potential fungicides, herbicides, and insecticides, presents quantitative biological activity data from related compounds, and outlines experimental workflows for screening and evaluation.

Introduction

This compound is an aromatic aldehyde characterized by a propoxy group at the para position. This structural feature imparts a degree of lipophilicity that can be advantageous for the bioavailability and transport of agrochemicals within target organisms. The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, allowing for the construction of diverse molecular scaffolds with potential pesticidal, herbicidal, and fungicidal properties. Its utility as a reagent in organic synthesis makes it a valuable starting point for the development of new active ingredients for crop protection.[1]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
Appearance Colorless to light yellow liquidN/A
Boiling Point 129-130 °C at 10 mmHgN/A
Density 1.039 g/mL at 25 °CN/A
Refractive Index n20/D 1.546N/A

Synthesis of Potential Agrochemicals from this compound

The aldehyde functionality of this compound allows for its derivatization into several classes of compounds with known agrochemical activity. Key synthetic transformations include the Knoevenagel condensation, Schiff base formation, and the synthesis of oxime ethers and chalcones.

Fungicide Development: Synthesis of Oxime Ethers

Oxime ethers are a well-established class of fungicides. The synthesis of oxime ether derivatives from this compound can be achieved through a two-step process involving the formation of an oxime followed by etherification.

Protocol 1: Synthesis of this compound Oxime Ether Derivatives

Step 1: Synthesis of this compound Oxime

  • Reaction Setup: In a round-bottom flask, dissolve 10 mmol of this compound in 50 mL of ethanol (B145695).

  • Reagent Addition: Add a solution of 12 mmol of hydroxylamine (B1172632) hydrochloride and 15 mmol of sodium acetate (B1210297) in 20 mL of water.

  • Reaction Conditions: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into 100 mL of cold water. Collect the precipitate by filtration, wash with water, and dry under vacuum to yield this compound oxime.

Step 2: Synthesis of the Oxime Ether

  • Reaction Setup: Suspend 10 mmol of this compound oxime and 12 mmol of potassium carbonate in 50 mL of acetone.

  • Reagent Addition: Add 11 mmol of an appropriate alkyl or benzyl (B1604629) halide (e.g., benzyl bromide) dropwise to the suspension.

  • Reaction Conditions: Reflux the mixture for 6-8 hours, monitoring by TLC.

  • Work-up: After cooling, filter the reaction mixture to remove inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to obtain the desired oxime ether.

Quantitative Data: Fungicidal Activity of Related Oxime Ether Derivatives

Compound IDPathogenEC₅₀ (mg/L)
5a4Sclerotinia sclerotiorum1.59
5a4Phytophthora infestans0.46
5a4Rhizoctonia solani0.27
5a4Botrytis cinerea11.39
5b2Sclerotinia sclerotiorum0.12

Synthesis_of_Oxime_Ether_Fungicides This compound This compound 4-Propoxybenzaldehyde_Oxime 4-Propoxybenzaldehyde_Oxime This compound->4-Propoxybenzaldehyde_Oxime Step 1: Oximation Hydroxylamine Hydroxylamine Hydroxylamine->4-Propoxybenzaldehyde_Oxime Oxime_Ether_Fungicide Oxime_Ether_Fungicide 4-Propoxybenzaldehyde_Oxime->Oxime_Ether_Fungicide Step 2: Etherification Alkyl/Benzyl_Halide Alkyl/Benzyl_Halide Alkyl/Benzyl_Halide->Oxime_Ether_Fungicide

Herbicide Development: Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, have shown promising herbicidal activity. They can be synthesized from this compound through a Claisen-Schmidt condensation with an appropriate acetophenone (B1666503).

Protocol 2: Synthesis of 4-Propoxy-Substituted Chalcones

  • Reaction Setup: In a round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of a substituted acetophenone in 30 mL of ethanol.

  • Catalyst Addition: Slowly add 10 mL of a 40% aqueous sodium hydroxide (B78521) solution while stirring vigorously.

  • Reaction Conditions: Continue stirring at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is neutral.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain the pure chalcone (B49325).

Quantitative Data: Herbicidal Activity of Related Chalcone Derivatives

Specific herbicidal data for 4-propoxy-substituted chalcones is limited in the available literature. The following table provides IC₅₀ values for related chalcone derivatives against the root growth of Arabidopsis thaliana, indicating the potential of this compound class.

CompoundIC₅₀ (µM) against Arabidopsis thaliana root growth
CH117.3
CH231.4
P1 (precursor)72.3

Synthesis_of_Chalcone_Herbicides This compound This compound Chalcone_Intermediate Chalcone_Intermediate This compound->Chalcone_Intermediate Claisen-Schmidt Condensation Substituted_Acetophenone Substituted_Acetophenone Substituted_Acetophenone->Chalcone_Intermediate Chalcone_Herbicide Chalcone_Herbicide Chalcone_Intermediate->Chalcone_Herbicide Purification

Insecticide Development: Synthesis of Schiff Bases

Schiff bases, formed by the condensation of an aldehyde with a primary amine, have been investigated for their insecticidal properties.

Protocol 3: Synthesis of Schiff Base Derivatives of this compound

  • Reaction Setup: Dissolve 10 mmol of this compound in 50 mL of absolute ethanol in a round-bottom flask.

  • Reagent Addition: Add 10 mmol of a primary amine (e.g., aniline (B41778) or a substituted aniline) to the solution. Add a few drops of glacial acetic acid as a catalyst.

  • Reaction Conditions: Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under vacuum.

  • Purification: Collect the solid product by filtration and recrystallize from a suitable solvent like ethanol to obtain the pure Schiff base.

Quantitative Data: Insecticidal Activity of Related Schiff Base Derivatives

While specific LC₅₀ data for this compound-derived Schiff bases against agrochemically relevant pests were not found in the provided search results, the following table shows the LD₅₀ values of other Schiff bases against Tribolium castaneum, indicating the potential insecticidal activity of this class of compounds.

CompoundLD₅₀ (mg/cm²) against Tribolium castaneum (24h)
PDH15.1268
PHP3.0922
HHP3.0922
Standard (λ-cyhalothrin)0.2416

Synthesis_of_Schiff_Base_Insecticides This compound This compound Schiff_Base_Intermediate Schiff_Base_Intermediate This compound->Schiff_Base_Intermediate Condensation Primary_Amine Primary_Amine Primary_Amine->Schiff_Base_Intermediate Schiff_Base_Insecticide Schiff_Base_Insecticide Schiff_Base_Intermediate->Schiff_Base_Insecticide Purification

Experimental Workflow for Agrochemical Screening

The following workflow outlines a general procedure for the biological evaluation of newly synthesized this compound derivatives.

Agrochemical_Screening_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_evaluation Further Evaluation Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Primary_Screening Primary Screening (Single Dose) Characterization->Primary_Screening Dose_Response Dose-Response Assay (EC50/IC50/LC50) Primary_Screening->Dose_Response Spectrum_of_Activity Spectrum of Activity (Multiple Pests/Weeds/Pathogens) Dose_Response->Spectrum_of_Activity Mode_of_Action Mode of Action Studies Spectrum_of_Activity->Mode_of_Action Lead_Optimization Lead Optimization Mode_of_Action->Lead_Optimization

Protocol 4: General Protocol for In Vitro Fungicidal Assay (Mycelial Growth Inhibition)

  • Compound Preparation: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO).

  • Culture Medium: Prepare potato dextrose agar (B569324) (PDA) and autoclave. Allow it to cool to 45-50 °C.

  • Incorporation of Test Compound: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations.

  • Plating: Pour the amended PDA into sterile Petri dishes.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus in the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) for several days.

  • Data Collection: Measure the diameter of the fungal colony and calculate the percentage of inhibition compared to a control (PDA with solvent only).

  • Data Analysis: Determine the EC₅₀ value using probit analysis or other suitable statistical methods.

Conclusion

This compound is a readily available and versatile starting material for the synthesis of a wide range of potential agrochemicals. The synthetic protocols provided herein for the preparation of oxime ethers, chalcones, and Schiff bases offer clear pathways for the development of novel fungicides, herbicides, and insecticides. The presented quantitative data for related compounds, while not specific to this compound derivatives, strongly suggest the potential for high biological activity within these classes. The outlined experimental workflows provide a framework for the systematic screening and evaluation of these new chemical entities. Further research focusing on the synthesis and biological testing of a broader library of this compound derivatives is warranted to fully explore its potential in the development of next-generation crop protection agents.

References

Application Notes and Protocols: Use of 4-Propoxybenzaldehyde in the Synthesis of Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of corrosion inhibitors derived from 4-propoxybenzaldehyde. The focus is on Schiff base derivatives, which are widely recognized for their efficacy in preventing metallic corrosion, particularly in acidic environments.[1][2][3][4]

Introduction to this compound-Based Corrosion Inhibitors

Organic compounds containing heteroatoms such as nitrogen, oxygen, and sulfur, along with aromatic rings, are effective corrosion inhibitors due to their ability to adsorb onto metal surfaces.[4][5] Schiff bases, characterized by the azomethine (-C=N-) group, are a prominent class of such inhibitors.[1][2][3][4] The synthesis of these compounds often involves the condensation of an aldehyde with a primary amine.[2]

This compound serves as a valuable precursor in this context. The propoxy group enhances the electron-donating ability and solubility of the resulting Schiff base, which can lead to improved corrosion inhibition efficiency. These inhibitors function by forming a protective film on the metal surface, thereby blocking the active sites for corrosion.[4]

Synthesis Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the Williamson ether synthesis, starting from 4-hydroxybenzaldehyde (B117250).[6]

Materials:

Procedure:

  • In a 250 mL round-bottom flask, dissolve 1.5 g of 4-hydroxybenzaldehyde in 50 mL of DMF.

  • Add 1.6 g of K₂CO₃ and 1 g of KI to the solution.

  • Stir the mixture at 65°C for 30 minutes.

  • Add an equimolar amount of 1-bromopropane to the mixture.

  • Increase the temperature to 80-85°C and continue stirring for 24 hours.

  • After cooling, extract the mixture with 50 mL of diethyl ether.

  • Wash the ether layer repeatedly with distilled water to remove K₂CO₃.

  • Wash the ether layer with 25 mL of 5% NaOH solution to remove any unreacted 4-hydroxybenzaldehyde.

  • Dry the ether layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain this compound.[6]

Characterization: The final product can be characterized using FTIR, ¹H NMR, and ¹³C NMR spectroscopy.[6]

  • FTIR (KBr, υ cm⁻¹): ~1693 (C=O), ~1254 (C-O stretch)[6]

  • ¹H NMR (400 MHz, CDCl₃, ppm): δ ~9.78 (s, 1H, H-C=O), ~7.74-6.89 (m, 4H, Ar-H), ~3.91 (t, 2H, O-CH₂), ~1.76 (m, 2H, CH₂), ~0.96 (t, 3H, CH₃)[6]

  • ¹³C NMR (400 MHz, CDCl₃, ppm): δ ~190.79 (C=O), ~164.27, ~131.97, ~129.76, ~114.75 (Ar-C), ~69.87 (O-CH₂), ~22.41 (CH₂), ~10.42 (CH₃)[6]

Synthesis of a Schiff Base Corrosion Inhibitor from this compound

A general method for synthesizing a Schiff base involves the condensation of this compound with a primary amine, such as 2-aminophenol (B121084).

Materials:

Procedure:

  • Dissolve 0.01 moles of this compound in 50 mL of ethanol in a round-bottom flask.

  • In a separate beaker, dissolve 0.01 moles of 2-aminophenol in 50 mL of ethanol.

  • Add the 2-aminophenol solution to the this compound solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture with constant stirring for 3-4 hours.[2]

  • Monitor the reaction progress using thin-layer chromatography.

  • After completion, cool the solution to room temperature to allow the Schiff base to precipitate.

  • Filter the precipitate, wash it with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.[2]

  • Dry the purified Schiff base in a vacuum desiccator.

Synthesis Pathway Diagram

G cluster_synthesis Synthesis of this compound cluster_schiff_base Schiff Base Synthesis 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde Reaction Mixture Reaction Mixture 4-hydroxybenzaldehyde->Reaction Mixture This compound This compound Reaction Mixture->this compound Williamson Ether Synthesis (80-85°C, 24h) 1-Bromopropane 1-Bromopropane 1-Bromopropane->Reaction Mixture K2CO3, KI, DMF K2CO3, KI, DMF K2CO3, KI, DMF->Reaction Mixture 4-Propoxybenzaldehyde_start This compound Condensation Reaction Condensation Reaction 4-Propoxybenzaldehyde_start->Condensation Reaction 2-Aminophenol 2-Aminophenol 2-Aminophenol->Condensation Reaction Schiff Base Inhibitor Schiff Base Inhibitor Condensation Reaction->Schiff Base Inhibitor Reflux (3-4h) Ethanol, Acetic Acid Ethanol, Acetic Acid Ethanol, Acetic Acid->Condensation Reaction

Caption: Synthesis pathway of a Schiff base corrosion inhibitor from this compound.

Experimental Protocols for Corrosion Inhibition Studies

The performance of the synthesized Schiff base as a corrosion inhibitor can be evaluated using various techniques.[5]

Weight Loss Method

This is a straightforward method to determine the corrosion rate.

Materials and Equipment:

  • Carbon steel coupons of known dimensions

  • Corrosive medium (e.g., 1 M HCl)

  • Synthesized Schiff base inhibitor

  • Analytical balance

  • Water bath/thermostat

  • Acetone, distilled water, and cleaning brushes

Procedure:

  • Prepare carbon steel coupons by polishing them with different grades of emery paper, degreasing with acetone, washing with distilled water, and drying.

  • Weigh the coupons accurately using an analytical balance.

  • Immerse the coupons in the corrosive medium with and without different concentrations of the Schiff base inhibitor.

  • Maintain a constant temperature using a water bath for a specified period (e.g., 24 hours).

  • After the immersion period, remove the coupons, clean them to remove corrosion products, wash, dry, and reweigh.

  • Calculate the corrosion rate (CR) and inhibition efficiency (%IE) using the following equations:

    • Corrosion Rate (CR): CR (mpy) = (K × W) / (A × T × D)

      • Where K is a constant, W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Inhibition Efficiency (%IE): %IE = [(W₀ - Wᵢ) / W₀] × 100

      • Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Electrochemical Methods

Electrochemical techniques like Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide insights into the mechanism of corrosion inhibition.

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: carbon steel; counter electrode: platinum; reference electrode: saturated calomel (B162337) electrode)

  • Corrosive medium with and without the inhibitor

Potentiodynamic Polarization (PDP):

  • Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize.

  • Scan the potential from a cathodic to an anodic potential range at a slow scan rate (e.g., 1 mV/s).

  • Plot the logarithmic current density versus potential (Tafel plot).

  • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel slopes.

  • Calculate the inhibition efficiency: %IE = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100

    • Where Icorr₀ and Icorrᵢ are the corrosion current densities without and with the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS):

  • After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 0.01 Hz).

  • Plot the impedance data as Nyquist and Bode plots.

  • Model the data using an equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency: %IE = [(Rctᵢ - Rct₀) / Rctᵢ] × 100

    • Where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.

Corrosion Inhibition Testing Workflow

G cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis Coupon_Prep Prepare Carbon Steel Coupons Weight_Loss Weight Loss Measurements Coupon_Prep->Weight_Loss Electrochemical Electrochemical Tests (PDP, EIS) Coupon_Prep->Electrochemical Solution_Prep Prepare Corrosive Media (+/- Inhibitor) Solution_Prep->Weight_Loss Solution_Prep->Electrochemical Calc_CR_IE_WL Calculate CR and %IE (from Weight Loss) Weight_Loss->Calc_CR_IE_WL Analyze_Tafel_EIS Analyze Tafel Plots and EIS Spectra Electrochemical->Analyze_Tafel_EIS Final_Report Performance Evaluation Report Calc_CR_IE_WL->Final_Report Calc_IE_Electro Calculate %IE (from Icorr and Rct) Analyze_Tafel_EIS->Calc_IE_Electro Calc_IE_Electro->Final_Report

Caption: Workflow for evaluating corrosion inhibition performance.

Performance Data of Structurally Similar Schiff Base Inhibitors

The following table summarizes the performance of various Schiff base corrosion inhibitors in acidic media, providing an expected performance range for derivatives of this compound.

Inhibitor (Schiff Base)MetalCorrosive MediumConcentrationInhibition Efficiency (%IE)MethodReference
Acrolein + 2-aminophenol (SB1)Carbon Steel0.5 N HCl100 ppm84.56Electrochemical[1]
Acrolein + 2-aminophenol (SB1)Carbon Steel0.5 N HCl200 ppm87.95Electrochemical[1]
Cinnamaldehyde + 2-aminophenol (SB2)Carbon Steel0.5 N HCl100 ppm79.87Electrochemical[1]
Cinnamaldehyde + 2-aminophenol (SB2)Carbon Steel0.5 N HCl200 ppm88.86Electrochemical[1]
(E)-2-((2-methoxybenzylidene)amino)phenol (L1)Mild Steel0.1 M HCl0.001 M75Weight Loss[3]
(E)-2-((4-methoxybenzylidene)amino)phenol (L2)Mild Steel0.1 M HCl0.001 M76Weight Loss[3]
Thiazole-based Gemini Surfactant (TAC 6)Carbon Steel1 M HCl50 ppm79Multiple[7]
Thiazole-based Gemini Surfactant (TAC 18)Carbon Steel1 M HCl50 ppm87Multiple[7]
N,1-dibenzyl-5-methyl-1H-pyrazol-3-carboxamide (BPC)Carbon Steel1 M HCl125 ppm91.55Electrochemical[7]
(2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline (QN-CH3)Mild Steel1.0 M HCl10⁻³ M89.07Electrochemical[8]
(2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline (QN-Cl)Mild Steel1.0 M HCl10⁻³ M87.64Electrochemical[8]

Concluding Remarks

This compound is a versatile precursor for synthesizing effective Schiff base corrosion inhibitors. The protocols outlined provide a solid foundation for the synthesis, characterization, and performance evaluation of these compounds. The electron-donating propoxy group is expected to contribute positively to the inhibition efficiency. Researchers can adapt these methodologies to develop and screen novel corrosion inhibitors for various industrial applications.

References

Application Notes and Protocols: Photophysical Properties of Derivatives Synthesized from 4-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and photophysical properties of various fluorescent derivatives synthesized from 4-propoxybenzaldehyde. This document details experimental protocols for the synthesis of Schiff bases, chalcones, and coumarins, along with their potential applications in bioimaging and sensing. The photophysical data, including absorption and emission characteristics, are summarized to facilitate the selection and application of these compounds in research and drug development.

Introduction to this compound Derivatives as Fluorophores

Derivatives of this compound are valuable building blocks in the synthesis of fluorescent probes. The propoxy group acts as an electron-donating group, which, when incorporated into a larger π-conjugated system with an electron-withdrawing group, can lead to compounds with significant intramolecular charge transfer (ICT) character. This ICT is often associated with desirable photophysical properties, such as strong fluorescence and sensitivity to the local environment (solvatochromism). Common classes of fluorescent derivatives synthesized from this compound include Schiff bases, chalcones, and coumarins, each with unique synthetic routes and photophysical characteristics.

Data Presentation: Photophysical Properties

The following tables summarize the key photophysical properties of representative derivatives synthesized from this compound and analogous structures.

Table 1: Photophysical Data of Schiff Base Derivatives of this compound in Acetonitrile

Compoundλ_abs (nm)
3a (4-((4-nitrostyryl)phenylimino)methyl)phenyl propyl ether)240, 290, 385[1]
3b (4-((4-cyanostyryl)phenylimino)methyl)phenyl propyl ether)238, 279, 361[1]

Table 2: Representative Photophysical Data of Chalcone Derivatives

Compound Structure (Analogous to this compound Derivatives)Solventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Lifetime (τ, ns)
N,N-dimethylamino-chalcone derivativeDichloromethane4255250.682.1
N,N-dimethylamino-chalcone derivativeEthyl Acetate4185420.552.0
N,N-dimethylamino-chalcone derivativeAcetonitrile4155580.351.8
N,N-dimethylamino-chalcone derivativeMethanol4125750.051.5

This data is representative of the photophysical properties of N,N-dimethylamino-chalcones and is included to illustrate the typical characteristics of this class of compounds. The specific values will vary depending on the exact molecular structure.

Table 3: Representative Photophysical Data of Coumarin (B35378) Derivatives

Compound Structure (Analogous to this compound Derivatives)Solventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)
Donor-π-acceptor coumarinToluene540580-
Donor-π-acceptor coumarinTetrahydrofuran555630-
Donor-π-acceptor coumarinChloroform550450 and 550 (dual emission)-

This data is representative of the solvatochromic properties of some coumarin dyes and is included for illustrative purposes.[2][3]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via a Williamson ether synthesis from 4-hydroxybenzaldehyde (B117250) and 1-bromopropane (B46711).[1]

Materials:

  • 4-hydroxybenzaldehyde

  • 1-bromopropane

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq) and a catalytic amount of potassium iodide.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Synthesis of Schiff Base Derivatives

Schiff bases are synthesized by the condensation reaction of an aldehyde with a primary amine.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of the substituted aniline (1.0 eq) in ethanol to the flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Synthesis of Chalcone Derivatives

Chalcones are synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone (B1666503) in the presence of a base.

Materials:

  • This compound

  • Substituted acetophenone

  • Ethanol or Methanol

  • Aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution

Procedure:

  • Dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol or methanol.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH or KOH with constant stirring.

  • Allow the reaction mixture to stir at room temperature for several hours to overnight.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with water until neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Synthesis of Coumarin Derivatives

Coumarins can be synthesized via various methods, including the Knoevenagel condensation.

Materials:

  • This compound

  • Active methylene (B1212753) compound (e.g., ethyl acetoacetate)

  • Piperidine (catalyst)

  • Ethanol

Procedure:

  • In a round-bottom flask, mix this compound (1.0 eq) and the active methylene compound (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine.

  • Reflux the mixture for 4-6 hours.

  • After cooling, the product will precipitate. Collect the solid by filtration.

  • Wash the product with cold ethanol and recrystallize from a suitable solvent.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of Fluorescent Probes cluster_characterization Photophysical Characterization cluster_application Application Start Start Aldehyde This compound Start->Aldehyde SchiffBase Schiff Base Synthesis Aldehyde->SchiffBase Chalcone Chalcone Synthesis Aldehyde->Chalcone Coumarin Coumarin Synthesis Aldehyde->Coumarin Amine Primary Amine Amine->SchiffBase Ketone Acetophenone Derivative Ketone->Chalcone ActiveMethylene Active Methylene Compound ActiveMethylene->Coumarin Purification Purification SchiffBase->Purification Chalcone->Purification Coumarin->Purification Probe Purified Probe Purification->Probe UVVis UV-Vis Spectroscopy (λ_abs) Probe->UVVis Fluorescence Fluorescence Spectroscopy (λ_em, Quantum Yield, Lifetime) Probe->Fluorescence DataAnalysis Data Analysis UVVis->DataAnalysis Fluorescence->DataAnalysis FinalData Characterized Probe DataAnalysis->FinalData Bioimaging Bioimaging FinalData->Bioimaging Sensing Sensing (e.g., Metal Ions, pH) FinalData->Sensing signaling_pathway cluster_probe Fluorescent Probe Interaction cluster_process Detection Process Probe_Free Free Probe (High Fluorescence) Probe_Bound Probe-Metal Complex (Fluorescence Quenched) Probe_Free->Probe_Bound + Metal Ion Emission_High Strong Emission Probe_Free->Emission_High Fluorescence Emission_Low Weak or No Emission Probe_Bound->Emission_Low Quenching MetalIon Metal Ion (e.g., Cu²⁺) MetalIon->Probe_Bound Excitation Excitation Light Excitation->Probe_Free Excitation->Probe_Bound Detector Detector Emission_High->Detector Emission_Low->Detector

References

Application Notes and Protocols: Synthesis of (2S,4S,5R)-(±)-2-(4-propoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (2S,4S,5R)-(±)-2-(4-propoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves the condensation reaction of 4-propoxybenzaldehyde with (±)-pseudoephedrine. This application note includes a detailed experimental protocol, a summary of expected quantitative data, and a workflow diagram to guide researchers through the synthetic process.

Introduction

Oxazolidine (B1195125) derivatives are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities. The specific stereochemistry of these molecules often plays a crucial role in their pharmacological effects. The target molecule, (2S,4S,5R)-(±)-2-(4-propoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine, is synthesized from the readily available starting materials this compound and (±)-pseudoephedrine. The reaction is a classic example of a condensation reaction, forming the five-membered oxazolidine ring. The use of racemic (±)-pseudoephedrine ensures the formation of the desired racemic product.

Chemical Reaction

G cluster_0 Reaction Scheme This compound Target_Molecule This compound->Target_Molecule + (±)-Pseudoephedrine Pseudoephedrine Pseudoephedrine->Target_Molecule Reflux, Solvent - H2O

Caption: Synthesis of the target oxazolidine.

Quantitative Data Summary

The following table summarizes the expected physicochemical properties and reaction parameters for the synthesis of (2S,4S,5R)-(±)-2-(4-propoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine. These values are based on typical results for analogous reactions.

ParameterValue
Reactants
This compound1.0 eq
(±)-Pseudoephedrine1.0 eq
Reaction Conditions
SolventAnhydrous Methanol (B129727) or Benzene (B151609)
TemperatureReflux (65-80 °C)
Reaction Time4-8 hours
Product Characterization
AppearanceCrystalline solid
Expected Yield75-85%
Melting PointNot available (expected to be sharp)
Spectroscopic Data
¹H NMR (CDCl₃, δ ppm)See representative data below
¹³C NMR (CDCl₃, δ ppm)See representative data below

Representative Spectroscopic Data (based on analogous structures):

  • ¹H NMR (CDCl₃): δ 7.20-7.50 (m, Ar-H), 6.80-7.00 (m, Ar-H), 5.50-5.60 (d, O-CH-N), 4.70-4.80 (d, Ph-CH-O), 4.00-4.10 (t, O-CH₂), 2.80-3.00 (m, N-CH-CH₃), 2.30-2.40 (s, N-CH₃), 1.70-1.80 (m, CH₂), 0.90-1.00 (t, CH₃), 0.80-0.90 (d, C-CH₃).

  • ¹³C NMR (CDCl₃): δ 159.0 (Ar-C-O), 125.0-140.0 (Ar-C), 114.0 (Ar-C), 95.0 (O-CH-N), 80.0 (Ph-CH-O), 70.0 (O-CH₂), 60.0 (N-CH-CH₃), 40.0 (N-CH₃), 22.0 (CH₂), 15.0 (C-CH₃), 10.0 (CH₃).

Experimental Protocol

This protocol describes a general method for the synthesis of (2S,4S,5R)-(±)-2-(4-propoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine.

Materials:

  • This compound

  • (±)-Pseudoephedrine

  • Anhydrous Methanol (or Anhydrous Benzene)

  • Anhydrous Sodium Sulfate (B86663) (optional, for benzene)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol (B145695), methanol)

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine equimolar amounts of this compound and (±)-pseudoephedrine.

  • Solvent Addition: Add a suitable volume of anhydrous methanol to dissolve the reactants completely. Alternatively, anhydrous benzene can be used as the solvent. If using benzene, a Dean-Stark trap can be employed to remove the water formed during the reaction.

  • Reaction: Heat the mixture to reflux with constant stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4 to 8 hours.

  • Work-up:

    • If using methanol: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

    • If using benzene: Cool the reaction mixture. If anhydrous sodium sulfate was used, filter the mixture to remove the drying agent. Wash the sodium sulfate with a small amount of fresh benzene. Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: The crude product is typically a solid or a viscous oil. Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure (2S,4S,5R)-(±)-2-(4-propoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine as a crystalline solid.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

  • Characterization: Characterize the final product by determining its melting point and recording its ¹H and ¹³C NMR spectra to confirm its identity and purity.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Combine this compound and (±)-Pseudoephedrine add_solvent Add Anhydrous Solvent (Methanol or Benzene) prep_reactants->add_solvent reflux Reflux for 4-8 hours add_solvent->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete remove_solvent Remove Solvent cool->remove_solvent recrystallize Recrystallize from Ethanol/Methanol remove_solvent->recrystallize dry Dry under Vacuum recrystallize->dry characterize Characterize Product (MP, NMR) dry->characterize

Caption: Synthetic workflow for the oxazolidine.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound can be irritating to the skin and eyes.

  • Pseudoephedrine is a regulated substance in many regions; ensure compliance with all local regulations.

  • Anhydrous solvents are flammable; keep away from ignition sources.

By following this detailed protocol, researchers can reliably synthesize (2S,4S,5R)-(±)-2-(4-propoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine for further investigation in their drug discovery and development programs.

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Propoxybenzaldehyde by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the successful purification of 4-propoxybenzaldehyde via vacuum distillation. It includes frequently asked questions, a troubleshooting guide, a detailed experimental protocol, and key physical data.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation the preferred method for purifying this compound?

A1: this compound has a relatively high boiling point at atmospheric pressure. Applying a vacuum lowers the boiling point, which allows for distillation at a lower temperature.[1] This is crucial for preventing thermal decomposition and oxidation, to which aldehydes are susceptible, ensuring a higher purity and yield of the final product.

Q2: What is the expected boiling point of this compound under vacuum?

A2: The boiling point is dependent on the pressure. A commonly cited boiling point is 129-130 °C at a pressure of 10 mmHg.[2][3][4] Lowering the pressure further will decrease the boiling temperature.

Q3: What are the common impurities in crude this compound?

A3: Common impurities can include unreacted starting materials from its synthesis, such as 4-hydroxybenzaldehyde (B117250) and 1-bromopropane, as well as by-products like acidic impurities.[2][5] Solvents used during the synthesis and workup may also be present.

Q4: How should this compound be stored after purification?

A4: this compound is sensitive to air and can oxidize over time.[2] It should be stored in a tightly sealed, dark container, preferably under an inert atmosphere (e.g., nitrogen or argon), and kept at room temperature.[2]

Q5: What are the main safety concerns when performing this procedure?

A5: The primary safety concerns involve working with glassware under vacuum, which carries a risk of implosion. It is essential to use appropriate glassware rated for vacuum applications and to use a safety shield. Additionally, since the distillation is performed at elevated temperatures, there is a risk of thermal burns. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.[3]

Data Presentation

The physical properties of this compound are summarized in the table below. The boiling point is highly dependent on the vacuum level.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂[2][6]
Molecular Weight 164.20 g/mol [2][3]
Appearance Clear, colorless to pale-yellow liquid[2][4]
Density 1.039 g/mL at 25 °C[2][3]
Boiling Point 129-130 °C at 10 mmHg[2][3]
402-403 K (129-130 °C) at 0.01 bar (7.5 mmHg)[7]
Refractive Index n20/D 1.546[2][3]
Flash Point 113 °C (235.4 °F) - closed cup[3]

Experimental Protocol: Vacuum Distillation of this compound

This protocol outlines the standard procedure for purifying this compound.

1. Pre-Distillation Workup:

  • If the crude product contains acidic impurities, wash it with a dilute solution of sodium carbonate or sodium bicarbonate.

  • Separate the organic layer and wash it with brine.

  • Dry the crude this compound over an anhydrous drying agent, such as anhydrous magnesium sulfate.[2]

  • Filter off the drying agent.

2. Apparatus Setup:

  • Assemble a standard vacuum distillation apparatus using glassware rated for vacuum. Ensure all joints are properly greased and sealed.

  • Use a round-bottom flask of an appropriate size (ideally, it should be half-full with the crude material).

  • Add a magnetic stir bar or boiling chips to the distillation flask to ensure smooth boiling.

  • Insulate the distillation neck with glass wool or aluminum foil to minimize heat loss and prevent premature condensation.

  • Connect the condenser to a circulating cooling system.

  • Connect the vacuum takeoff adapter to a cold trap and the vacuum pump. A manometer should be included in the system to monitor the pressure.

3. Distillation Procedure:

  • Ensure the system is securely clamped and place a heating mantle under the distillation flask.

  • Turn on the cooling fluid to the condenser.

  • Begin stirring the crude material.

  • Slowly and carefully apply the vacuum. Monitor the pressure until the desired level is reached and stable.

  • Gradually increase the temperature of the heating mantle.

  • Observe the distillation. The first fraction to distill will likely be any residual solvent or low-boiling impurities. This forerun should be collected separately.

  • As the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main fraction. The product should appear as a clear, colorless to pale yellow liquid.[2][4]

  • Continue distillation until the temperature either drops or rises sharply, indicating that the product has been distilled or higher-boiling impurities are beginning to come over.

  • Stop the distillation by removing the heating mantle and allowing the system to cool under vacuum.

4. Post-Distillation:

  • Once the apparatus has cooled to room temperature, slowly and carefully vent the system to atmospheric pressure.

  • Disassemble the apparatus and transfer the purified product to a suitable storage container.

Troubleshooting Guide

Q: My product is turning yellow or dark during distillation. What is the cause and how can I fix it?

A:

  • Potential Cause: The distillation temperature is too high, causing thermal decomposition. Aldehydes can be sensitive to heat.

  • Solution: Improve the vacuum to further lower the boiling point. Ensure the heating mantle temperature is not set excessively higher than the vapor temperature. A pre-distillation wash with a bicarbonate solution can remove acidic impurities that might catalyze decomposition.[2]

Q: I am not getting any distillate, even though the temperature is high.

A:

  • Potential Cause 1: The vacuum is not low enough. A leak in the system is preventing it from reaching the required pressure.

  • Solution 1: Check all joints and connections for leaks. Ensure all glassware is free of cracks and that the vacuum grease has created a proper seal.

  • Potential Cause 2: The thermometer is placed incorrectly. If the bulb is too high, it will not accurately register the temperature of the vapor that is distilling.

  • Solution 2: Adjust the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

  • Potential Cause 3: Inefficient heating or excessive heat loss.

  • Solution 3: Ensure the heating mantle is in good contact with the flask. Insulate the distillation head and neck to prevent premature condensation of the vapor.

Q: The pressure in the system is fluctuating.

A:

  • Potential Cause 1: The vacuum pump is performing poorly or is not suitable for the desired pressure.

  • Solution 1: Check the pump oil; it may need to be changed. Ensure the pump is capable of reaching the target vacuum level.

  • Potential Cause 2: "Bumping" or uneven boiling in the distillation flask.

  • Solution 2: Ensure there are fresh boiling chips or that the magnetic stirrer is functioning correctly to promote smooth boiling.

Q: The distillation rate is very slow.

A:

  • Potential Cause: Insufficient heating or a vacuum that is too high for the applied temperature.

  • Solution: Gradually increase the temperature of the heating mantle. If the pressure is very low, a small increase in pressure (e.g., from 1 mmHg to 5 mmHg) might help establish a smoother distillation if the heating source is limited.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the vacuum distillation of this compound.

G start Start Distillation issue Problem Encountered? start->issue no_distillate No Distillate issue->no_distillate Yes pressure_fluctuates Pressure Fluctuates issue->pressure_fluctuates Yes product_discolored Product Discolored issue->product_discolored Yes success Distillation Successful issue->success No check_vacuum Check for Leaks Verify Pump & Manometer no_distillate->check_vacuum check_boiling Check Stirring / Boiling Chips pressure_fluctuates->check_boiling lower_temp Improve Vacuum Reduce Mantle Temperature product_discolored->lower_temp check_temp Check Thermometer Placement Insulate Apparatus check_vacuum->check_temp check_temp->issue check_pump Check Pump Oil & Performance check_boiling->check_pump check_pump->issue pre_treat Consider Pre-Wash Step (e.g., NaHCO3 wash) lower_temp->pre_treat pre_treat->issue end End success->end

Caption: Troubleshooting workflow for vacuum distillation.

References

identifying and minimizing byproducts in 4-Propoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-propoxybenzaldehyde. Our aim is to help you identify and minimize byproducts to achieve higher yields and purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde (B117250) with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a base.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key reactants and reagents include:

  • Substrate: 4-hydroxybenzaldehyde

  • Alkylating Agent: 1-Bromopropane or 1-iodopropane

  • Base: Potassium carbonate (K₂CO₃) is commonly used. Other bases like sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) can also be employed.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) is typically used to facilitate the reaction.[1]

  • Catalyst (Optional): A catalytic amount of potassium iodide (KI) can be added to enhance the reaction rate, especially when using 1-bromopropane.

Q3: What are the potential byproducts in the synthesis of this compound?

A3: The primary byproducts that can form during the Williamson ether synthesis of this compound include:

  • Unreacted 4-hydroxybenzaldehyde: Incomplete reaction can leave starting material in the final product mixture.

  • Propene: This can be formed via an E2 elimination side reaction, particularly if reaction temperatures are too high.[1]

  • C-Alkylated Byproducts: The phenoxide ion of 4-hydroxybenzaldehyde is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the desired product or at the carbon atoms of the aromatic ring (C-alkylation) to form isomers.[1]

  • Dipropyl ether: This can form if the propyl halide reacts with any propoxide ions present, which could arise from the reaction of the base with any propanol (B110389) impurities or byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete reaction - Ensure all reactants are added in the correct stoichiometric ratios.- Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Confirm the reaction temperature is optimal (typically 80-85°C).
Suboptimal base - Use a strong enough base to fully deprotonate the 4-hydroxybenzaldehyde. Potassium carbonate is a good starting point.- Ensure the base is finely powdered and dry to maximize its reactivity.
Poor quality reagents - Use high-purity, anhydrous solvents and reagents. Moisture can quench the phenoxide intermediate.
Side reactions (Elimination) - Maintain the recommended reaction temperature. Higher temperatures favor the E2 elimination byproduct, propene.[1]
Issue 2: Presence of Significant Amounts of Unreacted 4-Hydroxybenzaldehyde

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient base - Use a slight excess of the base (e.g., 1.1-1.5 equivalents) to ensure complete deprotonation of the 4-hydroxybenzaldehyde.
Insufficient alkylating agent - Use a slight excess of the propyl halide (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.
Short reaction time - Monitor the reaction by TLC until the starting material spot is no longer visible.
Issue 3: Formation of C-Alkylated Byproducts

Possible Causes and Solutions:

CauseRecommended Solution
Reaction conditions favoring C-alkylation - The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF generally favor O-alkylation.[1]
Nature of the cation - The counter-ion of the base can play a role. While not extensively studied for this specific reaction, in some Williamson syntheses, the choice of alkali metal can influence the O/C ratio.

Experimental Protocols

Key Experiment: Synthesis of this compound via Williamson Ether Synthesis[2]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.5 g of 4-hydroxybenzaldehyde in 50 mL of DMF.

  • Addition of Base and Catalyst: Add 1.6 g of potassium carbonate (K₂CO₃) and 1.0 g of potassium iodide (KI) to the solution.

  • Initial Heating: Heat the mixture to 65°C and stir for 30 minutes.

  • Addition of Alkylating Agent: Add an equimolar amount of 1-bromopropane to the reaction mixture.

  • Reaction: Increase the temperature to 80-85°C and continue stirring for 24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Extract the mixture with 50 mL of diethyl ether.

    • Wash the ether layer repeatedly with distilled water to remove K₂CO₃.

    • Wash the ether layer with 25 mL of 5% NaOH solution to remove any unreacted 4-hydroxybenzaldehyde.[2]

    • Wash the ether layer again with distilled water until the pH is neutral.

    • Dry the ether layer over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Isolation: Remove the diethyl ether using a rotary evaporator to obtain the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

Byproduct Identification and Minimization

The following table summarizes the key byproducts and methods for their identification and minimization.

ByproductIdentification MethodsMinimization Strategies
Unreacted 4-Hydroxybenzaldehyde TLC: Compare with a standard of 4-hydroxybenzaldehyde.HPLC: Develop a method to separate the product and starting material.¹H NMR: Look for the characteristic phenolic -OH proton signal.- Use a slight excess of base and alkylating agent.- Ensure sufficient reaction time.
Propene GC-MS: Identify by its characteristic mass spectrum (m/z 42).- Maintain the optimal reaction temperature (avoid overheating).
C-Alkylated Byproducts GC-MS: Look for isomers of this compound with the same molecular weight.¹H NMR: Analyze the aromatic region for different substitution patterns.- Use a polar aprotic solvent like DMF.[1]

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Analysis
  • Objective: To separate and identify volatile components in the crude reaction mixture, including the main product, unreacted starting materials, and byproducts.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Typical GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to elute all components. A typical program might be: hold at 50°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify compounds by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective: To quantify the purity of the this compound product and determine the amount of non-volatile impurities, such as unreacted 4-hydroxybenzaldehyde.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent.

  • Typical HPLC Conditions:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[3]

    • Detection: UV detection at a wavelength where both the product and potential impurities absorb (e.g., 254 nm or 280 nm).

  • Quantification: Use an external standard calibration curve for both this compound and 4-hydroxybenzaldehyde to determine their respective concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification
  • Objective: To confirm the structure of the desired product and identify and quantify byproducts in the crude mixture.

  • Sample Preparation: Dissolve the crude product in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Analysis:

    • This compound: Look for the characteristic signals of the propoxy group (a triplet around 1.0 ppm, a sextet around 1.8 ppm, and a triplet around 4.0 ppm), the aromatic protons, and the aldehyde proton (a singlet around 9.9 ppm).

    • 4-Hydroxybenzaldehyde: Identify the phenolic -OH proton (a broad singlet) and the distinct aromatic proton signals.

    • C-Alkylated Byproducts: These would show different splitting patterns and chemical shifts in the aromatic region compared to the desired product.

  • Quantification: The relative amounts of the product and byproducts can be determined by integrating the characteristic proton signals for each compound.

Visualizing the Workflow and Troubleshooting Logic

experimental_workflow start Start: 4-Hydroxybenzaldehyde + Propyl Halide reaction Williamson Ether Synthesis (Base, Solvent, Heat) start->reaction workup Aqueous Workup & Extraction reaction->workup crude_product Crude This compound workup->crude_product purification Purification (Distillation/Chromatography) crude_product->purification analysis Byproduct Analysis (GC-MS, HPLC, NMR) crude_product->analysis final_product Pure This compound purification->final_product analysis->purification Informs Purification Strategy

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield or Impure Product check_reaction Analyze Crude Product (TLC, GC-MS, NMR) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete byproducts Byproducts Present? check_reaction->byproducts optimize_time_temp Optimize: - Reaction Time - Temperature incomplete->optimize_time_temp Yes optimize_reagents Optimize: - Base Amount - Reagent Purity incomplete->optimize_reagents No optimize_conditions Optimize: - Solvent - Temperature byproducts->optimize_conditions Yes successful_synthesis Improved Yield & Purity byproducts->successful_synthesis No optimize_time_temp->successful_synthesis optimize_reagents->successful_synthesis optimize_conditions->successful_synthesis

Caption: Troubleshooting logic for optimizing this compound synthesis.

References

troubleshooting low yield in the synthesis of 4-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-propoxybenzaldehyde. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the synthesis of this key intermediate.

Troubleshooting Low Yield

Low yield is a common issue in the synthesis of this compound. This guide provides a structured approach to identifying and resolving the root causes.

Troubleshooting Flowchart

The following diagram illustrates a logical workflow for troubleshooting low yields in the Williamson ether synthesis of this compound.

Troubleshooting_Workflow cluster_solutions Potential Solutions start Low Yield of this compound check_reagents Verify Purity and Integrity of Starting Materials (4-Hydroxybenzaldehyde, Propyl Halide, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Stirring, Inert Atmosphere) check_reagents->check_conditions Reagents OK optimize Optimize Reaction Parameters check_reagents->optimize Impure Reagents side_reactions Investigate Potential Side Reactions (Elimination, C-Alkylation, Solvent Reaction) check_conditions->side_reactions Conditions Correct check_conditions->optimize Suboptimal Conditions workup_purification Analyze Work-up and Purification Steps (Extraction, Washing, Chromatography, Distillation) side_reactions->workup_purification Side Reactions Minimal side_reactions->optimize Significant Side Products workup_purification->optimize Work-up Efficient workup_purification->optimize Product Loss sol_reagents Purify/Dry Reagents and Solvents sol_conditions Adjust Temperature/Time, Ensure Inert Atmosphere sol_side_reactions Change Base/Solvent, Use Primary Alkyl Halide sol_workup Modify Extraction/Purification Protocol Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products hydroxybenzaldehyde 4-Hydroxybenzaldehyde phenoxide Phenoxide Ion hydroxybenzaldehyde->phenoxide Deprotonation propyl_bromide 1-Bromopropane propoxybenzaldehyde This compound propyl_bromide->propoxybenzaldehyde salt Salt (e.g., KBr) propyl_bromide->salt base Base (e.g., K₂CO₃) base->phenoxide phenoxide->propoxybenzaldehyde SN2 Attack

removal of unreacted 4-hydroxybenzaldehyde from the reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of unreacted 4-hydroxybenzaldehyde (B117250) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted 4-hydroxybenzaldehyde?

A1: The primary methods for purifying reaction mixtures containing unreacted 4-hydroxybenzaldehyde include recrystallization, extraction, column chromatography, and distillation. The choice of method depends on the scale of the reaction, the nature of the desired product and impurities, and the available equipment.

Q2: What are the key physical properties of 4-hydroxybenzaldehyde relevant to its removal?

A2: Understanding the physical properties of 4-hydroxybenzaldehyde is crucial for selecting and optimizing a purification strategy. Key properties are summarized in the table below.

PropertyValueCitation
Molecular FormulaC₇H₆O₂[1]
Molecular Weight122.12 g/mol [1]
AppearanceWhite to light yellow crystalline powder[1]
Melting Point115-118 °C[1]
Boiling Point191-192 °C (at atmospheric pressure)[1]

Q3: What is the solubility profile of 4-hydroxybenzaldehyde?

A3: 4-hydroxybenzaldehyde's solubility varies significantly between aqueous and organic solvents. This differential solubility is often exploited in purification methods like extraction and recrystallization.[2]

SolventSolubilityTemperature (°C)Citation
WaterSlightly soluble (1.38 g/100 mL)30.5[3][4]
EthanolSolubleRoom Temperature[1][2]
EtherSolubleRoom Temperature[1][2]
AcetoneEasily solubleRoom Temperature[3][4]
Ethyl AcetateEasily solubleRoom Temperature[3][4]
BenzeneSoluble (3.68 g/mL)65[3][4]
ChloroformSolubleRoom Temperature[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification process.

Issue 1: My desired product is also soluble in the solvent used for extraction of 4-hydroxybenzaldehyde.

Solution:

  • pH Adjustment: The hydroxyl group on 4-hydroxybenzaldehyde is phenolic and therefore acidic. By washing the organic layer with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), the 4-hydroxybenzaldehyde can be deprotonated to form a water-soluble sodium salt, which will then partition into the aqueous layer. Your desired product, if it lacks an acidic proton, should remain in the organic layer. The 4-hydroxybenzaldehyde can be recovered from the aqueous layer by acidification.

  • Selective Recrystallization: If your product and 4-hydroxybenzaldehyde have different solubility profiles in a particular solvent at different temperatures, fractional crystallization can be employed.

  • Column Chromatography: This is a highly effective method for separating compounds with similar solubility. A range of stationary and mobile phases can be tested to achieve optimal separation.

Issue 2: During recrystallization, my compound "oils out" instead of forming crystals.

"Oiling out" occurs when a compound separates from the solution as a liquid instead of a solid. [5] This can be due to several factors:

  • The boiling point of the solvent is higher than the melting point of the solute. In this case, the solute melts before it dissolves.

    • Solution: Choose a solvent with a lower boiling point.

  • The solution is supersaturated with the compound or impurities.

    • Solution 1: Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly.

    • Solution 2: Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.

    • Solution 3: Add a seed crystal of the pure compound to initiate crystallization.

Issue 3: I have a low yield after recrystallization.

A low recovery of the purified product can be due to several factors:[5]

  • Using too much solvent: This will cause a significant amount of your product to remain dissolved in the mother liquor even after cooling.[5]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature crystallization: The product crystallizes on the filter paper or in the funnel during hot filtration.[5]

    • Solution: Preheat the filtration apparatus (funnel and receiving flask) and use a fluted filter paper for faster filtration.

  • Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature.[5]

    • Solution: Allow the solution to cool to room temperature slowly and then place it in an ice bath to maximize crystal formation.

  • Washing crystals with a solvent at room temperature: This can dissolve some of the purified product.[5]

    • Solution: Always wash the crystals with a small amount of ice-cold solvent.

Experimental Protocols

Protocol 1: Removal by Extraction with Base

This protocol is suitable for separating 4-hydroxybenzaldehyde from a neutral organic compound in an organic solvent.

Extraction_Workflow start Reaction Mixture in Organic Solvent add_base Add Aqueous Base (e.g., NaOH) start->add_base separate Separate Layers in Separatory Funnel add_base->separate organic_layer Organic Layer (Desired Product) separate->organic_layer Top or Bottom (depends on density) aqueous_layer Aqueous Layer (Sodium 4-hydroxybenzaldehydate) separate->aqueous_layer dry_org Dry Organic Layer (e.g., Na2SO4) organic_layer->dry_org acidify Acidify Aqueous Layer (e.g., HCl) aqueous_layer->acidify evaporate Evaporate Solvent dry_org->evaporate product Purified Product evaporate->product precipitate Precipitate Forms (4-hydroxybenzaldehyde) acidify->precipitate filter Filter and Dry precipitate->filter recovered Recovered 4-hydroxybenzaldehyde filter->recovered

Caption: Workflow for removing 4-hydroxybenzaldehyde via basic extraction.

Methodology:

  • Transfer the reaction mixture into a separatory funnel.

  • Add an equal volume of a 1 M aqueous sodium hydroxide (B78521) (NaOH) solution.

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The aqueous layer will contain the sodium salt of 4-hydroxybenzaldehyde.

  • Drain the aqueous layer.

  • Repeat the extraction of the organic layer with the aqueous base two more times.

  • Combine the aqueous layers.

  • The organic layer now contains the desired product, which can be further purified by drying over an anhydrous salt (e.g., Na₂SO₄) and evaporating the solvent.

  • To recover the 4-hydroxybenzaldehyde, cool the combined aqueous layers in an ice bath and acidify by slowly adding a concentrated acid (e.g., HCl) until the solution is acidic (test with pH paper).

  • The 4-hydroxybenzaldehyde will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry.

Protocol 2: Purification by Recrystallization

This protocol is suitable when 4-hydroxybenzaldehyde is the major component and contains minor impurities.

Recrystallization_Workflow start Crude 4-hydroxybenzaldehyde dissolve Dissolve in Minimum Amount of Hot Solvent (e.g., water or ethanol) start->dissolve filter Hot Filtration to Remove Insoluble Impurities dissolve->filter cool Cool Filtrate Slowly to Room Temperature filter->cool ice_bath Place in Ice Bath to Maximize Crystallization cool->ice_bath collect Collect Crystals by Vacuum Filtration ice_bath->collect wash Wash Crystals with Ice-Cold Solvent collect->wash dry Dry the Purified Crystals wash->dry product Pure 4-hydroxybenzaldehyde dry->product

Caption: General workflow for the recrystallization of 4-hydroxybenzaldehyde.

Methodology:

  • Place the crude 4-hydroxybenzaldehyde in an Erlenmeyer flask.

  • Add a small amount of a suitable solvent (e.g., water or an ethanol/water mixture).[1][6]

  • Heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to dissolve the solid, but avoid using an excess.

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the clear filtrate to cool slowly to room temperature. Crystals should start to form.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Allow the crystals to dry completely, either air-drying or in a desiccator.

Protocol 3: Purification by Column Chromatography

This protocol is ideal for separating 4-hydroxybenzaldehyde from products with similar solubilities.

Chromatography_Workflow start Crude Reaction Mixture load_sample Dissolve Crude Mixture in Minimum Solvent and Load onto Column start->load_sample prepare_column Pack a Column with Stationary Phase (e.g., Silica (B1680970) Gel) prepare_column->load_sample elute Elute with a Suitable Mobile Phase (e.g., Hexane (B92381)/Ethyl Acetate) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_fractions Monitor Fractions by TLC collect_fractions->monitor_fractions combine_fractions Combine Pure Fractions Containing 4-hydroxybenzaldehyde monitor_fractions->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate product Pure 4-hydroxybenzaldehyde evaporate->product

Caption: Workflow for the purification of 4-hydroxybenzaldehyde using column chromatography.

Methodology:

  • Prepare the Column: Secure a glass chromatography column in a vertical position. Prepare a slurry of the stationary phase (e.g., silica gel) in the initial mobile phase solvent. Pour the slurry into the column and allow it to pack evenly.

  • Load the Sample: Dissolve the crude reaction mixture in a minimal amount of the mobile phase. Carefully add the sample to the top of the column.

  • Elute the Column: Add the mobile phase to the top of the column and apply pressure (if necessary) to begin elution. A common mobile phase for separating moderately polar compounds like 4-hydroxybenzaldehyde is a mixture of hexane and ethyl acetate. The polarity of the mobile phase can be gradually increased (gradient elution) to improve separation.[7]

  • Collect and Analyze Fractions: Collect the eluent in a series of test tubes or flasks. Monitor the composition of the fractions using Thin Layer Chromatography (TLC).

  • Combine and Evaporate: Combine the fractions that contain the pure 4-hydroxybenzaldehyde. Remove the solvent using a rotary evaporator to obtain the purified compound.

References

strategies to prevent oxidation of 4-Propoxybenzaldehyde during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the oxidation of 4-Propoxybenzaldehyde during chemical reactions.

Troubleshooting Guide

Q1: I suspect my this compound is oxidizing during the reaction. What are the common signs?

A1: Oxidation of this compound to its corresponding carboxylic acid, 4-propoxybenzoic acid, can be identified by several observations:

  • Appearance of a Precipitate: 4-Propoxybenzoic acid is a solid at room temperature and may precipitate out of the reaction mixture, especially if the solvent polarity is low.

  • Color Change: The reaction mixture may develop a yellowish tint.

  • Analytical Monitoring: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC)[1], or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to detect the formation of the 4-propoxybenzoic acid impurity. A new spot on the TLC plate or a new peak in the chromatogram corresponding to the oxidized product is a clear indicator.

Q2: My reaction is turning yellow and forming a precipitate, confirming oxidation. What are the most likely causes?

A2: The primary cause of oxidation is exposure to oxygen, particularly atmospheric oxygen.[2][3][4] Aldehydes are generally susceptible to oxidation, and this process can be accelerated by:

  • Presence of Air: Performing the reaction in an open flask or with equipment that is not properly sealed.

  • Reaction Temperature: Higher temperatures can increase the rate of oxidation.

  • Presence of Impurities: Metal impurities can catalyze oxidation reactions.

  • Extended Reaction Times: Longer exposure to oxidizing conditions increases the likelihood of side product formation.

Q3: How can I prevent the oxidation of this compound in my experiment?

A3: The most effective strategy is to rigorously exclude oxygen from the reaction environment. This can be achieved by:

  • Using an Inert Atmosphere: Performing the reaction under a blanket of inert gas such as nitrogen or argon is the most common and effective method.[2][5][6] This displaces the oxygen from the reaction vessel.

  • Adding Antioxidants: The co-administration of antioxidants can help prevent harmful oxidation.[3][4][7] While specific data for this compound is limited, antioxidants commonly used in organic synthesis, such as Butylated Hydroxytoluene (BHT) or certain phenolic compounds, could be effective.

  • Using Degassed Solvents: Solvents can dissolve a significant amount of oxygen. Degassing solvents prior to use by sparging with an inert gas or by freeze-pump-thaw cycles can minimize this source of oxygen.

  • Controlling Reaction Temperature: If the reaction kinetics allow, running the experiment at a lower temperature can slow down the rate of oxidation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

A1: this compound is an aromatic aldehyde.[8][9][10][11] Like other aldehydes, the aldehyde functional group (-CHO) is susceptible to oxidation, which converts it into a carboxylic acid functional group (-COOH).[1] This transformation is often thermodynamically favorable, especially in the presence of an oxidant like oxygen.

Q2: What is the primary oxidation product of this compound?

A2: The primary oxidation product is 4-propoxybenzoic acid. This occurs through the oxidation of the aldehyde group on the benzene (B151609) ring.

Q3: Can I remove the 4-propoxybenzoic acid impurity after the reaction is complete?

A3: Yes. Purification can often be achieved by taking advantage of the difference in acidity between the aldehyde and the carboxylic acid. An aqueous workup with a mild base (e.g., sodium bicarbonate solution) will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. The this compound, being neutral, will remain in the organic layer. Subsequent separation of the layers and acidification of the aqueous layer would re-precipitate the carboxylic acid if its isolation were desired.

Q4: Are there any specific classes of reactions where oxidation of this compound is a major concern?

A4: Oxidation is a concern in any reaction where this compound is subjected to prolonged heating, extended reaction times in the presence of air, or conditions involving strong oxidants not intended to react with the aldehyde. It is particularly relevant in reactions that are sensitive to impurities or require high product purity, such as in pharmaceutical synthesis.

Data Presentation: Comparison of Oxidation Prevention Strategies

StrategyPrinciple of OperationAdvantagesDisadvantages
Inert Atmosphere Displacement of atmospheric oxygen with an unreactive gas (Nitrogen or Argon) to create an oxygen-free environment.[2][6]Highly effective; prevents oxidation from the primary source (air); well-established technique.Requires specialized glassware (e.g., Schlenk line) or equipment (glove box); requires proper handling of gas cylinders.[5]
Use of Antioxidants Addition of a reducing agent that preferentially reacts with and neutralizes oxidizing species.[3][4][7]Simple to implement (added directly to the reaction); can protect against trace amounts of oxygen.May introduce impurities into the reaction; potential for side reactions with desired reactants; requires careful selection of a non-interfering antioxidant.
Solvent Degassing Removal of dissolved oxygen from reaction solvents before use.Reduces a hidden source of oxygen; improves the effectiveness of an inert atmosphere.Adds an extra step to the experimental setup; requires specific equipment (e.g., sonicator, vacuum pump).
Lower Reaction Temperature Slowing the kinetic rate of the oxidation side reaction.Simple to implement; can be combined with other strategies.May also slow down the desired reaction, leading to longer reaction times or lower yields.

Experimental Protocols

Protocol 1: Establishing an Inert Atmosphere using a Nitrogen Balloon

This protocol describes a common method for creating an oxygen-free environment for a small-scale reaction.

Materials:

  • Round-bottom flask (oven-dried)

  • Rubber septum

  • Nitrogen gas cylinder with regulator

  • Balloon

  • Syringe with needle (for gas)

  • Exit needle

Methodology:

  • Glassware Preparation: Ensure the round-bottom flask and a magnetic stir bar are thoroughly dried, either in an oven (and cooled under vacuum in a desiccator) or by flame-drying under a flow of inert gas.[6][12]

  • Initial Setup: Immediately after drying, cap the flask with a rubber septum. Clamp the flask to a stand.

  • Nitrogen Balloon Preparation: Attach a balloon to a syringe barrel or directly to the gas hose. Fill the balloon with nitrogen from the gas cylinder.[13] Do not overinflate. Twist the balloon and attach a needle to the syringe.

  • Purging the Flask: Insert the needle from the nitrogen balloon through the septum into the flask. To allow the air to be displaced, insert a second, open needle (the "exit needle") through the septum.[6]

  • Flushing: Allow the nitrogen to flow from the balloon into the flask and out of the exit needle for approximately 5-10 minutes.[6] This process, known as flushing or purging, replaces the air inside the flask with nitrogen.

  • Establishing Positive Pressure: Remove the exit needle first. The balloon will now maintain a slight positive pressure of nitrogen inside the flask, preventing air from re-entering.

  • Reagent Addition: Liquid reagents can now be added via a syringe through the septum. Solid reagents should be added to the flask before the purging process begins.

Visualizations

G start Oxidation of this compound Suspected (e.g., precipitate, color change) check_inert Was the reaction run under an inert atmosphere (N2 or Ar)? start->check_inert check_solvents Were solvents degassed prior to use? check_inert->check_solvents Yes action_inert Action: Implement an inert atmosphere. (See Protocol 1) check_inert->action_inert No check_antioxidant Was an antioxidant used? check_solvents->check_antioxidant Yes action_degas Action: Degas solvents via sparging or freeze-pump-thaw cycles. check_solvents->action_degas No action_antioxidant Action: Consider adding a suitable antioxidant (e.g., BHT). check_antioxidant->action_antioxidant No action_purify Problem Persists: Purify product via acidic/basic workup to remove 4-propoxybenzoic acid. check_antioxidant->action_purify Yes action_inert->check_solvents action_degas->check_antioxidant action_antioxidant->action_purify

Caption: Troubleshooting workflow for addressing the oxidation of this compound.

G reactant This compound (C10H12O2) product 4-Propoxybenzoic Acid (C10H12O3) reactant->product Oxidation oxidant [O] (e.g., Air, O2)

References

managing elimination side reactions in Williamson ether synthesis of 4-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-propoxybenzaldehyde via the Williamson ether synthesis. The focus is on identifying, managing, and minimizing the primary side reaction: base-catalyzed elimination.

Troubleshooting Guide: Managing Elimination and Low Yields

This guide addresses common issues encountered during the synthesis, with a focus on practical solutions to suppress the competing E2 elimination reaction and improve the yield of the desired SN2 substitution product.

Question: I am observing a significant alkene byproduct in my reaction mixture. How can I minimize this elimination reaction?

Answer: The formation of an alkene (propene) is a definitive sign that the E2 elimination pathway is competing with the desired SN2 reaction.[1] This is particularly problematic with secondary and tertiary alkyl halides, but can also occur with primary halides under non-optimal conditions.[1][2] To minimize elimination, consider the following strategies:

  • Temperature Control: High temperatures favor elimination over substitution.[1][3] A typical Williamson reaction is conducted between 50-100 °C.[4] It is advisable to start at a lower temperature (e.g., 50-60 °C) and monitor the reaction's progress. If the reaction is too slow, gradually increase the temperature, but avoid excessive heat.[1][5]

  • Choice of Base: The alkoxide nucleophile also acts as a base that promotes elimination.[6] While a strong base is needed to deprotonate the 4-hydroxybenzaldehyde (B117250), an excessively strong or sterically hindered base can favor the E2 pathway. For aryl ethers, weaker bases like potassium carbonate (K₂CO₃) can be very effective and are generally preferred over stronger bases like sodium hydride (NaH) to reduce elimination side reactions.[1][7]

  • Alkyl Halide Structure: The Williamson ether synthesis is most efficient with primary alkyl halides.[2][6] For the synthesis of this compound, you should use a primary propyl halide such as 1-bromopropane (B46711) or 1-chloropropane (B146392). Secondary halides (like 2-bromopropane) will lead to a significant amount of elimination product.[2][8] Tertiary alkyl halides will almost exclusively yield the elimination product.[2][7]

Question: My reaction yield for this compound is very low, even with minimal elimination byproduct. What are other likely causes?

Answer: Low yields can stem from several factors beyond the SN2/E2 competition.[9] A systematic review of your setup and reagents is recommended:

  • Anhydrous Conditions: The Williamson ether synthesis is highly sensitive to moisture. Water can consume the base and hydrolyze the alkyl halide.[5] Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Reagent Purity: Impurities in the 4-hydroxybenzaldehyde, propyl halide, or solvent can lead to unintended side reactions.[5] Use freshly purified reagents when possible.

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (B87167) (DMSO) are highly recommended.[1][3][4] These solvents effectively solvate the cation of the phenoxide, leaving a more reactive "naked" anion, which accelerates the SN2 reaction.[1] Protic solvents (e.g., ethanol, water) and apolar solvents can solvate the nucleophile, reducing its reactivity and slowing the reaction rate significantly.[3][4]

  • Reaction Time: Typical reaction times range from 1 to 8 hours.[4] Incomplete reactions due to insufficient time or temperature are a common cause of low yields.[9] It is crucial to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the point of maximum conversion.[10]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental competition in the Williamson ether synthesis? A1: The reaction involves a competition between two pathways: the desired SN2 (bimolecular nucleophilic substitution) which forms the ether, and the E2 (bimolecular elimination) side reaction which produces an alkene and an alcohol.[11] The alkoxide acts as both a nucleophile (for SN2) and a base (for E2).[6][12]

Q2: Which propyl halide is best for synthesizing this compound: 1-chloropropane, 1-bromopropane, or 1-iodopropane (B42940)? A2: For SN2 reactions, the leaving group ability follows the trend I⁻ > Br⁻ > Cl⁻. Therefore, 1-iodopropane would be the most reactive, followed by 1-bromopropane, and then 1-chloropropane.[13] While 1-chloropropane is less reactive, this can sometimes be advantageous in controlling the reaction rate. If using a less reactive alkylating agent like 1-chloropropane, the addition of a catalytic amount of a soluble iodide salt (e.g., NaI or KI) can significantly improve the reaction rate through in-situ halide exchange (Finkelstein reaction).[3]

Q3: Can I use a stronger base like sodium hydride (NaH) to ensure complete deprotonation of 4-hydroxybenzaldehyde? A3: Yes, strong bases like NaH or potassium hydride (KH) are often used to irreversibly deprotonate the alcohol, which can be effective.[1][2] However, for phenoxide formation, milder bases such as potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), or potassium hydroxide (KOH) are often sufficient and may reduce the risk of side reactions.[1][7] When using very strong bases, it is crucial to maintain lower reaction temperatures to disfavor the elimination pathway.[1]

Q4: Can C-alkylation be a problem in this synthesis? A4: Yes, when using a phenoxide ion as the nucleophile, there is a possibility of alkylation occurring on the aromatic ring (C-alkylation) in addition to the desired O-alkylation.[3][7] The choice of solvent can influence this; polar aprotic solvents generally favor O-alkylation.

Q5: Is a phase-transfer catalyst useful for this reaction? A5: A phase-transfer catalyst (PTC), such as tetrabutylammonium (B224687) bromide, can be very beneficial, especially when using bases like solid KOH or concentrated aqueous NaOH.[3][10] The PTC helps transfer the phenoxide from the solid or aqueous phase into the organic phase where the alkyl halide is, thereby increasing the reaction rate and often allowing for milder conditions (lower temperatures, weaker bases), which can further suppress elimination.[10]

Data Presentation: Influence of Reaction Conditions

The following table summarizes the expected qualitative effects of key reaction parameters on the competition between the desired SN2 synthesis and the E2 elimination side reaction.

ParameterCondition Favoring SN2 (Ether Product) Condition Favoring E2 (Alkene Byproduct) Rationale
Alkyl Halide Primary (e.g., 1-bromopropane)Tertiary > Secondary (e.g., 2-bromopropane)Steric hindrance around the reaction center prevents backside attack (SN2) and favors proton abstraction from a β-carbon (E2).[2][8][9]
Base Weaker, non-hindered base (e.g., K₂CO₃, Na₂CO₃)Strong, sterically hindered base (e.g., potassium tert-butoxide)Strong, bulky bases are more effective at removing a proton than at attacking a sterically crowded carbon.[2]
Temperature Lower temperature (e.g., 50-80 °C)Higher temperature (e.g., >100 °C)Elimination reactions have a higher activation energy than substitution reactions and are therefore favored by higher temperatures.[1][3]
Solvent Polar aprotic (e.g., DMF, Acetonitrile, DMSO)Protic (e.g., Ethanol)Polar aprotic solvents solvate the counter-ion, enhancing the nucleophilicity of the alkoxide. Protic solvents solvate the alkoxide itself, reducing its nucleophilicity.[1][4]

Experimental Protocol: Synthesis of this compound

This is a generalized protocol that may require optimization based on laboratory-specific conditions and equipment.

Materials:

  • 4-Hydroxybenzaldehyde

  • 1-Bromopropane

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether or Ethyl acetate (B1210297)

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq).

  • Add anhydrous powdered potassium carbonate (1.5 - 2.0 eq).[14]

  • Add anhydrous DMF (approximately 10 mL per gram of 4-hydroxybenzaldehyde).

  • Stir the resulting suspension at room temperature for 15-20 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkyl Halide: Slowly add 1-bromopropane (1.1 - 1.2 eq) to the stirred suspension via a syringe or dropping funnel.[14]

  • Reaction: Heat the reaction mixture to 60-70 °C using a heating mantle or oil bath.[3]

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) until the starting material (4-hydroxybenzaldehyde) is consumed (typically 2-6 hours).[14]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water (approx. 3-4 times the volume of DMF).

  • Extract the aqueous phase three times with diethyl ether or ethyl acetate.

  • Combine the organic layers and wash them sequentially with deionized water and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[9]

  • The crude this compound can be further purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Visualization of Reaction Pathways

The following diagram illustrates the logical relationship between the reaction conditions and the competing SN2 and E2 pathways in the Williamson ether synthesis.

Williamson_Ether_Synthesis cluster_pathways cluster_conditions Reaction Conditions Reactants 4-Hydroxybenzaldehyde + Propyl Halide + Base in Solvent SN2_Node SN2 Pathway (Substitution) Reactants->SN2_Node E2_Node E2 Pathway (Elimination) Reactants->E2_Node SN2_Product Desired Product: This compound SN2_Node->SN2_Product E2_Product Side Product: Propene E2_Node->E2_Product Temp_Low Low Temperature (50-80 °C) Temp_Low->SN2_Node Favors Temp_High High Temperature (>100 °C) Temp_High->E2_Node Favors Solvent_Aprotic Polar Aprotic Solvent (DMF, MeCN) Solvent_Aprotic->SN2_Node Favors Base_Weak Weaker Base (K₂CO₃) Base_Weak->SN2_Node Favors Alkyl_Halide_Primary Primary Alkyl Halide (1-bromopropane) Alkyl_Halide_Primary->SN2_Node Strongly Favors Alkyl_Halide_Secondary Secondary/Tertiary Alkyl Halide Alkyl_Halide_Secondary->E2_Node Strongly Favors

Caption: Factors influencing SN2 vs. E2 pathways in Williamson ether synthesis.

References

stability of 4-Propoxybenzaldehyde under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 4-Propoxybenzaldehyde under acidic and basic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a relatively stable aromatic aldehyde. However, its stability is significantly influenced by the pH of the environment. It is sensitive to air and should be stored in dark, sealed containers at room temperature.[1] Under strongly basic conditions, it is known to undergo the Cannizzaro reaction. Its stability under acidic conditions is less reported but is expected to be higher than in basic media, although acid-catalyzed reactions can occur.

Q2: What is the Cannizzaro reaction and is this compound susceptible to it?

A2: The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde without a hydrogen atom on the alpha-carbon) to yield a primary alcohol and a carboxylic acid.[2][3] Since this compound does not have any alpha-hydrogens, it is susceptible to this reaction in the presence of a strong base, such as concentrated sodium hydroxide (B78521) or potassium hydroxide.[2][4]

Q3: What are the expected degradation products of this compound under basic conditions?

A3: Under strong basic conditions, this compound will undergo the Cannizzaro reaction to produce 4-propoxybenzyl alcohol and the corresponding carboxylate salt, 4-propoxybenzoate.[2] Upon acidification of the reaction mixture, 4-propoxybenzoic acid is formed.

Q4: What is the likely behavior of this compound under acidic conditions?

A4: While specific data is limited, under acidic conditions, this compound is generally more stable than in basic conditions. However, acid-catalyzed reactions such as acetal (B89532) formation (in the presence of alcohols) or polymerization may occur, particularly under harsh acidic conditions (e.g., strong acids, high temperatures). The ether linkage is generally stable to acid hydrolysis under mild conditions.

Q5: How can I monitor the degradation of this compound in my experiments?

A5: The degradation can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[5] These methods can separate this compound from its degradation products, allowing for quantification of the remaining aldehyde and the formation of products over time. Spectroscopic methods like NMR and IR can be used to identify the structure of the degradation products.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Unexpected disappearance of this compound in a basic reaction mixture. The pH of the reaction mixture is too high, leading to a rapid Cannizzaro reaction.- Lower the pH of the reaction medium if the desired reaction allows. - Use a milder base or a buffer system to maintain a less alkaline pH. - Reduce the reaction temperature to slow down the rate of the Cannizzaro reaction.
Formation of two unexpected products in a basic medium. The two products are likely 4-propoxybenzyl alcohol and 4-propoxybenzoic acid, resulting from the Cannizzaro reaction.- Confirm the identity of the products using analytical techniques like NMR, MS, or by comparing with authentic standards. - If the Cannizzaro reaction is undesired, modify the reaction conditions as suggested above.
Low yield of the desired product in a reaction involving this compound under basic conditions. The Cannizzaro reaction is competing with the desired reaction, consuming the starting material.- Optimize the reaction conditions to favor the desired reaction pathway (e.g., use of a specific catalyst, different solvent, lower temperature). - Consider protecting the aldehyde group if it is not involved in the desired transformation.
Appearance of a precipitate when acidifying a basic reaction mixture of this compound. The precipitate is likely 4-propoxybenzoic acid, which is sparingly soluble in acidic aqueous solutions.- This is an expected outcome of the Cannizzaro reaction followed by acidification. The precipitate can be isolated by filtration.
Instability of this compound during purification by column chromatography on silica (B1680970) gel. Although generally stable, prolonged exposure to acidic silica gel could potentially lead to minor degradation or acetal formation if alcoholic solvents are used in the eluent.- Use a neutral stationary phase like neutral alumina (B75360) for chromatography. - If using silica gel, consider deactivating it by adding a small percentage of a neutral or basic modifier (e.g., triethylamine) to the eluent. - Perform the chromatography as quickly as possible.

Summary of Stability and Degradation Products

Condition Stability Primary Degradation Pathway Major Degradation Products
Acidic (e.g., 0.1 M HCl) Generally stable, degradation is slow under mild conditions.Acid-catalyzed reactions (e.g., acetal formation with alcoholic solvents, potential for slow hydrolysis of the ether under harsh conditions).4-Propoxybenzyl alcohol (if a reducing agent is present), acetals (in the presence of alcohols).
Basic (e.g., 0.1 M NaOH) Unstable, especially with concentrated base.Cannizzaro Reaction4-Propoxybenzyl alcohol and 4-Propoxybenzoic acid.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under Acidic Conditions

This protocol is a general guideline for conducting a forced degradation study to evaluate the stability of this compound in an acidic solution.

1. Materials:

  • This compound
  • Methanol (B129727) or Acetonitrile (HPLC grade)
  • Hydrochloric acid (HCl), 1 M solution
  • Sodium hydroxide (NaOH), 1 M solution (for neutralization)
  • Deionized water
  • HPLC system with a C18 column
  • pH meter

2. Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
  • In a clean vial, add a known volume of the stock solution and dilute with 0.1 M HCl to a final concentration of, for example, 100 µg/mL.
  • Prepare a control sample by diluting the stock solution with the organic solvent/water mixture without acid.
  • Store the test and control samples at a controlled temperature (e.g., 50 °C) and protect from light.
  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from the test solution.
  • Neutralize the aliquot with an equivalent amount of 1 M NaOH.
  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
  • Analyze the sample by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and detect any degradation products.

Protocol 2: Investigation of this compound Stability under Basic Conditions (Cannizzaro Reaction)

This protocol outlines a procedure to observe the Cannizzaro reaction of this compound.

1. Materials:

  • This compound
  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
  • Deionized water
  • Diethyl ether or Dichloromethane (B109758) (for extraction)
  • Hydrochloric acid (HCl), concentrated
  • Sodium sulfate (B86663) (anhydrous)
  • TLC plates (silica gel)
  • Separatory funnel
  • Standard laboratory glassware

2. Procedure:

  • In a round-bottom flask, dissolve a known amount of KOH (e.g., 2.0 g) in a small amount of water (e.g., 2 mL).
  • Add this compound (e.g., 1.0 g) to the concentrated KOH solution.
  • Stir the mixture vigorously at room temperature. An emulsion may form. The reaction can be left to stir overnight.
  • After the reaction is complete (monitor by TLC), add water to dissolve the potassium salt of the carboxylic acid.
  • Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane to separate the alcohol product (4-propoxybenzyl alcohol).
  • The aqueous layer contains the potassium 4-propoxybenzoate.
  • Isolation of 4-propoxybenzyl alcohol: Wash the organic extract with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the alcohol.
  • Isolation of 4-propoxybenzoic acid: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until a precipitate forms. Filter the precipitate, wash with cold water, and dry to obtain the carboxylic acid.
  • Characterize the products using appropriate analytical techniques (e.g., NMR, IR, melting point).

Visualizations

DegradationPathways cluster_acid Acidic Conditions cluster_base Basic Conditions 4-Propoxybenzaldehyde_acid This compound Acetal Acetal Formation (in presence of alcohol) 4-Propoxybenzaldehyde_acid->Acetal + ROH, H+ Polymerization Polymerization 4-Propoxybenzaldehyde_acid->Polymerization H+ 4-Propoxybenzaldehyde_base This compound Disproportionation Cannizzaro Reaction 4-Propoxybenzaldehyde_base->Disproportionation conc. OH- Alcohol 4-Propoxybenzyl Alcohol Disproportionation->Alcohol Carboxylic_Acid 4-Propoxybenzoic Acid Disproportionation->Carboxylic_Acid

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution of This compound Acid_Sample Dilute with 0.1 M HCl Start->Acid_Sample Base_Sample Mix with conc. KOH Start->Base_Sample Control_Sample Prepare Control Sample Start->Control_Sample Incubate Incubate at Controlled Temperature Acid_Sample->Incubate Base_Sample->Incubate Sampling Withdraw Aliquots at Time Points Incubate->Sampling Neutralize Neutralize (for acidic sample) Sampling->Neutralize Acidic Extract Extract (for basic sample) Sampling->Extract Basic HPLC HPLC Analysis Neutralize->HPLC Extract->HPLC Characterize Characterize Products (NMR, IR, MS) Extract->Characterize

Caption: General workflow for stability testing of this compound.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-Propoxybenzaldehyde and 2-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis and drug development, the reactivity of functional groups on an aromatic ring is a critical determinant of a molecule's utility as an intermediate or a pharmacophore. This guide provides a detailed comparison of the chemical reactivity of two isomers: 4-propoxybenzaldehyde and 2-propoxybenzaldehyde (B1295663). The analysis is grounded in fundamental principles of organic chemistry and supported by available spectroscopic data.

The core difference in reactivity between these two isomers stems from the position of the propoxy group on the benzaldehyde (B42025) ring. In this compound, the propoxy group is situated at the para position, primarily exerting an electronic influence on the aldehyde's reactivity. Conversely, in 2-propoxybenzaldehyde, the ortho-positioned propoxy group introduces significant steric hindrance, which profoundly impacts the accessibility of the aldehyde functional group.

Electronic Effects vs. Steric Hindrance: The Decisive Factors

The reactivity of the aldehyde group in benzaldehyde derivatives is largely governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the aromatic ring increase this electrophilicity, making the aldehyde more reactive towards nucleophiles. Conversely, electron-donating groups decrease the electrophilicity, thus reducing reactivity.

In This compound , the propoxy group acts as an electron-donating group through resonance. The oxygen atom's lone pair of electrons can delocalize into the benzene (B151609) ring, increasing the electron density at the para position and, to a lesser extent, at the ortho positions. This electron-donating effect slightly deactivates the carbonyl group towards nucleophilic attack compared to unsubstituted benzaldehyde.

In 2-propoxybenzaldehyde , while the propoxy group also exerts an electron-donating effect, its reactivity is overwhelmingly dictated by steric hindrance . The bulky propoxy group in the ortho position physically obstructs the approach of nucleophiles to the adjacent aldehyde's carbonyl carbon. This steric shield makes it significantly more challenging for reactants to access the reactive site, thereby dramatically reducing the aldehyde's reactivity in many chemical transformations.

Comparative Reactivity in Key Organic Reactions

The differential reactivity of these two isomers is evident in a variety of common organic reactions:

  • Nucleophilic Addition Reactions: In reactions such as the Grignard reaction, Wittig reaction, or cyanohydrin formation, 2-propoxybenzaldehyde would be expected to react much more slowly than this compound. The steric bulk around the carbonyl group in the ortho isomer presents a significant barrier to the approach of the nucleophile. Forcing conditions, such as higher temperatures or longer reaction times, may be necessary to achieve comparable yields to the para isomer.[1]

  • Condensation Reactions: In aldol (B89426) or Knoevenagel condensations, the formation of the enolate or the attack of the active methylene (B1212753) compound would be sterically hindered in the case of 2-propoxybenzaldehyde.[1] This would likely lead to lower yields and slower reaction rates compared to the more accessible this compound.

  • Oxidation and Reduction: While the electronic nature of the substituent can influence the rates of oxidation (e.g., to a carboxylic acid) and reduction (e.g., to an alcohol), steric hindrance in 2-propoxybenzaldehyde can also play a role, particularly with bulky oxidizing or reducing agents.

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical and spectroscopic data for this compound and 2-propoxybenzaldehyde, compiled from various sources.[2][3][4][5][6]

PropertyThis compound2-Propoxybenzaldehyde
CAS Number 5736-85-6[4]7091-12-5[5]
Molecular Formula C₁₀H₁₂O₂[3]C₁₀H₁₂O₂[5]
Molecular Weight 164.20 g/mol 164.20 g/mol [5]
Appearance Colorless to light yellow clear liquid[3]Light yellow to yellow liquid[6]
Boiling Point 129-130 °C at 10 mmHg87 °C at 0.3 Torr[6]
Density 1.039 g/mL at 25 °C1.038 g/cm³ (Predicted)[6]
Refractive Index n20/D 1.546-
¹H NMR (Aldehyde Proton) ~9.87 ppm~10.4 ppm
¹³C NMR (Carbonyl Carbon) ~190.7 ppm~190.1 ppm

Experimental Protocols

Protocol: Comparative Wittig Reaction

Materials:

  • This compound

  • 2-Propoxybenzaldehyde

  • Methyltriphenylphosphonium (B96628) bromide

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add potassium tert-butoxide (1.1 equivalents) portion-wise, and stir the resulting orange-red mixture at 0 °C for 30 minutes, then at room temperature for 1 hour to form the ylide.

  • Wittig Reaction: In separate, parallel reactions, dissolve this compound (1.0 equivalent) and 2-propoxybenzaldehyde (1.0 equivalent) in anhydrous THF in separate flame-dried flasks under an inert atmosphere. Cool each solution to 0 °C.

  • Slowly add the prepared ylide solution (1.0 equivalent) to each of the aldehyde solutions via cannula or syringe.

  • Allow the reactions to warm to room temperature and stir for a predetermined time (e.g., 12-24 hours).

  • Monitoring and Analysis: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) at regular intervals to compare the rate of consumption of the starting aldehydes and the formation of the corresponding 4-propoxystyrene and 2-propoxystyrene products.

  • Work-up and Purification: Upon completion, quench the reactions with saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude products by column chromatography on silica (B1680970) gel.

  • Yield Comparison: Compare the isolated yields of 4-propoxystyrene and 2-propoxystyrene to quantitatively assess the difference in reactivity.

Visualizing Reactivity Factors

The following diagrams illustrate the key factors influencing the reactivity of this compound and 2-propoxybenzaldehyde.

G Reactivity Factors for this compound This compound This compound Electronic Effect Electronic Effect This compound->Electronic Effect Resonance Donation Resonance Donation Electronic Effect->Resonance Donation Deactivation of Carbonyl Deactivation of Carbonyl Resonance Donation->Deactivation of Carbonyl Reduced Reactivity Reduced Reactivity Deactivation of Carbonyl->Reduced Reactivity

Caption: Electronic effect of the para-propoxy group.

G Reactivity Factors for 2-Propoxybenzaldehyde 2-Propoxybenzaldehyde 2-Propoxybenzaldehyde Steric Hindrance Steric Hindrance 2-Propoxybenzaldehyde->Steric Hindrance Ortho-Propoxy Group Ortho-Propoxy Group Steric Hindrance->Ortho-Propoxy Group Blocked Nucleophilic Attack Blocked Nucleophilic Attack Ortho-Propoxy Group->Blocked Nucleophilic Attack Greatly Reduced Reactivity Greatly Reduced Reactivity Blocked Nucleophilic Attack->Greatly Reduced Reactivity

Caption: Dominant steric hindrance in the ortho isomer.

Conclusion

References

A Comparative Guide to 4-propoxybenzaldehyde and 4-isopropoxybenzaldehyde in Synthetic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the selection of appropriate starting materials is paramount to achieving desired outcomes. Benzaldehyde derivatives, in particular, serve as versatile building blocks for a wide array of molecular architectures. This guide provides a detailed comparison of two closely related isomers, 4-propoxybenzaldehyde and 4-isopropoxybenzaldehyde (B92280), focusing on their performance in common synthetic transformations. The subtle difference in the steric profile of their alkoxy substituents can significantly influence reaction kinetics and yields, a critical consideration in the intricate process of drug development and materials science.

Physicochemical Properties

A foundational understanding of the physical properties of these reagents is essential for their effective use in the laboratory. The following table summarizes key physicochemical data for this compound and 4-isopropoxybenzaldehyde.

PropertyThis compound4-isopropoxybenzaldehyde
CAS Number 5736-85-618962-05-5
Molecular Formula C₁₀H₁₂O₂C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol 164.20 g/mol
Appearance Colorless to light yellow clear liquidClear colorless to yellow liquid
Boiling Point 129-130 °C at 10 mmHg108-110 °C at 5 mmHg
Density 1.039 g/mL at 25 °C1.036 g/mL
Refractive Index n20/D 1.5461.545-1.547

Comparative Reactivity in Synthetic Reactions

The primary structural distinction between this compound and 4-isopropoxybenzaldehyde lies in the branching of the alkoxy group. The isopropoxy group, with its methyl branching at the carbon adjacent to the ether oxygen, presents a greater degree of steric hindrance around the aldehyde functionality compared to the linear propoxy group. This steric impediment is anticipated to reduce the accessibility of the carbonyl carbon to incoming nucleophiles, thereby decreasing the reaction rates and potentially the overall yields of nucleophilic addition reactions.

Two fundamental carbon-carbon bond-forming reactions, the Wittig reaction and the Grignard reaction, are particularly sensitive to steric effects. It is hypothesized that this compound will exhibit superior reactivity in both transformations due to the reduced steric bulk of the n-propoxy group.

Wittig Reaction

The Wittig reaction is a widely employed method for the synthesis of alkenes from aldehydes and ketones. The reaction of an aldehyde with a phosphorus ylide proceeds through a cycloaddition mechanism to form an oxaphosphetane intermediate, which then collapses to the alkene and triphenylphosphine (B44618) oxide. Increased steric hindrance around the carbonyl group can impede the initial attack of the ylide, slowing down the reaction.

Expected Outcome: In a comparative Wittig reaction, this compound is expected to react faster and provide a higher yield of the corresponding stilbene (B7821643) derivative compared to 4-isopropoxybenzaldehyde under identical reaction conditions.

Grignard Reaction

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to a carbonyl group to form an alcohol. Similar to the Wittig reaction, the approach of the Grignard reagent to the electrophilic carbonyl carbon is susceptible to steric hindrance.

Expected Outcome: When treated with a Grignard reagent, such as phenylmagnesium bromide, this compound is predicted to afford a higher yield of the corresponding secondary alcohol in a shorter reaction time than 4-isopropoxybenzaldehyde.

Hypothetical Comparative Experimental Data

The following table presents hypothetical, yet plausible, experimental data for the Wittig and Grignard reactions of this compound and 4-isopropoxybenzaldehyde, illustrating the expected impact of steric hindrance.

ReactionAldehydeProductHypothetical Yield (%)Hypothetical Reaction Time (h)
Wittig Reaction This compound4-propoxy-stilbene852
4-isopropoxybenzaldehyde4-isopropoxy-stilbene704
Grignard Reaction This compoundPhenyl(4-propoxyphenyl)methanol901
4-isopropoxybenzaldehyde(4-isopropoxyphenyl)(phenyl)methanol752.5

Experimental Protocols

General Synthesis of Alkoxybenzaldehydes

Both this compound and 4-isopropoxybenzaldehyde can be synthesized via a Williamson ether synthesis from 4-hydroxybenzaldehyde.

G 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Alkoxide Alkoxide 4-Hydroxybenzaldehyde->Alkoxide Base (e.g., K2CO3) 4-Alkoxybenzaldehyde 4-Alkoxybenzaldehyde Alkoxide->4-Alkoxybenzaldehyde Alkyl Halide (e.g., 1-bromopropane (B46711) or 2-bromopropane) G cluster_0 Ylide Formation cluster_1 Wittig Reaction Benzyltriphenylphosphonium chloride Benzyltriphenylphosphonium chloride Phosphorus Ylide Phosphorus Ylide Benzyltriphenylphosphonium chloride->Phosphorus Ylide Base (e.g., NaH) Oxaphosphetane Intermediate Oxaphosphetane Intermediate Phosphorus Ylide->Oxaphosphetane Intermediate 4-Alkoxybenzaldehyde Stilbene Derivative Stilbene Derivative Oxaphosphetane Intermediate->Stilbene Derivative G 4-Alkoxybenzaldehyde 4-Alkoxybenzaldehyde Alkoxide Intermediate Alkoxide Intermediate 4-Alkoxybenzaldehyde->Alkoxide Intermediate Grignard Reagent (e.g., PhMgBr) Secondary Alcohol Secondary Alcohol Alkoxide Intermediate->Secondary Alcohol Aqueous Workup (e.g., NH4Cl)

structure-activity relationship of 4-alkoxybenzaldehydes in enzyme inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship of 4-alkoxybenzaldehydes reveals a fascinating tale of molecular warfare against key enzymes. For researchers and drug development professionals, understanding this relationship is paramount in designing novel and potent enzyme inhibitors.

This guide provides a comparative analysis of the inhibitory effects of 4-alkoxybenzaldehydes on various enzymes, supported by experimental data. We will explore how subtle changes in their molecular structure can significantly impact their biological activity, offering a roadmap for future drug design.

Decoding the Inhibition: A Comparative Analysis

The inhibitory potential of 4-alkoxybenzaldehydes and their structural analogs has been most extensively studied against tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. However, their effects on other enzymes such as xanthine (B1682287) oxidase and cholinesterases are also of significant interest.

Tyrosinase Inhibition

Research has consistently shown that 4-substituted benzaldehydes act as competitive inhibitors of mushroom tyrosinase.[1][2] The aldehyde group is crucial for binding to the enzyme's active site, while the nature of the substituent at the 4-position dictates the inhibitory potency.

The structure-activity relationship (SAR) for p-alkylbenzaldehydes demonstrates a clear trend: inhibitory potency increases with the hydrophobicity of the alkyl group.[3] This suggests that hydrophobic interactions play a significant role in the binding of these inhibitors to the enzyme. For instance, the inhibitory potency follows the order: p-tolualdehyde < p-ethylbenzaldehyde < p-propylbenzaldehyde < p-butylbenzaldehyde < p-pentylbenzaldehyde < p-hexylbenzaldehyde.[3] However, this trend breaks beyond a certain chain length, with p-heptylbenzaldehyde and p-octylbenzaldehyde showing decreased activity.[3]

CompoundEnzymeIC50 (µM)Ki (µM)Inhibition TypeSource
Benzaldehyde (B42025)Mushroom Tyrosinase31.0-Partial Noncompetitive[4]
4-BromobenzaldehydeMushroom Tyrosinase114-Partial Noncompetitive[5]
4-ChlorobenzaldehydeMushroom Tyrosinase175-Partial Noncompetitive[5]
4-FluorobenzaldehydeMushroom Tyrosinase387-Partial Noncompetitive[5]
4-CyanobenzaldehydeMushroom Tyrosinase822-Mixed[5]
4-NitrobenzaldehydeMushroom Tyrosinase1846-Noncompetitive[5]
Cuminaldehyde (4-isopropylbenzaldehyde)Mushroom Tyrosinase-9Competitive[1][2]
Xanthine Oxidase and Cholinesterase Inhibition

While the data for 4-alkoxybenzaldehydes specifically is less abundant, studies on various aldehydes have shown inhibitory activity against xanthine oxidase.[6][7] Similarly, derivatives of 4-hydroxybenzaldehyde (B117250) have been synthesized and evaluated as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8] These findings suggest that the benzaldehyde scaffold is a promising starting point for developing inhibitors for these enzymes as well.

Visualizing the Path to Discovery

The following diagram illustrates the typical workflow in a structure-activity relationship study, from initial compound design to the evaluation of enzyme inhibition.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Evaluation cluster_analysis SAR Analysis & Optimization A Lead Compound (e.g., 4-Hydroxybenzaldehyde) B Structural Modification (Varying Alkoxy Chain) A->B C Synthesis of Analogues B->C D Enzyme Inhibition Assay (e.g., Tyrosinase Assay) C->D Test Compounds E Determination of IC50 / Ki Values D->E F Kinetic Analysis (e.g., Dixon/Lineweaver-Burk) E->F G Structure-Activity Relationship (SAR) Analysis F->G Kinetic Data H Identification of Key Structural Features G->H I Lead Optimization H->I I->B Iterative Design

Caption: Workflow of a Structure-Activity Relationship (SAR) study.

Experimental Corner: Unveiling the Mechanism

The following protocol outlines a typical method for evaluating the inhibitory effect of 4-alkoxybenzaldehydes on mushroom tyrosinase.

Mushroom Tyrosinase Inhibition Assay

1. Materials and Reagents:

  • Mushroom Tyrosinase

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • 4-Alkoxybenzaldehyde derivatives

  • Phosphate (B84403) buffer (pH 6.8)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Spectrophotometer

2. Enzyme and Substrate Preparation:

  • A stock solution of mushroom tyrosinase is prepared in phosphate buffer.

  • A stock solution of L-DOPA is prepared in phosphate buffer.

  • Stock solutions of the 4-alkoxybenzaldehyde inhibitors are prepared in DMSO.

3. Assay Procedure:

  • The reaction is typically carried out in a 96-well plate.

  • To each well, add a specific volume of phosphate buffer, the enzyme solution, and the inhibitor solution at various concentrations.

  • The mixture is pre-incubated for a set period at a controlled temperature (e.g., 25°C).

  • The reaction is initiated by adding the L-DOPA substrate solution.

  • The formation of dopachrome (B613829) is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals using a spectrophotometer.

  • A control reaction is performed without the inhibitor.

4. Data Analysis:

  • The initial reaction rates are calculated from the linear portion of the absorbance versus time curves.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.[9][10]

  • To determine the type of inhibition and the inhibition constant (Ki), kinetic studies are performed by measuring the reaction rates at various concentrations of both the substrate and the inhibitor. The data is then analyzed using graphical methods such as Lineweaver-Burk or Dixon plots.[5]

References

A Comparative Guide: HPLC vs. GC-MS for the Purity Analysis of 4-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 4-Propoxybenzaldehyde is paramount. This aromatic aldehyde is a key building block in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs).[1] The choice of analytical technique for purity assessment is critical for quality control and regulatory compliance. This guide provides an objective comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound.

Performance Comparison

The selection between HPLC and GC-MS for purity analysis depends on several factors, including the physicochemical properties of the analyte and its potential impurities, as well as the desired sensitivity and specificity of the method. This compound is a colorless to light yellow liquid with a boiling point of 129-130°C at 10 mm Hg, making it amenable to both HPLC and GC analysis.[1][2]

The following table summarizes the key performance characteristics of HPLC with UV detection and GC-MS for the purity analysis of aromatic aldehydes like this compound.

ParameterHPLC with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, typically based on polarity.Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase, with detection and identification based on mass-to-charge ratio.
Typical Purity Result ≥98%≥97%
Linearity (R²) >0.999[2]>0.999
Limit of Detection (LOD) 2-5 ppb (with derivatization)0.005 - 0.006 nM (with derivatization)[1][3]
Limit of Quantification (LOQ) 10-20 ppb (with derivatization)Typically in the low ng/L to µg/L range (with derivatization)[3]
Accuracy (% Recovery) Typically 98-102%Typically 80-120%[3]
Precision (%RSD) < 2.25%[2]< 5%
Analysis Time 15-30 minutes20-40 minutes
Sample Volatility Not requiredRequired
Sample Derivatization Often required for enhanced sensitivity and selectivity (e.g., with DNPH).[1]Often required to improve volatility and thermal stability (e.g., with PFBHA).[1]
Strengths - Robust and reproducible.- Suitable for non-volatile and thermally labile impurities.- Wide applicability for various compounds.[4]- High specificity and sensitivity.- Definitive peak identification through mass spectra.- Excellent for volatile and semi-volatile impurities.[1][3]
Limitations - Lower sensitivity than MS.- Peak identification is not definitive without a reference standard.- Not suitable for non-volatile or thermally labile compounds.- Derivatization can add complexity to sample preparation.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative experimental protocols for the purity analysis of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reverse-phase HPLC method with UV detection for the purity analysis of this compound. For enhanced sensitivity in detecting trace aldehyde impurities, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is often employed.[1][5]

Instrumentation:

  • HPLC system with a UV detector, pump, autosampler, and column oven.

Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.[5]

  • Mobile Phase: Acetonitrile (B52724) and water (e.g., in a 65:35 v/v ratio).[5] For improved peak shape, 0.1% phosphoric acid can be added.[6]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[5]

  • Detection Wavelength: 360 nm (for DNPH derivatives).[5]

  • Injection Volume: 20 µL.[5]

Sample Preparation (with DNPH derivatization):

  • Accurately weigh and dissolve the this compound sample in acetonitrile to a known concentration.

  • To an aliquot of the sample solution, add an acidic solution of 2,4-dinitrophenylhydrazine.

  • Allow the reaction to proceed to form the hydrazone derivatives.

  • The resulting solution is then ready for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a GC-MS method for the purity analysis of this compound. Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is recommended to improve the volatility and thermal stability of the aldehyde, leading to enhanced chromatographic performance and sensitivity.[1][7]

Instrumentation:

  • GC system coupled to a Mass Spectrometer (MS).

Chromatographic and Mass Spectrometric Conditions:

  • Column: 5% Phenyl Polymethylsiloxane (e.g., DB-5ms), 30 m x 0.25 mm internal diameter, 0.25 µm film thickness.[8]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]

  • Injector Temperature: 250 °C.[9]

  • Injection Volume: 1 µL with an appropriate split ratio.

  • Oven Temperature Program:

    • Initial temperature: 45 °C, hold for 3 minutes.

    • Ramp: Increase to 150 °C at a rate of 4 °C/min.

    • Ramp: Increase to 230 °C at a rate of 6 °C/min, hold for 10 minutes.[8]

  • MS Interface Temperature: 280 °C.[9]

  • MS Source Temperature: 230 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.[9]

  • Mass Scan Range: 35–400 amu.[8]

Sample Preparation (with PFBHA derivatization):

  • Dissolve a known amount of the this compound sample in a suitable solvent (e.g., methanol).

  • Add an aqueous solution of PFBHA and adjust the pH to be acidic.

  • Incubate the mixture to allow for the formation of the PFBHA-oxime derivatives.[3]

  • Extract the derivatives into an organic solvent such as hexane.

  • The organic extract is then concentrated and ready for GC-MS analysis.

Experimental Workflow Visualization

The following diagrams illustrate the general experimental workflows for the purity analysis of this compound using HPLC and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile start->dissolve derivatize Derivatize with DNPH dissolve->derivatize inject Inject into HPLC derivatize->inject separate Separation on C18 Column inject->separate detect UV Detection (360 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Purity integrate->quantify end Report Results quantify->end

HPLC analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve derivatize Derivatize with PFBHA dissolve->derivatize extract Extract with Hexane derivatize->extract inject Inject into GC-MS extract->inject separate Separation on DB-5ms Column inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peak Area detect->integrate identify Identify Impurities by MS integrate->identify quantify Quantify Purity identify->quantify end Report Results quantify->end

GC-MS analysis workflow for this compound.

Discussion and Recommendations

HPLC: The Robust Workhorse for Routine Purity Assessment

For routine quality control and purity determination of this compound, HPLC with UV detection is a robust, reliable, and widely accessible technique.[4] Its major advantage lies in its applicability to a broad range of compounds, including those that are non-volatile or thermally sensitive. This is particularly important when considering potential impurities that may have these characteristics. While derivatization with DNPH can enhance sensitivity, direct analysis of the aldehyde is also possible, simplifying the sample preparation process.[6] However, a key limitation of HPLC-UV is that peak identification relies on comparison with a known reference standard.

GC-MS: The Gold Standard for Identification and Volatile Impurities

GC-MS offers unparalleled specificity and sensitivity for the analysis of volatile and semi-volatile compounds like this compound. The mass spectrometer provides structural information, allowing for the definitive identification of the main component and any volatile impurities, even at trace levels. This is a significant advantage over HPLC-UV, especially when dealing with unknown impurities. The need for derivatization to improve the chromatographic properties of the aldehyde is a common practice that enhances method performance.[1] However, GC-MS is not suitable for non-volatile or thermally labile impurities, which may be present in the sample.

The choice between HPLC and GC-MS for the purity analysis of this compound should be guided by the specific analytical needs:

  • For routine purity testing and quantification of known impurities , a validated HPLC-UV method is often the most practical and efficient choice due to its robustness and ease of use.

  • For the identification of unknown volatile impurities, trace-level analysis, and in-depth characterization of the impurity profile , GC-MS is the superior technique, providing a higher degree of confidence in the results.

In a comprehensive quality control strategy, both techniques can be employed synergistically. HPLC can be used for routine batch release testing, while GC-MS can be utilized for method development, validation, and the investigation of out-of-specification results or unknown peaks. This dual-pronged approach ensures a thorough understanding of the purity profile of this compound, ultimately contributing to the quality and safety of the final products.

References

Validating the Structure of 4-Propoxybenzaldehyde: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of 4-propoxybenzaldehyde. By presenting experimental data and detailed protocols, this document serves as a practical resource for the unambiguous structural elucidation of small organic molecules.

Introduction

This compound is an aromatic aldehyde with a propoxy substituent. While one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, 2D NMR techniques are indispensable for confirming the precise connectivity of atoms within the molecule. This guide focuses on the application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to validate the structure of this compound.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and the key 2D NMR correlations for this compound.

Table 1: ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (101 MHz, CDCl₃) Data for this compound

Position¹H Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)
19.78s1H-191.5
2, 67.74d2H8.0130.1
3, 56.89d2H8.0114.1
4----163.7
1'3.91t2H6.669.7
2'1.76m2H6.6, 7.422.5
3'0.96t3H7.410.4

Note: Chemical shifts are referenced to TMS (Tetramethylsilane). Data is compiled from typical values and may vary slightly based on experimental conditions.

Table 2: Key 2D NMR Correlations for this compound

TechniqueCorrelating Protons (¹H - ¹H)Key Correlations
COSY H-2'/H-3'Correlation between the methylene (B1212753) and methyl protons of the propoxy group.
H-1'/H-2'Correlation between the oxymethylene and adjacent methylene protons.
HSQC Proton (¹H) Correlating Carbon (¹³C)
9.78 (H-1)191.5 (C-1)
7.74 (H-2, H-6)130.1 (C-2, C-6)
6.89 (H-3, H-5)114.1 (C-3, C-5)
3.91 (H-1')69.7 (C-1')
1.76 (H-2')22.5 (C-2')
0.96 (H-3')10.4 (C-3')
HMBC Proton (¹H) Correlating Carbons (¹³C)
9.78 (H-1)C-2, C-6, C-4
7.74 (H-2, H-6)C-4, C-1
6.89 (H-3, H-5)C-1', C-4
3.91 (H-1')C-4, C-2'
1.76 (H-2')C-1', C-3'
0.96 (H-3')C-2'

Experimental Protocols

A detailed methodology for the acquisition of 2D NMR data is crucial for reproducible results.

Sample Preparation:

NMR Instrument:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

1D NMR Spectra Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum to determine the chemical shifts and multiplicities of all proton signals.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.

2D NMR Spectra Acquisition:

  • COSY (Correlation Spectroscopy):

    • Pulse Program: Standard COSY (e.g., cosygpqf).

    • Spectral Width: Set to cover all proton signals (e.g., 0-10 ppm).

    • Number of Increments: 256-512 in the F1 dimension.

    • Number of Scans: 2-4 per increment.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Standard HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2).

    • ¹H Spectral Width: Set to cover all proton signals (e.g., 0-10 ppm).

    • ¹³C Spectral Width: Set to cover all protonated carbon signals (e.g., 0-170 ppm).

    • Number of Increments: 128-256 in the F1 dimension.

    • Number of Scans: 2-8 per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: Standard HMBC (e.g., hmbcgplpndqf).

    • ¹H Spectral Width: Set to cover all proton signals (e.g., 0-10 ppm).

    • ¹³C Spectral Width: Set to cover all carbon signals, including quaternary carbons (e.g., 0-200 ppm).

    • Number of Increments: 256-512 in the F1 dimension.

    • Number of Scans: 8-16 per increment.

    • Long-range coupling delay (D6) optimized for a J-coupling of 8-10 Hz.

Data Processing:

  • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the TMS signal.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical connections established through 2D NMR for the structural validation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition (400 MHz) cluster_data_processing Data Processing cluster_analysis Structural Analysis dissolve Dissolve this compound in CDCl3 with TMS transfer Transfer to NMR Tube dissolve->transfer nmr_instrument NMR Spectrometer transfer->nmr_instrument one_d_nmr 1D NMR (1H, 13C) nmr_instrument->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) nmr_instrument->two_d_nmr processing Fourier Transform, Phasing, Baseline Correction one_d_nmr->processing two_d_nmr->processing elucidation Structure Elucidation and Validation processing->elucidation

Figure 1: Experimental workflow for 2D NMR analysis.

structure_validation cluster_structure Proposed Structure cluster_techniques NMR Techniques cluster_validation Structural Confirmation structure This compound HNMR 1H NMR (Chemical Shifts, Multiplicities) structure->HNMR CNMR 13C NMR (Number of Carbons, Chemical Shifts) structure->CNMR COSY COSY (H-H Connectivity) HNMR->COSY HSQC HSQC (Direct C-H Attachment) HNMR->HSQC HMBC HMBC (Long-Range C-H Connectivity) HNMR->HMBC CNMR->HSQC CNMR->HMBC validated_structure Validated Structure COSY->validated_structure HSQC->validated_structure HMBC->validated_structure

Figure 2: Logical relationship of NMR techniques for structural validation.

Conclusion

The combined application of 1D and 2D NMR techniques provides an unequivocal validation of the structure of this compound. COSY experiments confirm the proton-proton connectivities within the propoxy chain. HSQC correlates directly bonded carbon-hydrogen pairs, and HMBC reveals the long-range connectivities between protons and carbons, crucially establishing the link between the propoxy group and the aromatic ring, as well as the position of the aldehyde group. This guide demonstrates the power and necessity of 2D NMR for the accurate and reliable structural elucidation of organic molecules in research and development.

Unveiling the Solid State: A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of 4-Propoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount. Single-crystal X-ray diffraction provides the most definitive insight into the solid-state conformation and packing of crystalline materials, influencing properties from solubility to biological activity. This guide offers a comparative analysis of the structural characteristics of derivatives of 4-propoxybenzaldehyde, a versatile building block in organic synthesis and pharmaceutical development.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for 4-methylbenzaldehyde (B123495) thiosemicarbazone and (E)-4-octyloxybenzaldehyde thiosemicarbazone. This comparison highlights how the nature of the substituent at the 4-position of the benzaldehyde (B42025) ring influences the crystal packing and molecular geometry. The data for the 4-methyl derivative provides a baseline, while the 4-octyloxy derivative illustrates the effect of a longer alkoxy chain, offering insights into the expected structure of the 4-propoxy analogue.

Parameter4-Methylbenzaldehyde Thiosemicarbazone[1][2](E)-4-Octyloxybenzaldehyde Thiosemicarbazone[3]
Formula C₉H₁₁N₃SC₁₆H₂₅N₃OS
Molecular Weight 193.27307.45
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
a (Å) 13.234 (3)5.785 (2)
b (Å) 8.221 (2)7.586 (2)
c (Å) 10.311 (2)20.789 (4)
α (°) 9094.74 (2)
β (°) 111.15 (3)91.85 (2)
γ (°) 90104.42 (3)
Volume (ų) 1046.2 (4)879.2 (4)
Z 42
Temperature (K) 293293
Radiation Mo KαMo Kα

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Williamson ether synthesis.

Materials:

Procedure:

  • Dissolve 4-hydroxybenzaldehyde in DMF in a round-bottom flask.

  • Add potassium carbonate to the solution.

  • Add 1-bromopropane to the mixture.

  • Heat the reaction mixture and stir for several hours.

  • After the reaction is complete, cool the mixture and add water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography or distillation.

Synthesis of this compound Thiosemicarbazone

Thiosemicarbazone derivatives are typically synthesized by the condensation of the corresponding aldehyde with thiosemicarbazide (B42300).

Materials:

Procedure:

  • Dissolve this compound in a minimal amount of hot ethanol or methanol.

  • In a separate flask, dissolve an equimolar amount of thiosemicarbazide in hot ethanol or methanol.

  • Add the thiosemicarbazide solution to the this compound solution.

  • Add a few drops of a catalytic amount of acid (e.g., sulfuric acid) if necessary.

  • Reflux the mixture for a few hours.

  • Cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Collect the crystals by filtration, wash with cold ethanol, and dry.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of solvents) to obtain single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.

Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations.

  • The diffractometer uses a specific X-ray source, commonly Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement:

  • The collected data is processed to determine the unit cell parameters and the intensities of the reflections.

  • The crystal structure is solved using direct methods or Patterson methods.

  • The structural model is refined using full-matrix least-squares on F².

  • All non-hydrogen atoms are typically refined anisotropically.

  • Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization & Data Collection cluster_analysis Data Analysis start Starting Materials (4-Hydroxybenzaldehyde, 1-Bromopropane) reaction Williamson Ether Synthesis start->reaction product1 This compound reaction->product1 condensation Condensation Reaction product1->condensation reagent Thiosemicarbazide reagent->condensation product2 This compound Thiosemicarbazone condensation->product2 recrystallization Recrystallization product2->recrystallization crystal Single Crystal Growth recrystallization->crystal xray X-ray Diffraction crystal->xray solution Structure Solution xray->solution refinement Structure Refinement solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow for the synthesis and single-crystal X-ray diffraction analysis.

Structural Insights and Comparison

The comparison of the crystal structures of 4-methylbenzaldehyde thiosemicarbazone and (E)-4-octyloxybenzaldehyde thiosemicarbazone reveals significant differences in their crystal packing, largely attributable to the different substituents at the 4-position.

  • Crystal System and Space Group: The change from a methyl to an octyloxy group leads to a change in the crystal system from monoclinic to triclinic. This indicates a fundamental difference in the symmetry of the crystal lattice.

  • Intermolecular Interactions: In the 4-methyl derivative, the crystal packing is primarily governed by intermolecular N—H···S hydrogen bonds.[1] For the 4-octyloxy derivative, in addition to N—H···N and N—H···S hydrogen bonds, the long alkyl chain introduces van der Waals interactions that play a crucial role in the crystal packing.[3] It is expected that this compound thiosemicarbazone would also exhibit a combination of hydrogen bonding and van der Waals interactions, with the propoxy group influencing the overall packing arrangement.

  • Molecular Conformation: Both molecules adopt an E configuration about the C=N bond. The thiosemicarbazone group is nearly coplanar with the benzene (B151609) ring in the octyloxy derivative, with a small dihedral angle.[3] A similar planarity is expected for the propoxy derivative, which can have implications for its electronic properties and potential for π-π stacking interactions.

References

A Comparative Study of 4-Propoxybenzaldehyde and Other Substituted Benzaldehydes in the Formation of Schiff Base Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the liquid crystal properties of Schiff bases derived from 4-propoxybenzaldehyde and other substituted benzaldehydes. The formation of liquid crystals is highly dependent on the molecular geometry and intermolecular interactions, which are significantly influenced by the nature and position of substituents on the aromatic rings. This document summarizes key quantitative data, details experimental protocols for synthesis and characterization, and provides visualizations of the experimental workflow.

Data Presentation: Mesomorphic Properties

The liquid crystalline behavior of Schiff bases is primarily characterized by their transition temperatures, including the melting point (Cr to N/Sm) and the clearing point (N/Sm to Iso). The type of mesophase (nematic, smectic) and the temperature range over which it is stable are crucial parameters for potential applications. The following table summarizes the mesomorphic properties of various Schiff bases synthesized from substituted benzaldehydes.

Benzaldehyde (B42025) SubstituentAniline (B41778) SubstituentCompound NameMesophase Type(s)Transition Temperatures (°C)Reference
4-Propoxy4-(4-Nitrostyryl)4-((E)-(4-propoxybenzylidene)amino)-4'-nitrostilbeneNematicCr 168 N 245 Iso[1]
4-Propoxy4-(4-Aminostyryl)benzonitrile4-((E)-(4-((E)-(4-propoxybenzylidene)amino)styryl)benzonitrileNematicCr 182 N 258 Iso[1]
4-Benzyloxy4-Hexyloxyaniline(E)-4-(hexyloxy)-N-(4-(benzyloxy)benzylidene)anilineSmectic ACr 135 SmA 158 Iso[2]
4-Benzyloxy4-Octyloxyaniline(E)-4-(octyloxy)-N-(4-(benzyloxy)benzylidene)anilineSmectic ACr 130 SmA 165 Iso[2]
4-Benzyloxy4-Hexadecyloxyaniline(E)-4-(hexadecyloxy)-N-(4-(benzyloxy)benzylidene)anilineSmectic ACr 118 SmA 172 Iso[2]
4-Butyloxy1,3-diamino-2-propanol (2:1)1,3-bis-[(4-butyloxy-benzylidene)-amino]-propan-2-olNematic, SmecticNot specified[3]
4-Pentyloxy4-BromoanilineN-(4-pentyloxybenzylidene)-4-bromoanilineNematicNot specified[4]
4-Hexadecyloxy4-BiphenylcarbonitrileNot specifiedSmectic ACr 125 SmA 250 Iso[5]
4-n-Nonyloxy (diester)4-n-Methoxyaniline2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-methoxyanilineNematicCr 101 N 144 Iso[5]
4-n-Nonyloxy (diester)4-n-Ethylaniline2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-ethylanilineNematicCr 98 N 135 Iso[5]
4-n-Nonyloxy (diester)4-n-Propylaniline2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-propylanilineNematicCr 95 N 128 Iso[5]

Note: Cr = Crystal, N = Nematic, Sm = Smectic, Iso = Isotropic. The temperatures indicate the onset of the phase transition upon heating.

Experimental Protocols

The synthesis of Schiff base liquid crystals from substituted benzaldehydes and anilines is a relatively straightforward condensation reaction. The characterization of their mesomorphic properties typically involves differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

General Synthesis of Schiff Bases

This protocol outlines the general procedure for the synthesis of Schiff bases via the condensation of a substituted benzaldehyde with a substituted aniline.[1][2][3][6][7]

Materials and Equipment:

  • Substituted benzaldehyde (e.g., this compound)

  • Substituted aniline

  • Absolute ethanol (B145695)

  • Glacial acetic acid (catalyst, optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve the substituted benzaldehyde (1 equivalent) in a minimal amount of absolute ethanol. In a separate beaker, dissolve an equimolar amount of the substituted aniline in absolute ethanol.

  • Reaction Setup: Place the round-bottom flask containing the benzaldehyde solution on a magnetic stirrer.

  • Addition of Amine: Slowly add the aniline solution to the stirring benzaldehyde solution at room temperature. A few drops of glacial acetic acid can be added as a catalyst.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for a period of 2 to 6 hours.[2][3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product often precipitates out of the solution. If no precipitate forms, the solvent volume can be reduced by rotary evaporation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Purification: Dry the purified product in a desiccator or a vacuum oven. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Characterization of Mesomorphic Properties

Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and associated enthalpy changes.[8]

  • A small amount of the synthesized compound (typically 2-5 mg) is sealed in an aluminum pan.

  • The sample is subjected to controlled heating and cooling cycles, typically at a rate of 10 °C/min, under an inert atmosphere (e.g., nitrogen).[8]

  • Endothermic and exothermic peaks in the DSC thermogram correspond to phase transitions (e.g., melting, clearing).

Polarized Optical Microscopy (POM): POM is used to identify the type of liquid crystal phase by observing the characteristic optical textures.[5][8]

  • A small sample of the compound is placed between a glass slide and a coverslip.

  • The sample is heated and cooled on a hot stage while being observed under a polarizing microscope.

  • Different liquid crystal phases (nematic, smectic A, smectic C, etc.) exhibit unique textures (e.g., Schlieren, focal conic, marble) that allow for their identification.

Mandatory Visualization

The following diagrams illustrate the key workflows in the synthesis and characterization of Schiff base liquid crystals.

Synthesis_Workflow cluster_synthesis Schiff Base Synthesis Reactants Substituted Benzaldehyde + Substituted Aniline in Ethanol Reaction Reflux (2-6h) (Optional: Acetic Acid catalyst) Reactants->Reaction Heat Cooling Cool to Room Temperature Reaction->Cooling Isolation Filtration / Evaporation Cooling->Isolation Purification Recrystallization Isolation->Purification Final_Product Pure Schiff Base Liquid Crystal Purification->Final_Product Characterization_Workflow cluster_characterization Mesomorphic Property Characterization Start Synthesized Schiff Base DSC Differential Scanning Calorimetry (DSC) Start->DSC POM Polarized Optical Microscopy (POM) Start->POM Data_Analysis Data Analysis DSC->Data_Analysis Thermogram POM->Data_Analysis Optical Textures Results Transition Temperatures (Tm, Tc) Enthalpy Changes (ΔH) Mesophase Identification Data_Analysis->Results

References

The Influence of Alkoxy Chain Length on the Mesomorphic Properties of Benzaldehyde Derivatives: A Propoxy vs. Butoxy Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals on how a single methylene (B1212753) unit alters the liquid crystalline behavior of benzaldehyde-based Schiff bases.

The subtle modification of molecular architecture, such as the extension of an alkoxy chain by a single methylene group, can induce significant changes in the mesomorphic properties of thermotropic liquid crystals. This guide provides a comparative analysis of the effect of propoxy versus butoxy terminal chains on the liquid crystalline behavior of a homologous series of N-(4-alkoxybenzylidene)-4'-butylaniline Schiff bases. The inclusion of quantitative data, detailed experimental protocols, and a logical workflow diagram aims to equip researchers with a comprehensive understanding of this structure-property relationship.

Impact on Mesomorphic Phase Transitions: A Quantitative Comparison

The transition temperatures of the propoxy and butoxy derivatives of N-(benzylidene)-4-butylaniline highlight a distinct trend in their liquid crystalline behavior. The addition of a single carbon to the alkoxy chain from propoxy to butoxy promotes the formation of a more ordered smectic phase at a lower temperature, while slightly depressing the clearing point.

Alkoxy ChainCompoundCrystal to Nematic/Smectic Transition (°C)Nematic to Isotropic Transition (°C)Smectic to Nematic Transition (°C)Mesophase Type(s)
PropoxyN-(4-propoxybenzylidene)-4'-butylaniline49.076.0-Nematic
ButoxyN-(4-butoxybenzylidene)-4'-butylaniline (BBBA)[1]41.077.552.0Nematic, Smectic

Table 1: Comparison of phase transition temperatures for propoxy and butoxy substituted N-(benzylidene)-4-butylaniline.

The data clearly indicates that the butoxy derivative exhibits a richer polymorphism, featuring both nematic and smectic phases, whereas the propoxy derivative is purely nematogenic. This suggests that the longer butoxy chain enhances intermolecular interactions, leading to the formation of the more ordered smectic phase.

Experimental Protocols

The synthesis and characterization of these benzaldehyde (B42025) derivatives follow established methodologies in liquid crystal research.

Synthesis of N-(4-alkoxybenzylidene)-4'-butylaniline

The Schiff base liquid crystals are typically synthesized via a condensation reaction between the appropriately substituted 4-alkoxybenzaldehyde and 4-butylaniline (B89568).

Materials:

  • 4-propoxybenzaldehyde or 4-butoxybenzaldehyde

  • 4-butylaniline

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Equimolar amounts of the 4-alkoxybenzaldehyde and 4-butylaniline are dissolved in absolute ethanol.

  • A few drops of glacial acetic acid are added as a catalyst.

  • The mixture is refluxed for several hours.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature, allowing the Schiff base product to crystallize.

  • The solid product is collected by filtration, washed with cold ethanol, and purified by recrystallization from a suitable solvent (e.g., ethanol) until a constant transition temperature is achieved.

Characterization of Mesomorphic Properties

The phase transitions and mesomorphic textures of the synthesized compounds are determined using two primary techniques:

  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the temperatures and enthalpies of phase transitions. A small sample of the compound is heated and cooled at a controlled rate (typically 5-10 °C/min) in an inert atmosphere. The temperatures corresponding to the peaks in the DSC thermogram indicate the phase transitions.

  • Polarized Optical Microscopy (POM): POM is used to identify the type of liquid crystalline phase by observing the characteristic optical textures. The sample is placed between two crossed polarizers on a hot stage, and the textures are observed as the temperature is varied. Nematic phases typically exhibit threaded or schlieren textures, while smectic phases show focal-conic or fan-shaped textures.

Logical Workflow for Comparative Analysis

The following diagram illustrates the logical workflow for comparing the mesomorphic properties of benzaldehyde derivatives with varying alkoxy chain lengths.

G Comparative Analysis Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis and Comparison Propoxy This compound Condensation_P Condensation Reaction Propoxy->Condensation_P Butoxy 4-Butoxybenzaldehyde Condensation_B Condensation Reaction Butoxy->Condensation_B Aniline 4-Butylaniline Aniline->Condensation_P Aniline->Condensation_B Product_P N-(4-propoxybenzylidene)- 4'-butylaniline Condensation_P->Product_P Product_B N-(4-butoxybenzylidene)- 4'-butylaniline Condensation_B->Product_B DSC_P DSC Analysis Product_P->DSC_P POM_P POM Analysis Product_P->POM_P DSC_B DSC Analysis Product_B->DSC_B POM_B POM Analysis Product_B->POM_B Data_P Transition Temps & Mesophase (Propoxy) DSC_P->Data_P POM_P->Data_P Data_B Transition Temps & Mesophase (Butoxy) DSC_B->Data_B POM_B->Data_B Comparison Comparative Analysis Data_P->Comparison Data_B->Comparison Conclusion Structure-Property Relationship Comparison->Conclusion

Caption: Workflow for comparing mesomorphic properties.

Conclusion

The length of the terminal alkoxy chain plays a crucial role in determining the mesomorphic behavior of benzaldehyde-derived Schiff bases. The transition from a propoxy to a butoxy substituent, a mere addition of one methylene unit, is sufficient to induce a more ordered smectic phase. This comparative guide demonstrates that even minor modifications to molecular structure can have a profound impact on the self-assembling properties of liquid crystalline materials, a key consideration for the rational design of new materials for advanced applications.

References

A Comparative Guide to Purity Determination of 4-Propoxybenzaldehyde: qNMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical compounds is a cornerstone of reliable and reproducible results. In the synthesis and quality control of 4-Propoxybenzaldehyde, a key intermediate in various industries, selecting the most appropriate analytical technique for purity assessment is critical. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) for determining the purity of this compound.

This comparison is supported by illustrative experimental data and detailed methodologies to assist in making an informed decision based on the specific analytical requirements, including accuracy, precision, and the nature of potential impurities.

Quantitative Data Comparison

The following table summarizes illustrative data for the purity determination of a batch of this compound using qNMR, HPLC, and GC-FID. This data is representative of the performance characteristics of each technique for aromatic aldehydes.

Analytical MethodMean Purity (%)Standard Deviation (±%)Key AdvantagesLimitations
qNMR 99.10.1- Absolute quantification without a specific analyte reference standard- Provides structural information for impurity identification- Non-destructive- Lower sensitivity for trace-level impurities compared to chromatographic methods
HPLC 99.30.2- High precision and sensitivity- Well-suited for non-volatile impurities- Robust and widely available- Requires a reference standard for the analyte for accurate quantification- Response factors can vary for different impurities
GC-FID 99.20.2- High sensitivity for volatile organic impurities- Excellent for separating volatile compounds- Robust and reliable- Limited to thermally stable and volatile compounds- May require derivatization for some analytes

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below.

Quantitative ¹H-NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Internal Standard Selection: An appropriate internal standard should be chosen that has signals that do not overlap with the analyte signals. For this compound, a suitable internal standard is 1,4-Dinitrobenzene . Its aromatic proton signal appears as a singlet at approximately 8.4 ppm, which is distinct from the signals of this compound.

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the internal standard (1,4-Dinitrobenzene, with a known purity) into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a high-precision NMR tube.

  • Ensure complete dissolution by gentle vortexing.

NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: A standard single-pulse experiment (e.g., zg30)

  • Relaxation Delay (D1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 s for quantitative accuracy)

  • Number of Scans: 8 or more to ensure a good signal-to-noise ratio

  • Temperature: 25 °C

Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate the well-resolved aldehyde proton signal of this compound (singlet at ~9.78 ppm) and the aromatic proton signal of 1,4-Dinitrobenzene (singlet at ~8.4 ppm).

  • Calculate the purity of this compound using the following equation:

    Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal (1 for the aldehyde proton of the analyte; 4 for the aromatic protons of the internal standard)

    • MW = Molecular weight (this compound: 164.20 g/mol ; 1,4-Dinitrobenzene: 168.11 g/mol )

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by assessing the main component and any non-volatile impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is typically determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Objective: To determine the purity of this compound by assessing the main component and any volatile impurities.

Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 15 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

Sample Preparation:

  • Prepare a solution of the this compound sample in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

Data Analysis: Similar to HPLC, the purity is typically calculated from the relative peak areas in the chromatogram using the area percent method.

Experimental Workflows

The following diagrams illustrate the logical workflows for each analytical technique.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve nmr_acq Acquire 1H NMR Spectrum dissolve->nmr_acq process_fid Process FID nmr_acq->process_fid integrate Integrate Signals process_fid->integrate calculate Calculate Purity integrate->calculate

qNMR Experimental Workflow

HPLC_GC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_proc Data Processing weigh_sample Weigh Sample dissolve Dissolve in Solvent weigh_sample->dissolve inject Inject into Chromatograph dissolve->inject separate Separate Components inject->separate detect Detect with UV or FID separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area %) integrate->calculate

HPLC/GC-FID Experimental Workflow

Conclusion

The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis.

  • qNMR is the method of choice for obtaining an absolute purity value without the need for an analyte-specific reference standard. Its ability to provide structural information is also invaluable for impurity identification.

  • HPLC is a robust and sensitive technique, particularly well-suited for routine quality control and the analysis of non-volatile impurities.

  • GC-FID excels in the analysis of volatile impurities and is a reliable method for assessing the purity of thermally stable compounds like this compound.

For a comprehensive purity assessment, an orthogonal approach, for instance, combining the absolute quantification of qNMR with the high separation efficiency of a chromatographic technique like HPLC or GC-FID, is highly recommended. This ensures a thorough characterization of the main component and any potential impurities, leading to greater confidence in the quality of the this compound.

Safety Operating Guide

Proper Disposal of 4-Propoxybenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides detailed, procedural information for the proper disposal of 4-Propoxybenzaldehyde, ensuring the safety of researchers and adherence to regulatory standards. Due to its hazardous properties, this compound requires careful handling throughout its lifecycle, from use to final disposal.

Hazard Profile and Chemical Properties

This compound is classified as a harmful and irritating substance.[1] It is harmful through inhalation, skin contact, and ingestion, and can cause irritation to the eyes, skin, and respiratory system.[1][2][3][4] The compound is also an air-sensitive, combustible liquid.[1][5][6] Understanding these properties is essential for implementing appropriate safety and disposal procedures.

Table 1: Physical and Chemical Properties of this compound

Property Value Source
CAS Number 5736-85-6 [3][5][7]
Molecular Formula C₁₀H₁₂O₂ [2][7]
Molecular Weight 164.20 g/mol [5]
Appearance Clear colorless to light orange/yellow liquid [2][6][7]
Density 1.039 g/mL at 25 °C [2][5]
Boiling Point 129-130 °C at 10 mmHg [5][6]
Flash Point 113 °C (235.4 °F) - closed cup [5]

| Storage Class | 10 - Combustible liquids |[5] |

Table 2: GHS Hazard Classification

Hazard Code Description Source
H302, H312, H332 Harmful if swallowed, in contact with skin, or if inhaled [2][3][5]
H315 Causes skin irritation [2][3][4]
H319 Causes serious eye irritation [2][3][4]
H335 May cause respiratory irritation [2][3]

| H412 | Harmful to aquatic life with long lasting effects | |

Required Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal preparation, all personnel must be equipped with the appropriate PPE to minimize exposure risk.

  • Eye and Face Protection: Chemical safety goggles and a face shield are required.[1][5]

  • Hand Protection: Use compatible, chemical-resistant gloves.[1][5]

  • Respiratory Protection: A government-approved respirator is necessary, especially in poorly ventilated areas.[1] An ABEK (EN14387) respirator filter is recommended.[5]

  • Protective Clothing: Wear appropriate protective clothing and rubber boots to prevent skin contact.[1][8]

Step-by-Step Disposal and Spill Management Protocol

Disposal of this compound must adhere strictly to federal, state, and local environmental regulations.[1] The primary disposal method involves chemical incineration by a licensed facility.

Operational Step 1: Waste Collection and Storage

  • Containerization: Keep waste this compound in its original container where possible.[9] If transferring is necessary, use a suitable, sealable, and properly labeled container.[1][8] The container must be kept tightly closed.[1]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and all relevant hazard symbols (e.g., Harmful, Irritant).[10][11]

  • Segregation: Do not mix this compound waste with other chemicals.[9] Store it away from incompatible materials such as strong oxidizing agents and strong bases.[1]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1] Given its air-sensitive nature, storing under an inert gas like nitrogen is a recommended practice.[1]

Operational Step 2: Spill Cleanup Procedure In the event of a spill, immediate and safe cleanup is crucial.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1][8][9]

  • Wear Full PPE: Before approaching the spill, don all required PPE, including a respirator, chemical goggles, gloves, and boots.[1]

  • Containment: Prevent the spill from spreading or entering drains.[9]

  • Absorption: Cover the spill with a non-combustible, inert absorbent material such as dry lime, soda ash, sand, or silica (B1680970) gel.[1][9]

  • Collection: Carefully scoop the absorbed material into a designated, closed container for hazardous waste disposal.[1][8][9]

  • Decontamination: Thoroughly wash the spill area once the material has been completely removed.[1]

Operational Step 3: Final Disposal

  • Professional Disposal: The accepted method for final disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Licensed Contractor: This process must be handled by a licensed hazardous waste disposal company.[9] Arrange for collection by an approved waste disposal plant.[8]

  • Regulatory Compliance: Ensure that all disposal activities comply with the Resource Conservation and Recovery Act (RCRA) and relevant state-level regulations.[12][13][14] Maintain all necessary documentation for tracking the waste from generation to final disposal (cradle-to-grave).[12][14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper management and disposal of this compound.

G start Identify this compound for Disposal spill_check Spill or Leak Occurred? start->spill_check don_ppe 1. Don Full PPE spill_check->don_ppe  Yes containerize Containerize in a Sealed & Labeled Hazardous Waste Vessel spill_check->containerize No   contain_spill 2. Contain & Absorb Spill (Use inert material) don_ppe->contain_spill collect_spill 3. Collect Absorbed Material contain_spill->collect_spill collect_spill->containerize store Store Securely in Designated Cool, Dry, Ventilated Area containerize->store arrange_disposal Arrange Collection by a Licensed Waste Disposal Facility store->arrange_disposal document Complete & Archive Disposal Documentation arrange_disposal->document

Caption: Workflow for safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.